4-Ethoxy-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-8-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNZDDUXRNPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541922 | |
| Record name | 4-Ethoxy-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81437-10-7 | |
| Record name | 4-Ethoxy-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Ethoxy-1H-pyrazole from β-Keto Ethers
Foreword: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to effectively interact with diverse biological targets. This versatility has led to the development of blockbuster drugs for treating cancer, viral infections, and inflammatory diseases.[1] Within this valuable class of compounds, 4-substituted pyrazoles, such as 4-Ethoxy-1H-pyrazole, serve as critical building blocks. The ethoxy group at the 4-position provides a key vector for molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide provides an in-depth examination of the synthesis of this compound from β-keto ethers, focusing on the robust and widely adopted Knorr pyrazole synthesis, tailored for researchers and professionals in drug development.
The Core Synthesis: Knorr Pyrazole Synthesis
The most direct and reliable method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4][5][6] This method is lauded for its efficiency, high yields, and operational simplicity.[7][8] To synthesize this compound, the required precursors are a β-keto ether bearing an ethoxy group at the α-carbon and unsubstituted hydrazine. The archetypal β-keto ether for this purpose is ethyl 2-ethoxy-3-oxobutanoate .
The overall transformation is as follows:
Ethyl 2-ethoxy-3-oxobutanoate + Hydrazine → this compound + Ethanol + 2 H₂O
This reaction is typically facilitated by a catalytic amount of acid, which serves to activate the carbonyl groups for nucleophilic attack.[5][9]
Mechanistic Deep Dive: A Step-by-Step Analysis
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The synthesis proceeds through a cascade of condensation and cyclization steps.
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic carbonyl carbon of the β-keto ether—the ketone. The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating this attack.
-
Formation of Hemiaminal and Hydrazone: The initial attack forms an unstable hemiaminal intermediate, which rapidly eliminates a molecule of water to yield a stable hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the now-activated ester carbonyl. This key step closes the five-membered ring.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step, eliminating a second molecule of water and the ethoxy group from the original ester to form the stable, aromatic pyrazole ring. This final aromatization step is the thermodynamic driving force for the reaction.
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Field-Proven Experimental Protocol
This protocol provides a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process. This procedure is adapted from standard Knorr synthesis methodologies.[7]
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. | Notes |
| Ethyl 2-ethoxy-3-oxobutanoate | C₈H₁₄O₄ | 609-14-3 | 174.19 g/mol | Starting β-keto ether. |
| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 7803-57-8 | 50.06 g/mol | Highly toxic and corrosive. Handle with extreme care in a fume hood. |
| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | 46.07 g/mol | Reaction solvent. |
| Glacial Acetic Acid | CH₃COOH | 64-19-7 | 60.05 g/mol | Acid catalyst. |
| Deionized Water | H₂O | 7732-18-5 | 18.02 g/mol | For work-up and washing. |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 g/mol | For extraction (optional). |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 g/mol | Drying agent. |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-ethoxy-3-oxobutanoate (10.0 g, 57.4 mmol) and absolute ethanol (40 mL).
-
Causality: Ethanol serves as a solvent that is capable of dissolving both the reactants and facilitating heat transfer.
-
-
Hydrazine Addition: To the stirring solution, add hydrazine hydrate (3.6 g, ~72 mmol, 1.25 equiv.) dropwise. An ice bath may be used to control the initial exotherm.
-
Causality: A slight excess of hydrazine ensures the complete consumption of the limiting β-keto ether. Dropwise addition prevents a dangerous temperature spike.
-
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.
-
Causality: Thermal energy is required to overcome the activation energy barriers for the dehydration and cyclization steps.
-
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes (Mobile phase: 30% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the starting β-keto ether has disappeared.
-
Causality: TLC is a crucial self-validating step. It prevents premature termination of the reaction (low yield) or prolonged heating, which could lead to side product formation and degradation.
-
-
Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring. A white or off-white precipitate should form.
-
Causality: this compound has low solubility in cold water. Adding the reaction mixture to water induces its precipitation, separating it from the soluble solvent and byproducts.
-
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL). Allow the product to air dry on the filter paper. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Causality: Washing removes residual acid catalyst, unreacted hydrazine, and other water-soluble impurities.
-
-
Characterization: Determine the mass and calculate the percent yield. Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and a quartet), and distinct singlets for the pyrazole ring protons.[10][11]
-
IR Spectroscopy: Look for a broad N-H stretch around 3100-3400 cm⁻¹ and C=N/C=C stretching in the 1500-1600 cm⁻¹ region.[12]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of this compound (C₅H₈N₂O, M.W. = 112.13 g/mol ).
-
Data Summary and Expected Outcomes
The Knorr pyrazole synthesis is generally high-yielding. The following table summarizes typical parameters for this class of reaction.
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1 : 1.25 (β-Keto Ether : Hydrazine) | Ensures complete conversion of the more valuable starting material. |
| Solvent | Ethanol or Propanol | Good solubility for reactants; appropriate boiling point for reaction. |
| Catalyst | Glacial Acetic Acid (catalytic) | Activates carbonyls without being overly corrosive or difficult to remove. |
| Temperature | 80 - 100 °C (Reflux) | Provides sufficient energy for dehydration and cyclization steps. |
| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion, confirmed by TLC. |
| Typical Yield | 75 - 95% | The formation of a stable aromatic ring provides a strong thermodynamic driving force.[7] |
Conclusion for the Practicing Scientist
The synthesis of this compound from ethyl 2-ethoxy-3-oxobutanoate via the Knorr pyrazole synthesis is a robust, efficient, and highly reliable method for producing this key pharmaceutical intermediate. By understanding the underlying mechanism and the causal relationships in the experimental protocol, researchers can confidently execute this synthesis, optimize conditions for scale-up, and troubleshoot any deviations. The inherent stability of the aromatic pyrazole product and the straightforward nature of the reaction make it an indispensable tool in the arsenal of any drug development professional.
References
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). [Link]
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Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
Knorr pyrazole synthesis from a ketoester. YouTube. [Link]
- Method of preparation of the pyrazoles.
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
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Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives. ResearchGate. [Link]
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Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). [Link]
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(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]
-
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES. [Link]
-
The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Taylor & Francis Online. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (PMC). [Link]
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Contents. Royal Society of Chemistry. [Link]
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- 12. mdpi.com [mdpi.com]
Spectroscopic Elucidation of 4-Ethoxy-1H-pyrazole: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Ethoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis of its spectral characteristics.
Introduction to this compound
This compound belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The introduction of an ethoxy group at the C4 position significantly influences the electron density distribution within the pyrazole ring, thereby modulating its chemical reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount in the research and development pipeline, making a thorough understanding of its spectroscopic signature essential.
Molecular Structure:
-
Chemical Formula: C₅H₈N₂O
-
Molecular Weight: 112.13 g/mol
-
CAS Number: 81437-10-7
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the pyrazole ring protons and the ethoxy group protons. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-donating nature of the ethoxy substituent.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | N-H |
| ~7.4 | s | 2H | H-3, H-5 |
| ~3.9 | q | 2H | -O-CH₂-CH₃ |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
N-H Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening and potential intermolecular hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.
-
Pyrazole Ring Protons (H-3 and H-5): Due to the symmetry of the 4-substituted pyrazole ring (in the absence of N1-substitution), the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet. The electron-donating ethoxy group at C4 would slightly shield these protons compared to unsubstituted pyrazole.
-
Ethoxy Group Protons: The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (-O-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-4 |
| ~130 | C-3, C-5 |
| ~65 | -O-CH₂-CH₃ |
| ~15 | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
C-4 Carbon: The carbon atom directly attached to the electronegative oxygen of the ethoxy group (C-4) is expected to be the most downfield of the pyrazole ring carbons.
-
C-3 and C-5 Carbons: Similar to the protons, the C-3 and C-5 carbons are chemically equivalent and will appear as a single resonance.
-
Ethoxy Group Carbons: The chemical shifts for the methylene and methyl carbons of the ethoxy group are predicted based on typical values for ethers.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Medium, Broad | N-H stretch (H-bonded) |
| 3150-3100 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | C=N stretch (pyrazole ring) |
| ~1550 | Medium | C=C stretch (pyrazole ring) |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1100-1000 | Strong | C-O-C stretch (symmetric) |
Interpretation and Rationale:
-
N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.[1]
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group will be observed below 3000 cm⁻¹.[2]
-
Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.
-
C-O-C Stretches: The most intense bands in the fingerprint region are likely to be the asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group.
Experimental Protocol for IR Data Acquisition (ATR-FTIR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of solid or a drop of liquid this compound directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 84 | [M - C₂H₄]⁺ |
| 83 | [M - C₂H₅]⁺ |
| 69 | [M - C₂H₅O]⁺ |
Interpretation and Rationale:
The fragmentation of this compound under EI conditions is predicted by analogy to its N-methylated counterpart, 4-ethoxy-1-methyl-1H-pyrazole.
-
Molecular Ion Peak ([M]⁺): The peak at m/z 112 corresponds to the intact molecule with the loss of one electron.
-
Loss of Ethene ([M - C₂H₄]⁺): A common fragmentation pathway for ethyl ethers is the McLafferty rearrangement, leading to the loss of ethene (28 Da) and the formation of a radical cation at m/z 84.
-
Loss of an Ethyl Radical ([M - C₂H₅]⁺): Cleavage of the ethyl group can result in a fragment at m/z 83.
-
Loss of an Ethoxy Radical ([M - C₂H₅O]⁺): Cleavage of the C-O bond can lead to the loss of an ethoxy radical, resulting in a fragment at m/z 69.
Experimental Protocol for MS Data Acquisition (GC-MS):
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a Gas Chromatograph (GC).
-
Separation: The compound is vaporized and separated from any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is ionized (e.g., by electron impact).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the integrated workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a solid foundation for researchers working with this compound. The experimental protocols outlined provide a standardized approach for obtaining high-quality spectral data, which is crucial for unambiguous structure confirmation and ensuring the integrity of research findings in drug discovery and materials science.
References
-
Pharmaffiliates. 1H-Pyrazole, 4-ethoxy-. [Link]
-
SpectraBase. 1H-Pyrazole, 4-ethoxy-1-methyl- - Optional[MS (GC)] - Spectrum. [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
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An In-Depth Technical Guide to 4-Ethoxy-1H-pyrazole: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-1H-pyrazole, a distinct member of the pyrazole family, presents a unique scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activities. The introduction of an ethoxy group at the 4-position modulates the electronic and steric properties of the pyrazole core, offering a nuanced tool for fine-tuning molecular interactions with biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic routes, and analytical characterization of this compound, serving as a vital resource for its application in research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and development. These properties influence its solubility, permeability, and metabolic stability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| CAS Number | 81437-10-7 | [1] |
| Molecular Formula | C₅H₈N₂O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | Not specified in available literature | - |
| Melting Point | Not available in searched literature | - |
| Boiling Point | Not available in searched literature | - |
| Solubility | Not available in searched literature | - |
| pKa | Not available in searched literature | - |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in readily available literature. However, established synthetic routes for 4-alkoxypyrazoles can be adapted. A common and effective method involves the reaction of a β-ketoester equivalent with hydrazine.
General Synthetic Workflow for 4-Alkoxypyrazoles
Figure 1. A generalized workflow for the synthesis of 4-alkoxypyrazoles.
Experimental Protocol: A Plausible Synthesis of this compound
The following is a hypothetical, yet plausible, experimental protocol based on general pyrazole synthesis.
Step 1: Synthesis of 1H-Pyrazol-4-ol
-
To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add sodium ethoxide.
-
Slowly add hydrazine hydrate to the reaction mixture at a controlled temperature.
-
Reflux the mixture for several hours to facilitate the cyclocondensation reaction.
-
After cooling, neutralize the reaction with an appropriate acid (e.g., acetic acid) to precipitate the 1H-pyrazol-4-ol.
-
Filter, wash with cold solvent, and dry the resulting solid.
Step 2: O-Ethylation to form this compound
-
Suspend the synthesized 1H-pyrazol-4-ol in a suitable aprotic solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate) to the suspension.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reactivity Profile
The reactivity of this compound is dictated by the electronic nature of the pyrazole ring and the ethoxy substituent.
-
N-H Acidity: The N1 proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C5 position, as the C4 position is occupied.
-
Reactivity of the Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions.
Spectroscopic Characterization
While specific spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the protons on the pyrazole ring.
-
Ethyl Group: A triplet around 1.3-1.5 ppm (CH₃) and a quartet around 4.0-4.2 ppm (OCH₂).
-
Pyrazole Ring Protons: Two singlets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons at the C3 and C5 positions. The exact chemical shifts will be influenced by the solvent and the electronic effect of the ethoxy group.
-
N-H Proton: A broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the three carbons of the pyrazole ring.
-
Ethyl Group: Signals around 15 ppm (CH₃) and 60-65 ppm (OCH₂).
-
Pyrazole Ring Carbons: Three signals in the aromatic region, with the C4 carbon bearing the ethoxy group appearing at a more downfield shift compared to the C3 and C5 carbons.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present.
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.
-
C-O Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region, corresponding to the aryl-alkyl ether linkage.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern would likely involve the loss of ethylene (m/z 28) from the ethoxy group to give a prominent fragment ion at m/z 84, corresponding to the 4-hydroxypyrazole radical cation.
Applications in Drug Discovery
The this compound scaffold holds potential in drug discovery. A patent has disclosed its use as a reactant in the synthesis of aminopyrazine compounds that act as hematopoietic progenitor kinase 1 (HPK1) inhibitors, which are being investigated for cancer treatment[1]. This highlights the utility of this compound as a building block for more complex and biologically active molecules. The ethoxy group can serve as a key interaction point within a protein binding pocket or can be used to modulate the overall physicochemical properties of a lead compound to improve its drug-like characteristics.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a comprehensive overview based on the known characteristics of related pyrazole derivatives and its documented use in synthesis. Further research to fully characterize this compound will undoubtedly enhance its utility for researchers and scientists in the field of drug development.
References
- Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors. Journal of Medicinal Chemistry.
- WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents. This patent describes the use of this compound in the synthesis of HPK1 inhibitors.
Sources
An In-depth Technical Guide to the Characterization of 4-Ethoxy-1H-pyrazole (CAS 81437-10-7)
Abstract
This technical guide provides a comprehensive overview of the characterization of 4-Ethoxy-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous pyrazole derivatives to present a robust, predictive characterization workflow. This guide is designed to equip researchers with the foundational knowledge and detailed protocols necessary for the synthesis, purification, and rigorous analytical characterization of this compound, thereby ensuring scientific integrity and facilitating its application in research and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of an ethoxy group at the 4-position is anticipated to modulate the lipophilicity and metabolic stability of the pyrazole core, making this compound an intriguing candidate for further investigation in drug discovery programs.
Synthesis Pathway: A Proposed Route to this compound
A plausible and efficient synthesis of this compound can be envisioned through the cyclocondensation of a suitable β-dicarbonyl equivalent with hydrazine. A logical precursor for this synthesis is a malonaldehyde derivative bearing an ethoxy group.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Preparation of 3,3-Diethoxyacrolein:
-
To a stirred solution of 1,1,3,3-tetraethoxypropane in a suitable solvent (e.g., acetone), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,3-diethoxyacrolein.
-
-
Synthesis of this compound:
-
Dissolve the crude 3,3-diethoxyacrolein in ethanol.
-
To this solution, add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Comprehensive Characterization of this compound
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The following sections detail the expected outcomes from key analytical methods, based on data from structurally related compounds.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~7.5 - 7.7 | s | - |
| -OCH₂- | ~4.0 - 4.2 | q | ~7.0 |
| -CH₃ | ~1.3 - 1.5 | t | ~7.0 |
| N-H | ~10.0 - 12.0 | br s | - |
Rationale for Predictions: The chemical shifts for the pyrazole ring protons (H-3 and H-5) are predicted to be in the aromatic region, consistent with data for other 4-substituted pyrazoles. The ethoxy group protons are expected to show a characteristic quartet for the methylene group and a triplet for the methyl group, with a coupling constant of approximately 7.0 Hz. The N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 | ~130 - 135 |
| C-4 | ~145 - 150 |
| -OCH₂- | ~65 - 70 |
| -CH₃ | ~14 - 16 |
Rationale for Predictions: The chemical shifts of the pyrazole ring carbons are estimated based on known data for substituted pyrazoles. The C-4 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield among the ring carbons. The ethoxy group carbons are predicted to appear in the typical aliphatic region for ethers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a spectral width of approximately 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3300 | N-H stretching |
| ~2850 - 3000 | C-H stretching (aliphatic) |
| ~1500 - 1600 | C=C and C=N stretching (pyrazole ring) |
| ~1200 - 1300 | C-O stretching (aryl ether) |
| ~1000 - 1100 | C-O stretching (aliphatic ether) |
Rationale for Predictions: The N-H stretching vibration is expected to appear as a broad band due to hydrogen bonding. The C-H stretching of the ethoxy group will be in the typical aliphatic region. The aromatic C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the ethoxy group attached to the aromatic ring is expected around 1200-1300 cm⁻¹.
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.
-
-
Data Acquisition:
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or pure KBr pellet.
-
-
Data Processing:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
| m/z | Ion | Predicted Fragmentation Pathway |
| 112 | [M]⁺ | Molecular ion |
| 84 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group |
| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 68 | [M - C₂H₄O]⁺ | Loss of acetaldehyde |
| 55 | [C₃H₃N₂]⁺ | Fragmentation of the pyrazole ring |
Rationale for Predictions: The molecular ion peak is expected at m/z 112. Common fragmentation pathways for ethers include the loss of an alkene (ethene) or an alkyl radical (ethyl). Fragmentation of the pyrazole ring often involves the loss of HCN or N₂.
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.
-
-
Ionization:
-
Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
If using tandem mass spectrometry (MS/MS), select the molecular ion for fragmentation and acquire the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Physical and Chemical Properties
| Property | Value/Description |
| CAS Number | 81437-10-7 |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Appearance | Expected to be a colorless to pale yellow solid or oil |
| Purity | Commercially available with purities of 95-97%[1][2] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and comprehensive characterization of this compound. By leveraging established chemical principles and spectroscopic data from analogous compounds, this guide offers robust protocols and expected data to facilitate the reliable identification and quality control of this promising heterocyclic compound. The methodologies and predictive data presented herein are intended to serve as a valuable resource for researchers engaged in the exploration of novel pyrazole derivatives for various scientific applications.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Applications. Current Topics in Medicinal Chemistry, 17(10), 1166-1188.
- Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Synthesis II (pp. 1-76). Elsevier.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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An In-Depth Technical Guide to Tautomerism in 4-Ethoxy-1H-pyrazole and its Derivatives
This guide provides a comprehensive exploration of the tautomeric phenomena observed in 4-ethoxy-1H-pyrazole and its related derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged with the synthesis, characterization, and application of pyrazole-based compounds. This document delves into the theoretical underpinnings of pyrazole tautomerism, the influential factors governing tautomeric equilibrium, and the advanced analytical techniques employed for their elucidation.
Introduction: The Significance of Tautomerism in Pyrazole Scaffolds
Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of immense interest in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] A fundamental characteristic of N-unsubstituted pyrazoles is their ability to exhibit prototropic tautomerism, a phenomenon that involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3][4] This dynamic equilibrium can significantly influence the molecule's physicochemical properties, including its reactivity, polarity, and, crucially for drug development, its ability to interact with biological targets.[4][5] Understanding and controlling the tautomeric preference of a pyrazole derivative is therefore a critical aspect of rational drug design.
The tautomerism in asymmetrically substituted pyrazoles, such as this compound, results in two distinct tautomeric forms. The position of this equilibrium is not static; it is delicately influenced by a variety of factors including the electronic nature of substituents, the solvent environment, temperature, and the physical state (solution vs. solid).[3][6]
Tautomeric Equilibrium in this compound
For this compound, the prototropic tautomerism involves the migration of the N-H proton between the N1 and N2 positions, leading to two potential tautomers. While the 4-ethoxy substituent renders the C3 and C5 positions electronically distinct, the fundamental tautomeric interplay remains between the two ring nitrogens.
The equilibrium between these tautomers is governed by their relative thermodynamic stabilities. The electronic effect of the 4-ethoxy group, an electron-donating substituent, plays a role in modulating the electron density of the pyrazole ring and thereby influencing the proton affinity of the two nitrogen atoms. Computational studies on substituted pyrazoles have shown that electron-donating groups can influence the tautomeric preference.[3][5]
Factors Influencing Tautomeric Equilibrium
The delicate balance between pyrazole tautomers is dictated by a confluence of intrinsic and extrinsic factors. A thorough understanding of these is paramount for predicting and controlling the tautomeric behavior of novel derivatives.
Substituent Effects
The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other.[5] For instance, studies have shown that strong π-acceptor substituents tend to favor the tautomer where they are in a conjugated position relative to the N1-H.[4] Conversely, strong σ-acceptors may favor the other tautomer.[4] While the 4-ethoxy group is primarily an electron-donating group, its precise influence on the tautomeric equilibrium of this compound would require specific experimental or computational investigation.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.[3] Protic solvents can form hydrogen bonds with the pyrazole nitrogens, potentially stabilizing one tautomer or facilitating the proton transfer between them.[3] In contrast, aprotic, non-polar solvents are less likely to interfere with the intrinsic tautomeric preference of the molecule.[6] Computational studies have demonstrated that water molecules can lower the energetic barrier for proton transfer between pyrazole tautomers by forming hydrogen-bonded bridges.[3]
Temperature
Temperature can influence the rate of interconversion between tautomers. At higher temperatures, the rate of proton exchange increases, which can lead to the observation of averaged signals in NMR spectroscopy.[6] Conversely, low-temperature NMR experiments can "freeze out" the equilibrium, allowing for the observation and quantification of individual tautomers.[6][7]
Physical State
In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer due to packing forces and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[8][9] This contrasts with the dynamic equilibrium often observed in solution.[4] X-ray crystallography is the definitive technique for determining the tautomeric form present in the solid state.[8]
Experimental and Computational Methodologies for Studying Tautomerism
A multi-faceted approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[6] Key techniques include:
-
¹H and ¹³C NMR: In cases of rapid tautomeric exchange, the signals for the C3 and C5 carbons and their attached protons will appear as averaged peaks.[4] Broadening of these signals can be an indicator of an intermediate exchange rate.[4]
-
Low-Temperature NMR: By decreasing the temperature, the rate of proton exchange can be slowed, leading to the resolution of distinct signals for each tautomer.[6][7] This allows for the determination of the equilibrium constant by integrating the signals of the respective tautomers.[7]
-
Solid-State NMR (CP/MAS): This technique provides information about the tautomeric form present in the solid state, which can be compared with solution-state data.[6][9]
Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of the this compound derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, acetone-d6).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Continue to acquire spectra at decreasing temperatures until the coalescence of relevant signals is overcome and distinct signals for each tautomer are observed.
-
Quantification: Integrate the corresponding signals for each tautomer to determine their relative populations and calculate the equilibrium constant (KT).
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, including the specific tautomeric form present.[8] This technique is invaluable for understanding the intermolecular interactions, such as hydrogen bonding patterns, that stabilize a particular tautomer in the crystal lattice.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the this compound derivative from an appropriate solvent system.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations and collect diffraction data using an X-ray diffractometer.[10]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions, confirming the tautomeric form.
Computational Chemistry
Density Functional Theory (DFT) and ab initio calculations are powerful predictive tools for studying tautomerism.[5][11] These methods can be used to:
-
Calculate the relative energies and thermodynamic stabilities of different tautomers in the gas phase and in various solvents (using continuum solvent models).[3][12]
-
Predict NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in spectral assignment and tautomer identification.[13][14]
-
Investigate the transition states and energy barriers for proton transfer, providing insights into the kinetics of tautomerization.[3]
Table 1: Summary of Analytical Techniques for Tautomerism Studies
| Technique | Information Provided | Phase | Advantages | Limitations |
| NMR Spectroscopy | Tautomer ratios in solution, kinetics of interconversion.[6] | Solution | Quantitative, provides dynamic information. | Signal averaging at fast exchange rates.[4] |
| X-ray Crystallography | Unambiguous tautomer identification in the solid state.[8] | Solid | Definitive structural information. | Requires suitable single crystals. |
| Computational Chemistry | Relative stabilities, predicted spectroscopic data.[5] | Gas/Solution | Predictive power, mechanistic insights. | Accuracy depends on the level of theory and model. |
Conclusion and Future Directions
The tautomerism of this compound and its derivatives is a critical consideration for their application in drug discovery and materials science. The interplay of substituent effects, solvent, and temperature dictates the position of the tautomeric equilibrium. A combination of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, coupled with computational modeling, provides a robust framework for the comprehensive characterization of these dynamic systems.
Future research in this area should focus on expanding the library of substituted 4-ethoxy-1H-pyrazoles to further elucidate structure-tautomerism relationships. Moreover, investigating the impact of tautomerism on the biological activity of these compounds will be crucial for the development of more potent and selective therapeutic agents. The insights gained from such studies will undoubtedly contribute to the rational design of novel pyrazole-based molecules with tailored properties.
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- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20).
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH.
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (2025-08-05).
- Pairs of tautomeric pyrazoles. | Download Scientific Diagram - ResearchGate.
- Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - RSC Publishing.
- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI.
- Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles - ResearchGate. (2025-08-06).
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH.
- Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed. (2024-06-19).
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023-07-14).
- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - NIH.
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals.
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1.
- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate.
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- Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives | Request PDF - ResearchGate. (2025-08-06).
- Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones? - ResearchGate. (2025-08-05).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
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A Comprehensive Technical Guide to the Solubility of 4-Ethoxy-1H-pyrazole in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-Ethoxy-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Recognizing that specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a foundational resource. It outlines the theoretical principles governing its solubility and provides robust, field-proven experimental protocols for its determination. This guide is designed to empower researchers, scientists, and drug development professionals to accurately measure and interpret the solubility of this compound and similar novel chemical entities.
Introduction: The Critical Role of Solubility
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the development of pharmaceuticals and functional materials due to its diverse biological activities.[1][2] The ethoxy substituent at the 4-position is expected to modulate the molecule's physicochemical properties, including its solubility.
Solubility is a critical determinant of a compound's utility. In drug development, it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3][4] For chemists, understanding solubility is essential for designing purification processes like crystallization, and for setting up reaction conditions.[5] This guide will provide the necessary framework for a thorough investigation of the solubility profile of this compound.
Physicochemical Profile and Predicted Solubility Behavior
To understand the solubility of this compound, we must first consider its molecular structure.
-
Core Structure: A five-membered pyrazole ring containing two adjacent nitrogen atoms. This ring system is aromatic and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen).
-
Key Substituent: An ethoxy group (-OCH2CH3) at the 4-position. This group adds some non-polar character and can also act as a hydrogen bond acceptor.
Based on these features, we can make several predictions according to the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces tend to be soluble in one another.[6][7][8]
-
Polar Solvents: Due to the presence of the pyrazole ring's N-H and nitrogen atoms capable of hydrogen bonding, this compound is expected to be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, dimethyl sulfoxide).[9][10]
-
Non-Polar Solvents: The ethoxy group and the carbon backbone of the pyrazole ring introduce some lipophilicity. Therefore, some degree of solubility in less polar solvents (e.g., dichloromethane, ethyl acetate) can be anticipated. However, it is likely to be less soluble in highly non-polar solvents like hexane.
The overall solubility will be a balance between the polar interactions of the pyrazole ring and the more non-polar nature of the ethoxy group.
Core Principles Influencing Solubility
Several key factors govern the solubility of a solid compound in a liquid solvent:
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[7][11] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.
-
Polarity: As discussed, the polarity of both the solute (this compound) and the solvent is a primary driver. A good match between their polarities generally leads to higher solubility.[11]
-
Intermolecular Forces: The ability of the solute and solvent molecules to interact via hydrogen bonds, dipole-dipole interactions, or van der Waals forces is crucial. The pyrazole ring's capacity for hydrogen bonding is a significant factor.[12]
-
Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[6][11]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[3][13] This technique is considered the "gold standard" and involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period.
The Shake-Flask Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for obtaining accurate solubility data.
Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at a specific temperature under equilibrium conditions.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have a visible amount of undissolved solid throughout the experiment to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[14]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.
Visualizing the Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparative analysis.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Calculated Value |
| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |
Conclusion
While specific solubility data for this compound is not readily found in existing literature, this guide provides the essential theoretical knowledge and a robust experimental framework for its determination. By understanding the interplay of molecular structure, solvent properties, and temperature, and by employing the gold-standard shake-flask method, researchers can confidently generate the high-quality solubility data necessary to advance their work in drug discovery and chemical synthesis. This systematic approach ensures both accuracy and reproducibility, which are the cornerstones of scientific integrity.
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An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Ethoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Ethoxy-1H-pyrazole, a substituted pyrazole derivative, holds potential as a versatile building block in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its intrinsic stability and degradation profile is paramount for its successful application, particularly in the pharmaceutical industry where safety, efficacy, and shelf-life are critical. This technical guide provides a comprehensive framework for assessing the stability of this compound and elucidating its potential degradation pathways. By integrating established principles of physical organic chemistry with modern analytical methodologies, this document serves as a practical resource for researchers navigating the challenges of characterizing this promising molecule. We will explore the theoretical underpinnings of its stability, propose likely degradation mechanisms under various stress conditions, and provide detailed experimental protocols for conducting forced degradation studies.
Introduction: The Pyrazole Scaffold and the Influence of the Ethoxy Substituent
The pyrazole ring is a privileged scaffold in drug discovery, present in a number of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent use as a bioisostere for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[2] The introduction of an ethoxy group at the 4-position of the pyrazole ring is expected to significantly modulate its electronic properties and, consequently, its reactivity and stability.
The electron-donating nature of the ethoxy group can influence the aromaticity and electron density of the pyrazole ring, potentially impacting its susceptibility to electrophilic and nucleophilic attack. Furthermore, the ether linkage introduces a potential site for hydrolytic and oxidative degradation, which must be carefully evaluated. This guide will systematically address these aspects, providing a roadmap for a comprehensive stability assessment.
Theoretical Stability Considerations
The inherent stability of this compound is governed by the aromaticity of the pyrazole ring and the nature of its substituents. Pyrazoles are generally considered to be stable aromatic heterocycles.[3] However, the presence of the ethoxy group can introduce specific vulnerabilities.
Key Physicochemical Properties Influencing Stability:
-
pKa: The basicity of the pyrazole ring (pKa of pyrazole is ~2.5) is a key factor in its behavior in different pH environments.[2] The ethoxy group's electron-donating effect might slightly increase the basicity of the ring nitrogens.
-
LogP: The lipophilicity of the molecule, influenced by the ethoxy group, will affect its solubility and distribution in different media, which can in turn impact its degradation kinetics.
-
Bond Dissociation Energies: Computational modeling can provide insights into the relative strengths of the C-O bond in the ethoxy group and the N-N and C-N bonds within the pyrazole ring, helping to predict the most likely points of initial degradation.
Predicted Degradation Pathways
Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under forced stress conditions. A thorough understanding of these potential pathways is essential for designing appropriate analytical methods to detect and quantify degradation products.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for molecules containing ether linkages, especially under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen would make the ethoxy group a better leaving group, leading to the formation of 4-hydroxy-1H-pyrazole and ethanol. The rate of hydrolysis is expected to be pH-dependent.[4][5]
-
Base-Catalyzed Hydrolysis: While generally less facile for ethers compared to esters, strong basic conditions could potentially promote cleavage of the C-O bond, although this is likely to require harsh conditions.
Oxidative Degradation
The pyrazole ring and the ethoxy group are both susceptible to oxidation.
-
Ring Oxidation: The electron-rich pyrazole ring can be oxidized, potentially leading to ring-opened products or the formation of N-oxides. The metabolism of five-membered nitrogen heterocycles often involves oxidation.[6] Catalytic oxidative dehydrogenation of N-heterocycles is a known transformation.[7][8][9]
-
Oxidation of the Ethoxy Group: The benzylic-like position of the methylene group in the ethoxy substituent could be a target for oxidation, leading to the formation of an aldehyde or carboxylic acid derivative at the 4-position.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions.
-
Photodissociation: High-energy photons could lead to the cleavage of the N-N bond or the C-O bond, initiating radical-mediated degradation pathways. Studies on the ultrafast photodissociation of pyrazole itself suggest N-H bond cleavage is a primary event.[10]
-
Photosensitized Oxidation: In the presence of photosensitizers and oxygen, singlet oxygen could be generated, which could then react with the electron-rich pyrazole ring.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.
-
Ring Cleavage: At high temperatures, the pyrazole ring may undergo fragmentation. Studies on the thermal decomposition of dinitropyrazoles indicate that ring opening can be initiated by hydrogen transfer from the N-H moiety.[11] For some pyrazole derivatives, the initial decomposition can involve the loss of N2.[12]
-
Ether Cleavage: The C-O bond of the ethoxy group can also be cleaved at elevated temperatures.
The following diagram illustrates the potential major degradation pathways for this compound.
Caption: Predicted major degradation pathways for this compound.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory agencies like the ICH.[13] These studies are designed to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways.
General Considerations
-
Purity of the Starting Material: It is crucial to use a well-characterized and highly pure sample of this compound to avoid misinterpretation of results.
-
Mass Balance: The goal is to achieve a reasonable level of degradation (typically 5-20%) to ensure that the degradation products can be detected and quantified. A good mass balance (approaching 100%) provides confidence that all major degradation products have been identified.
-
Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
Recommended Stress Conditions
The following table outlines the recommended stress conditions for a comprehensive forced degradation study of this compound.
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess susceptibility to acid-catalyzed degradation of the ether linkage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | To probe for oxidative degradation of the pyrazole ring and ethoxy group. |
| Photostability | ICH Q1B recommended conditions (UV and visible light) | To determine light sensitivity and potential for photolytic degradation. |
| Thermal Stress | 60°C for 48h (in solid state and solution) | To assess thermal stability and identify thermally induced degradation products. |
Analytical Methodology
A stability-indicating analytical method is essential for separating and quantifying the parent compound and its degradation products.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar analytes.
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradation products, which can aid in their identification.
Structure Elucidation of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC-MS is the cornerstone for identifying unknown degradation products. By coupling the HPLC separation with a mass spectrometer, it is possible to obtain the molecular weight and fragmentation pattern of each degradation product.
-
High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A typical experimental workflow for a forced degradation study.
Conclusion
A comprehensive understanding of the stability and degradation pathways of this compound is a prerequisite for its advancement in any research and development pipeline, particularly in the pharmaceutical sector. This guide has provided a theoretical framework and a practical, step-by-step approach for undertaking such an investigation. By systematically applying the principles of forced degradation and utilizing modern analytical techniques, researchers can build a robust stability profile for this molecule. The insights gained from these studies will be invaluable for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential products derived from this compound.
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022, June 14). PubMed. Retrieved January 17, 2026, from [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 4-Ethoxy-1H-pyrazole: From Foundational Pyrazole Chemistry to Synthetic Pathways and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 4-Ethoxy-1H-pyrazole, situated within the broader context of pyrazole chemistry. While the specific discovery of this ethoxy-substituted pyrazole is not extensively documented, this paper constructs a scientifically grounded exploration of its likely synthesis, characterization, and potential applications based on established principles and the rich history of pyrazole derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the synthesis and potential utility of this class of compounds.
The Pyrazole Scaffold: A Cornerstone in Heterocyclic Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] The journey of pyrazoles began in 1883 when Ludwig Knorr first synthesized a substituted pyrazole.[2] This was followed by the first synthesis of the parent pyrazole molecule by Buchner in 1889.[1] Since these initial discoveries, pyrazole derivatives have been the subject of extensive research due to their diverse biological activities and applications in various fields.
The unique electronic properties of the pyrazole ring, arising from the presence of two nitrogen atoms, allow for a wide range of chemical modifications, making it a versatile building block for the synthesis of complex molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2][3] This has led to the development of several successful drugs containing the pyrazole moiety, such as the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant.[2]
General Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1][2] This versatile method allows for the synthesis of a wide variety of substituted pyrazoles by simply varying the substituents on the dicarbonyl compound and the hydrazine.
A general representation of this synthesis is depicted in the workflow below:
Figure 1: General workflow for the synthesis of substituted pyrazoles.
Other notable methods for pyrazole synthesis include the reaction of α,β-unsaturated carbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions.[1] The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Proposed Synthesis of this compound: A Retrosynthetic Approach
Figure 2: Retrosynthetic analysis of this compound.
A feasible forward synthesis would, therefore, involve the reaction of an appropriate 2-ethoxy-1,3-dicarbonyl compound, such as diethyl 2-ethoxymalonate, with hydrazine.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound via the condensation of diethyl 2-ethoxymalonate and hydrazine hydrate.
Materials:
-
Diethyl 2-ethoxymalonate
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Acetic acid (glacial)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-ethoxymalonate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.
-
Cyclization: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization and Data
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (a quartet and a triplet), and distinct signals for the pyrazole ring protons. The chemical shifts and coupling constants would be characteristic of the 4-substituted pyrazole ring system. |
| ¹³C NMR | Resonances for the ethoxy carbons and the pyrazole ring carbons. The chemical shift of the carbon bearing the ethoxy group (C4) would be significantly downfield. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₅H₈N₂O). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O-C stretching of the ether linkage. |
For comparison, the characterization data for a related compound, 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole, shows characteristic NMR signals for the ethoxy group (a quartet around 4.08 ppm and a triplet around 1.42 ppm).[4]
Potential Applications and Future Directions
The biological and material science applications of pyrazole derivatives are vast and well-documented.[1][2][3] While specific studies on this compound are limited, the introduction of an ethoxy group at the 4-position of the pyrazole ring can significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can, in turn, modulate the biological activity of the molecule.
Given the broad spectrum of activities exhibited by pyrazole derivatives, this compound could be a valuable scaffold for the development of novel therapeutic agents. Areas of potential interest for screening include:
-
Anti-inflammatory and Analgesic Activity: Many pyrazole-based compounds are known for their anti-inflammatory and analgesic properties.[1][3]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[1][2]
-
Anticancer Activity: Numerous pyrazole derivatives have been investigated for their potential as anticancer drugs.[1][5]
-
Agrochemicals: The pyrazole scaffold is also present in several commercially successful herbicides and insecticides.[2]
Further research is warranted to synthesize and evaluate the biological profile of this compound and its derivatives. Structure-activity relationship (SAR) studies could elucidate the role of the 4-ethoxy substituent in modulating biological activity and guide the design of more potent and selective compounds.
Conclusion
While the specific historical account of the discovery of this compound remains elusive, its existence and synthesis are firmly rooted in the well-established principles of pyrazole chemistry. This guide has provided a comprehensive overview, from the foundational discovery of the pyrazole scaffold to a plausible and detailed synthetic protocol for this compound. The versatility of the pyrazole ring, coupled with the potential for functionalization at the 4-position, suggests that this compound could serve as a valuable building block for the discovery of new molecules with interesting biological and material properties. The proposed synthesis and characterization framework provides a solid foundation for researchers to further explore this and other related pyrazole derivatives.
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Quantum Chemical Blueprint of 4-Ethoxy-1H-pyrazole: A Technical Guide for Drug Discovery
Foreword: The Computational Microscope in Modern Drug Development
In the intricate dance of drug discovery, understanding the fundamental electronic and structural properties of a molecule is paramount.[1][2] Pyrazole derivatives, a prominent class of nitrogen-containing heterocycles, have consistently demonstrated a wide spectrum of biological activities, making them a cornerstone in medicinal chemistry.[2][3][4] This guide focuses on a specific analogue, 4-Ethoxy-1H-pyrazole, to illustrate the power of quantum chemical calculations in elucidating the molecular characteristics that drive its potential as a therapeutic agent. By employing computational methods, we can peer into the subatomic world, predicting reactivity, stability, and intermolecular interactions with a level of detail that experimental techniques alone often cannot provide. This in-depth analysis serves as a crucial stepping stone in the rational design of novel therapeutics.[5]
Theoretical Foundations: Choosing the Right Tools for the Task
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the preeminent method for studying the electronic structure of molecules in computational chemistry.[6][7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more computationally tractable approach.
At the heart of DFT lies the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. For this guide, we will employ the widely-used B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.[8][9] B3LYP has consistently demonstrated a robust balance of accuracy and computational efficiency for a vast range of organic molecules, making it a standard for predicting physicochemical properties and reaction barriers.[10][11][12]
The Language of Electrons: The 6-31G Basis Set*
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have to distribute themselves in space. The 6-31G * (also denoted as 6-31G(d)) basis set is a popular choice for calculations on small to medium-sized organic molecules.[13][14][15][16]
This split-valence double-zeta polarized basis set offers a good compromise between accuracy and computational expense.[13] The "6-31G" part indicates how the core and valence atomic orbitals are described, while the asterisk signifies the addition of d-type polarization functions on heavy (non-hydrogen) atoms.[13][15][16] These polarization functions are crucial for accurately describing the anisotropic nature of chemical bonds and are essential for a realistic representation of molecular geometry and electronic properties.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound using a computational chemistry software package like Gaussian.[17][18][19]
Caption: A flowchart illustrating the key stages of the quantum chemical analysis of this compound.
Step 1: Molecule Building
The initial step involves constructing the 3D structure of this compound using a molecular modeling interface. Standard bond lengths and angles can be used as a starting point.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure with the lowest possible potential energy. This is achieved by iteratively adjusting the atomic coordinates until a stationary point on the potential energy surface is located.
Protocol:
-
Import the built structure of this compound into the computational chemistry software.
-
Specify the calculation type as "Optimization".
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-31G*.
-
Initiate the calculation.
The output will provide the optimized Cartesian coordinates of each atom, as well as the final electronic energy of the molecule.
Step 3: Frequency Analysis
A frequency calculation is crucial for two reasons: it confirms that the optimized geometry corresponds to a true energy minimum, and it predicts the vibrational (infrared and Raman) spectra of the molecule.[20][21][22][23]
Protocol:
-
Use the optimized geometry from the previous step as the input structure.
-
Specify the calculation type as "Frequency".
-
Use the same method (B3LYP) and basis set (6-31G*) as in the optimization.
-
Run the calculation.
A true energy minimum will have no imaginary frequencies.[21][22] The calculated vibrational frequencies can be compared with experimental IR and Raman data for validation.
Step 4: Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.[24][25][26] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[27] The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's kinetic stability and chemical reactivity.[28]
Protocol:
-
The HOMO and LUMO energies are typically calculated as part of the geometry optimization or a subsequent single-point energy calculation.
-
Visualize the 3D plots of the HOMO and LUMO to understand the distribution of these orbitals across the molecule.
Step 5: Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts its reactivity towards electrophilic and nucleophilic attack.[29][30][31][32][33]
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request the generation of the MEP surface.
-
The MEP is typically visualized as a color-coded map superimposed on the molecule's electron density surface. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).
Analysis and Interpretation: From Data to Drug Design Insights
The true power of quantum chemical calculations lies in the interpretation of the generated data and its application to drug design.
Structural Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
| Parameter | Calculated Value (B3LYP/6-31G*) |
| Bond Lengths (Å) | |
| N1-N2 | Value |
| N2-C3 | Value |
| C3-C4 | Value |
| C4-C5 | Value |
| C5-N1 | Value |
| C4-O6 | Value |
| O6-C7 | Value |
| C7-C8 | Value |
| **Bond Angles (°) ** | |
| C5-N1-N2 | Value |
| N1-N2-C3 | Value |
| N2-C3-C4 | Value |
| C3-C4-C5 | Value |
| C4-C5-N1 | Value |
| C4-O6-C7 | Value |
| Dihedral Angles (°) | |
| C5-C4-O6-C7 | Value |
| (Note: Replace "Value" with the actual calculated data from the software output.) |
Vibrational Frequencies
The calculated vibrational frequencies can be used to assign the peaks in an experimental IR or Raman spectrum. Key vibrational modes, such as N-H stretching, C=N stretching, and C-O stretching, provide a molecular fingerprint.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | Value |
| C-H Stretch (Aromatic) | Value |
| C-H Stretch (Aliphatic) | Value |
| C=N Stretch | Value |
| C-C Stretch (Ring) | Value |
| C-O Stretch | Value |
| (Note: Replace "Value" with the actual calculated data. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental values.) |
Electronic Properties and Reactivity
The electronic properties derived from the calculations provide profound insights into the molecule's behavior in a biological environment.
| Electronic Property | Calculated Value (B3LYP/6-31G*) |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap (ΔE) | Value (eV) |
| Dipole Moment | Value (Debye) |
| (Note: Replace "Value" with the actual calculated data.) |
A smaller HOMO-LUMO gap suggests higher reactivity, which can be advantageous for binding to a biological target but may also indicate lower stability.[28] The MEP map will visually highlight the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. The regions of negative potential (red) around the nitrogen and oxygen atoms are expected to be key hydrogen bond acceptors.
Conclusion: A Computationally Guided Path to Novel Therapeutics
This technical guide has provided a comprehensive framework for the quantum chemical analysis of this compound. By leveraging the power of DFT calculations with the B3LYP functional and the 6-31G* basis set, researchers can gain a deep understanding of the structural and electronic properties that govern the molecule's behavior. This knowledge is invaluable for predicting its reactivity, stability, and potential interactions with biological targets, thereby accelerating the rational design and development of new and more effective pyrazole-based drugs.[5][34]
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Part 1: The Foundation - Synthesis and Single Crystal Growth
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Ethoxy-1H-pyrazole
This guide provides a comprehensive framework for the crystal structure analysis of this compound, a molecule of significant interest within the broader class of pyrazole-based compounds. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A meticulous analysis of the three-dimensional atomic arrangement through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[1]
This document is structured to guide researchers and drug development professionals through the essential experimental and computational methodologies required for a thorough crystallographic investigation. We will explore not just the procedural steps but the underlying scientific rationale, ensuring a self-validating and robust analytical approach.
The journey of crystal structure analysis begins with the synthesis of the target compound and, critically, the cultivation of a high-quality single crystal. The purity and crystalline perfection of the sample are determinants of the quality of the final structural model.
Synthesis of this compound
While various synthetic routes to pyrazole derivatives exist, a common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5][6] For this compound, a plausible route could involve the reaction of a suitably substituted β-ketoester with hydrazine hydrate.
Protocol: Achieving X-ray Quality Crystals
Obtaining a single crystal suitable for diffraction is often the most challenging step. The goal is to encourage molecules to pack slowly into a highly ordered, repeating lattice.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified this compound powder in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) at room temperature or with gentle heating. The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, perforated with a few small holes using a needle. This allows for slow evaporation of the solvent.
-
Isolation: Place the vial in a vibration-free environment. Over several hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm) are observed, carefully extract them from the mother liquor using a mounted loop.
Causality Note: The slow rate of evaporation is crucial. Rapid solvent removal leads to precipitation or the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.
Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides detailed information on bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.[1]
Experimental Workflow
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Ethoxy-1H-pyrazole
Introduction: The 4-Ethoxy-1H-pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide pharmacological spectrum, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] The substitution pattern on the pyrazole ring is critical for modulating the physicochemical properties, metabolic stability, and target engagement of these molecules.
The this compound scaffold offers a unique starting point for the synthesis of novel derivatives. The ethoxy group at the C4 position significantly influences the electronic properties of the ring, potentially enhancing binding interactions with biological targets and improving pharmacokinetic profiles. This guide provides a comprehensive overview of synthetic strategies to generate diverse libraries of compounds from this compound, focusing on derivatization at the N1, C3, and C5 positions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and robust, reproducible methodologies.
Strategic Derivatization of the this compound Core
The synthetic utility of this compound lies in the distinct reactivity of its nitrogen and carbon centers. The N1-position is readily functionalized via alkylation or arylation, while the C3 and C5 positions, being adjacent to the nitrogen atoms, can be activated for carbon-carbon and carbon-heteroatom bond formation, typically after an initial halogenation step.
PART 1: N1-Functionalization of this compound
Direct functionalization at the N1 position is a primary strategy to explore the chemical space around the pyrazole core. This modification can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds.
N-Alkylation via Base-Mediated Substitution
N-alkylation is a fundamental transformation for introducing a wide variety of alkyl groups. The choice of base and solvent is critical for achieving high yields and preventing side reactions. A common and effective method involves the use of sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[5]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the corresponding sodium salt. This enhances the nucleophilicity of the nitrogen, facilitating attack on the alkyl halide.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the pyrazole and the resulting anion, promoting a homogenous reaction environment. Its high boiling point also allows for heating if required for less reactive alkyl halides.
-
Inert Atmosphere: Reactions with NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) as NaH reacts violently with water and can ignite in the presence of moisture and air.[6][7]
Safety Advisory: The combination of sodium hydride and DMF can lead to runaway thermal decomposition, especially with heating.[8][9] It is crucial to monitor the reaction temperature carefully and perform the reaction in a well-ventilated fume hood.
Experimental Protocol: N1-Alkylation of this compound
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (1.0 eq).
-
Add anhydrous DMF (to make a 0.5 M solution) and cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes after the gas evolution ceases.
-
Add the desired alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10]
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent, good for dissolving reactants. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction. |
| Alkylating Agents | Alkyl iodides, bromides | Good leaving groups for Sₙ2 reaction. |
| Workup | Quench with sat. NH₄Cl | Safely neutralizes excess NaH. |
Table 1: Key Parameters for N-Alkylation of this compound.
N-Arylation via Cross-Coupling Reactions
The introduction of aryl or heteroaryl moieties at the N1 position can be achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are pivotal in drug discovery for constructing complex biaryl amine linkages.
The Buchwald-Hartwig amination is a versatile and widely used method for C-N bond formation, employing a palladium catalyst and a suitable phosphine ligand.[11] The choice of ligand is crucial for the efficiency of the catalytic cycle.[12]
Causality Behind Experimental Choices:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃): A source of Pd(0) which is the active catalytic species.
-
Phosphine Ligand (e.g., XPhos, SPhos): Sterically hindered, electron-rich ligands that promote the oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[13]
-
Base (e.g., Cs₂CO₃, K₃PO₄): Essential for the deprotonation of the pyrazole and for facilitating the reductive elimination step. Cesium carbonate is often used for its high solubility in organic solvents and its ability to promote challenging couplings.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
In an oven-dried Schlenk tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water, then brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.
The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst. Modern protocols often employ ligands to facilitate the reaction at lower temperatures.[14][15] This can be a more cost-effective alternative to palladium-catalyzed methods.
Causality Behind Experimental Choices:
-
Copper(I) Source (e.g., CuI, Cu₂O): The active catalyst for the C-N bond formation.[16]
-
Ligand (e.g., 1,10-Phenanthroline, L-Proline): Accelerates the reaction by stabilizing the copper center and increasing its reactivity.
-
Base (e.g., K₂CO₃, K₃PO₄): A strong, non-nucleophilic base is required for the deprotonation of the pyrazole.
Experimental Protocol: Ullmann N-Arylation
-
To a sealable reaction vessel, add this compound (1.5 eq), the aryl iodide (1.0 eq), copper(I) iodide (CuI, 10-20 mol%), and the ligand (e.g., 1,10-phenanthroline, 20-40 mol%).
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a high-boiling point polar solvent such as DMF or DMSO.
-
Seal the vessel and heat to 120-150 °C for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with aqueous ammonia to complex the copper salts.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Method | Catalyst | Ligand (Example) | Base (Example) | Temp. (°C) | Key Advantages |
| Buchwald-Hartwig | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, SPhos | Cs₂CO₃ | 80-110 | Broad substrate scope, high yields. |
| Ullmann | CuI / Cu₂O | 1,10-Phenanthroline | K₂CO₃ | 120-150 | Cost-effective, good for specific substrates. |
Table 2: Comparison of N-Arylation Methodologies.
PART 2: C3 and C5-Functionalization of this compound
Functionalization at the C3 and C5 positions of the pyrazole ring requires a two-step approach: initial halogenation followed by a cross-coupling reaction. The ethoxy group at C4 will direct the regioselectivity of these reactions.
Halogenation of the Pyrazole Ring
Introduction of a halogen atom (Br or I) at the C3 or C5 position is a prerequisite for subsequent cross-coupling reactions. The choice of halogenating agent and reaction conditions will determine the regioselectivity.
Experimental Protocol: Bromination of N1-Protected this compound
Note: It is often advantageous to protect the N1 position prior to C-H halogenation to prevent side reactions.
-
Protect the N1 position of this compound with a suitable protecting group (e.g., by reacting with di-tert-butyl dicarbonate for a Boc group or 2-(trimethylsilyl)ethoxymethyl chloride for a SEM group).
-
Dissolve the N1-protected pyrazole (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (catalytic amount).
-
Reflux the mixture for 4-12 hours, monitoring by TLC.
-
Cool to room temperature, wash with aqueous sodium thiosulfate, then water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography to isolate the C5-brominated product.
C-C Bond Formation via Cross-Coupling
With a halogenated pyrazole in hand, a variety of carbon-carbon bonds can be formed using well-established palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with a halide.[17][18][19]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A robust and commonly used catalyst for Suzuki couplings.[20]
-
Base (e.g., Na₂CO₃, K₂CO₃): Activates the boronic acid and facilitates the transmetalation step. An aqueous solution of the base is often used.
-
Solvent System (e.g., Dioxane/Water): A biphasic solvent system is often effective for dissolving both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction flask, add the halogenated this compound derivative (1.0 eq), the aryl or vinyl boronic acid (1.2-1.5 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq).
-
Add a solvent such as dioxane or toluene.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C for 6-18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, which is a valuable transformation for introducing linear fragments into a molecule.[21][22]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The primary catalyst for the cross-coupling.[23]
-
Copper(I) Co-catalyst (e.g., CuI): Facilitates the activation of the alkyne.
-
Amine Base (e.g., Et₃N, DIPEA): Acts as both a base and a solvent in some cases, and is crucial for the catalytic cycle.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the halogenated this compound derivative (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with argon.
-
Add an anhydrous solvent such as THF or DMF, followed by a base like triethylamine (Et₃N, 2-3 eq).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | Terminal Alkyne | C(sp²)-C(sp) |
Table 3: Overview of C-C Bond Forming Reactions on Halogenated this compound.
Visualization of Synthetic Pathways
Caption: Synthetic strategies for the derivatization of this compound.
Workflow for a Typical Derivatization Campaign
Caption: General workflow for creating a library of this compound derivatives.
Conclusion and Future Outlook
The synthetic protocols outlined in this guide provide a robust framework for the derivatization of this compound. By leveraging modern synthetic methodologies such as base-mediated N-alkylation and transition metal-catalyzed cross-coupling reactions, researchers can efficiently generate a diverse array of novel compounds. The strategic functionalization at the N1, C3, and C5 positions allows for a systematic exploration of the structure-activity relationships, which is essential for the optimization of lead compounds in drug discovery programs. The continued development of new catalytic systems and synthetic methods will undoubtedly further expand the chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutics.
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Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/downloads/publications-group-members/2021_publications/2021-0701-Joe-Nat-Chem.pdf]([Link] Macmillan/downloads/publications-group-members/2021_publications/2021-0701-Joe-Nat-Chem.pdf)
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Sánchez-Migallón, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
- Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synlett, 2011(10), 1399-1402.
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ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
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ACS Publications. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(8), 1570-1579. [Link]
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Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
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MDPI. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
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Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(101), 83225-83232. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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ResearchGate. (2018). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
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University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
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Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia.pub. [Link]
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ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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ScienceDirect. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100898. [Link]
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Andrew G. Myers Research Group. (n.d.). ortho metalation. [Link]
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ResearchGate. (2017). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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ACS Publications. (2010). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 75(17), 5827-5833. [Link]
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Asian Journal of Chemistry. (2012). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 24(1), 433-434. [Link]
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MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 221. [Link]
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Research Trend. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Research Trend. [Link]
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Application Notes & Protocols: 4-Ethoxy-1H-pyrazole as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazole Scaffold
Nitrogen-containing heterocycles are foundational pillars in medicinal chemistry, offering diverse functionalities and stereochemical complexity that enable the creation of potent and selective therapeutic agents.[1] Among these, the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold."[2][3] Its presence in numerous clinically successful drugs underscores its significance.[4][5][6] The pyrazole core is a key component in medications with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antipsychotic agents.[5][6][7]
The versatility of the pyrazole nucleus stems from its unique electronic properties and the ability to be readily functionalized at multiple positions, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[1][3] This guide focuses on a specifically valuable, yet underexplored, derivative: 4-Ethoxy-1H-pyrazole . The introduction of an ethoxy group at the C4 position offers distinct advantages, influencing the molecule's polarity, metabolic stability, and potential for hydrogen bonding interactions with biological targets. This document serves as a comprehensive guide to leveraging this compound as a strategic precursor in the synthesis of next-generation pharmaceutical agents.
Physicochemical Properties & Safety Considerations
Before embarking on synthetic protocols, a thorough understanding of the starting material's properties and handling requirements is paramount.
Physicochemical Data
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₈N₂O | - |
| Molecular Weight | 112.13 g/mol | - |
| Appearance | Typically a solid | Varies by purity |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, alcohols) | Experimental determination is recommended for specific applications. |
| pKa | The pyrazole ring is weakly basic. | The ethoxy group has a minor electronic effect. |
Safety & Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Hazard Identification : While specific toxicology data for this compound is not extensively published, related pyrazole compounds are classified as harmful if swallowed, and can cause skin and eye irritation.[8][9][10] Assume this precursor carries similar hazards.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[8]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] It is hygroscopic and should be protected from moisture.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[8]
Core Synthetic Applications & Rationale
The strategic placement of the ethoxy group on the pyrazole ring opens up specific avenues for drug design. The C4 position is a key site for substitution in many biologically active pyrazoles, and the ethoxy group can serve as a metabolic blocker or a key pharmacophoric element.
Application I: Precursor for Kinase Inhibitor Scaffolds
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12] Pyrazole-based compounds have emerged as potent and selective kinase inhibitors.[11][13][14][15]
Causality Behind Experimental Choices: The pyrazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[11][13] The substituents on the pyrazole ring then project into different regions of the active site, dictating the inhibitor's potency and selectivity. The 4-ethoxy group can provide a vector for further functionalization or can itself occupy a hydrophobic pocket, potentially enhancing binding affinity.
Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for pyrazole-based kinase inhibitors.
Protocol 1: Regioselective N-Alkylation of this compound
This protocol details the crucial first step of introducing diversity at the N1 position, which is often essential for targeting specific kinase families. Regioselectivity is a key challenge in the alkylation of unsymmetrical pyrazoles.[16][17][18]
-
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., Argon), suspend NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated regioisomer.
-
Self-Validation: The regioselectivity of the N-alkylation can be confirmed using 2D NMR techniques (NOESY or HMBC) to establish through-space or through-bond correlations between the N1-substituent and the pyrazole ring protons.
Application II: Synthesis of Celecoxib Analogues (COX-2 Inhibitors)
Celecoxib is a well-known selective COX-2 inhibitor containing a 1,5-diarylpyrazole scaffold.[19][20] The synthesis of novel analogues by modifying the pyrazole core is an active area of research to improve efficacy and reduce side effects.[19][21] this compound can serve as a precursor to novel analogues where the ethoxy group replaces the typical trifluoromethyl group at the 3-position (after cyclization) or is introduced at the 4-position of the final product.
Rationale: The trifluoromethyl group in Celecoxib is believed to contribute to its COX-2 selectivity. Replacing or supplementing this with an ethoxy group could modulate this selectivity and alter the drug's metabolic profile.
Reaction Pathway for COX-2 Inhibitor Analogue
Caption: Knorr synthesis pathway for Celecoxib analogues.
Protocol 2: Synthesis of a 4-Ethoxy-1,5-diarylpyrazole Analogue
This protocol outlines a modified Knorr pyrazole synthesis, a classic method for constructing the pyrazole ring.[4]
-
Materials:
-
1-(4-ethoxyphenyl)-3-(4-methylphenyl)propane-1,3-dione (This diketone needs to be synthesized first)
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and induce crystallization.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-ethoxy-diarylpyrazole.
-
Trustworthiness: The structure of the final product must be rigorously confirmed by ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis to ensure the correct regioisomer has been synthesized and to verify its purity.
Advanced Functionalization Strategies
Beyond N-alkylation, the this compound scaffold can be further elaborated using modern synthetic methodologies. Transition-metal-catalyzed C-H functionalization offers a powerful, atom-economical approach to introduce complexity directly onto the pyrazole ring without the need for pre-functionalization.[22][23][24][25]
Key C-H Functionalization Reactions:
-
C5-Arylation: The C5 position of N-substituted pyrazoles is often the most acidic and can be selectively functionalized.[23] This allows for the introduction of aryl groups that can be crucial for biological activity.
-
C3-Functionalization: While less common, methods for C3 functionalization are emerging, providing access to novel substitution patterns.
-
Directed Functionalization: The N1 substituent can act as a directing group to achieve regioselective functionalization at specific C-H bonds.[23]
These advanced methods allow for the rapid generation of diverse chemical libraries from the this compound starting material, accelerating the drug discovery process.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of pharmaceutically relevant compounds. Its unique substitution pattern provides a strategic starting point for the development of novel kinase inhibitors, COX-2 inhibitors, and other therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the full potential of this important building block. By understanding the underlying chemical principles and adhering to rigorous experimental and analytical practices, scientists can effectively leverage this compound to drive innovation in drug discovery.
References
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Gomha, S. M., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(106), 104353-104376. Available at: [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Kuhn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, A., et al. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Source Not Specified]. Available at: [Link]
- [Source Not Specified]. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Source Not Specified].
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available at: [Link]
-
Manfredini, S., et al. (2004). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. PubMed. Available at: [Link]
-
Taha, E. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central (PMC). Available at: [Link]
- [Source Not Specified]. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar.
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D'hooge, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central (PMC). Available at: [Link]
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Kuhn, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available at: [Link]
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Regan, J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ACS Publications. Available at: [Link]
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Regan, J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
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El-Sayed, M. A. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PubMed Central (PMC). Available at: [Link]
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Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
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Taha, E. A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. Available at: [Link]
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Kang, E., et al. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Riyadh, S. M., et al. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Available at: [Link]
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Application Note: The 4-Substituted Pyrazole Scaffold as a Core Building Block in the Synthesis of Janus Kinase (JAK) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous kinase inhibitors.[1][2] This application note provides a detailed guide on the strategic utilization of 4-substituted pyrazole derivatives, specifically focusing on their role in the synthesis of potent Janus Kinase (JAK) inhibitors. We will explore the chemical rationale behind the use of these building blocks, provide a detailed synthetic protocol for a key coupling reaction, and contextualize the application through the mechanism of JAK/STAT pathway inhibition.
Introduction: Pyrazoles and the Rise of JAK Inhibitors
The five-membered aromatic pyrazole ring is a cornerstone of modern drug discovery, prized for its metabolic stability, synthetic versatility, and its ability to engage in crucial hydrogen bonding interactions within enzyme active sites.[3][4] This has led to its incorporation into a multitude of approved drugs.[2] Within the domain of oncology and immunology, protein kinases remain high-value therapeutic targets, and pyrazole-based compounds have emerged as a highly successful class of inhibitors.[1]
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is a class of cytoplasmic tyrosine kinases that are critical for mediating signal transduction from cytokine and growth factor receptors.[] Dysregulation of the JAK/STAT signaling pathway is a key driver in numerous autoimmune diseases and myeloproliferative neoplasms.[6][7] Consequently, the development of small-molecule JAK inhibitors has revolutionized the treatment landscape for these conditions.
This guide focuses on the practical application of 4-substituted pyrazole intermediates, such as the ethoxyethyl-protected 4-iodopyrazole used in the synthesis of the blockbuster drug Ruxolitinib, a potent JAK1/JAK2 inhibitor.[8] We will detail not just the synthetic steps, but the underlying chemical principles that make this scaffold a superior choice for designing next-generation kinase inhibitors.
The Strategic Advantage of the 4-Substituted Pyrazole Core
The efficacy of the 4-substituted pyrazole scaffold in JAK inhibitor design is not coincidental; it is based on several key molecular and synthetic advantages:
-
Ideal Vector for Core Assembly: The substitution at the C4 position provides a perfect attachment point for coupling with other heterocyclic systems. In many JAK inhibitors, the pyrazole ring is linked to a pyrrolo[2,3-d]pyrimidine or a similar hinge-binding fragment.[9][10] Halogenation at C4 (e.g., 4-iodo) makes the intermediate amenable to powerful cross-coupling reactions like the Suzuki or Stille coupling, enabling the efficient construction of the final complex molecule.
-
Modulation of Physicochemical Properties: While this note focuses on the C4 position for coupling, substitutions elsewhere on the ring, such as alkoxy groups, can fine-tune the molecule's properties. An ethoxy group, for example, can act as a hydrogen bond acceptor or improve solubility and metabolic profiles by influencing the molecule's lipophilicity and polarity.[11]
-
Synthetic Tractability and Protection Strategy: The pyrazole nitrogen atoms can be readily protected to prevent unwanted side reactions and to improve the solubility of intermediates. The use of a 1-(1-ethoxyethyl) group, for instance, provides a stable protecting group that is easily removed under acidic conditions late in the synthesis, ensuring the integrity of other sensitive functional groups.[8]
Synthetic Strategy & Protocols: Assembling the Core of a JAK Inhibitor
A common and effective strategy for synthesizing pyrazole-based JAK inhibitors involves the palladium-catalyzed Suzuki coupling of a protected 4-boryl- or 4-halopyrazole with a halogenated pyrrolo[2,3-d]pyrimidine core. This reaction forms the critical C-C bond that links the two key heterocyclic systems.
Below is a representative workflow modeled after the synthesis of Ruxolitinib, highlighting the central role of the 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole intermediate.[8]
Caption: Synthetic workflow for a JAK inhibitor via Suzuki coupling.
This protocol describes the coupling of a pyrazole boronic ester with the chlorinated pyrrolo[2,3-d]pyrimidine core.
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the pyrazole boronic ester intermediate (1.2 eq).
-
Reagent Addition: Add Na₂CO₃ (3.0 eq) followed by the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Causality Insight: Palladium(0), generated in situ, is the active catalyst. The dppf ligand provides stability and promotes the high reaction rates necessary for efficient cross-coupling. Sodium carbonate is a crucial inorganic base required to activate the boronic ester for transmetalation to the palladium center.
-
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen through the solution.
-
Causality Insight: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, thereby halting the catalytic cycle and preventing product formation.
-
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the protected intermediate.
Application: Targeting the JAK/STAT Signaling Pathway
The synthesized pyrazole-based inhibitors function by directly competing with ATP for the binding pocket of JAK enzymes. This prevents the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins. The inhibition of this cascade blocks the transcription of pro-inflammatory cytokines and other genes involved in cell proliferation and survival.[][6]
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Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions with "4-Ethoxy-1H-pyrazole"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Specifically, the introduction of an alkoxy group at the C4-position, as in 4-ethoxy-1H-pyrazole, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making it a desirable motif in the design of novel therapeutics.[5]
However, the functionalization of the this compound core via metal-catalyzed cross-coupling reactions presents a unique set of challenges. The inherent electronic properties and the absence of a canonical leaving group on the pyrazole ring necessitate tailored synthetic strategies. This guide provides a detailed exploration of effective methodologies for the selective functionalization of the this compound scaffold, focusing on both direct C-H activation and classic cross-coupling approaches following pre-functionalization.
The this compound Scaffold: Reactivity and Synthetic Hurdles
Directly employing this compound in standard palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination is generally not feasible. These reactions require an electrophilic partner, typically an aryl or heteroaryl halide (Cl, Br, I) or triflate (OTf), to initiate the catalytic cycle through oxidative addition to the palladium(0) center.[6][7] The C-H and C-O bonds on the unsubstituted 4-ethoxypyrazole ring are strong and do not readily undergo this oxidative addition step under typical cross-coupling conditions.
Therefore, two primary strategic pathways are employed to achieve the desired functionalization:
-
Direct C-H Activation: This modern and atom-economical approach targets the direct functionalization of a C-H bond, typically at the C5-position, which is the most electronically favorable site for electrophilic palladation on the 4-ethoxypyrazole ring.
-
Pre-functionalization and Cross-Coupling: This classic and robust two-step strategy involves first introducing a leaving group (e.g., a halogen) onto the pyrazole ring, followed by a standard metal-catalyzed cross-coupling reaction.
This document will provide detailed protocols and mechanistic insights for both approaches.
Strategy 1: Direct C5-Arylation via Palladium-Catalyzed C-H Activation
The direct arylation of heterocycles via C-H activation has emerged as a powerful tool, streamlining synthesis by avoiding the preparation of organometallic or halogenated precursors. For 4-alkoxypyrazoles, the C5-position is preferentially activated, allowing for regioselective arylation.[8]
Principle and Rationale
This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism or related pathway. A high-valent palladium catalyst, typically Pd(OAc)₂, coordinates to the pyrazole. The C5-proton is then abstracted, often with the assistance of a base or the acetate ligand, to form a palladacycle intermediate. This intermediate then reacts with an aryl halide, leading to reductive elimination that forges the new C-C bond and regenerates the active palladium catalyst. The choice of ligand is critical to stabilize the palladium center and promote the desired reactivity.
Detailed Experimental Protocol: C5-Arylation of this compound
This protocol is adapted from general procedures for the C-H arylation of 4-alkoxypyrazoles.[8]
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl bromide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.10 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add a degassed solvent such as 1,4-dioxane or toluene (to achieve a concentration of ~0.2 M).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-ethoxy-1H-pyrazole product.
Table 1: Typical Conditions for Direct C-H Arylation
| Component | Example | Molar Equiv. / Mol% | Purpose / Rationale |
| Pyrazole | This compound | 1.0 | Starting material |
| Coupling Partner | 4-Bromoanisole | 1.2 | Aryl source |
| Catalyst | Palladium(II) Acetate | 2-10 mol% | Active catalyst precursor |
| Ligand | SPhos, XPhos | 4-20 mol% | Stabilizes Pd, promotes C-H activation and reductive elimination |
| Base | K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 | Facilitates the proton abstraction (metalation-deprotonation) step |
| Solvent | 1,4-Dioxane, Toluene | - | Anhydrous, high-boiling point solvent |
| Temperature | 70 - 120 °C | - | Provides energy to overcome activation barriers |
Strategy 2: Functionalization via Halogenation and Cross-Coupling
This conventional two-step approach offers broad substrate scope and employs some of the most well-established and reliable reactions in synthetic chemistry. It involves the initial installation of a halogen at the C5 position, creating a versatile handle for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
Part A: Synthesis of 5-Halo-4-ethoxy-1H-pyrazole
The first step is the regioselective halogenation of the C5 position.
-
General Protocol (Bromination): Dissolve this compound (1.0 equiv.) in a suitable solvent like chloroform or acetic acid. Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise while stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material. Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. The crude 5-bromo-4-ethoxy-1H-pyrazole can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[7]
The catalytic cycle begins with the oxidative addition of the 5-halo-4-ethoxypyrazole to a Pd(0) complex.[3][9] The resulting Pd(II) species undergoes transmetalation with a boronic acid (which is activated by a base to form a more nucleophilic boronate complex). The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[10]
// Inputs and Outputs r1x [label="R¹-X\n(5-Halo-4-ethoxypyrazole)"]; r2b [label="R²-B(OR)₂\n(Boronic Acid/Ester)"]; base [label="Base (e.g., K₂CO₃)"]; product [label="R¹-R²\n(Coupled Product)"];
r1x -> pd_ii [style=dashed, arrowhead=none]; r2b -> trans [style=dashed, arrowhead=none]; base -> trans [style=dashed, arrowhead=none]; center -> product [style=dashed, arrowhead=none, dir=back]; } endomd Caption: The Suzuki-Miyaura catalytic cycle.
-
Reaction Setup: In a reaction vessel, combine 5-bromo-4-ethoxy-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.3 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Ethanol/Water (1:1) or Dioxane/Water (4:1), to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Heat the mixture under an inert atmosphere. For conventional heating, reflux at 80-100 °C for 4-12 hours. For microwave-assisted synthesis, irradiate at 100-140 °C for 10-30 minutes.[11]
-
Work-up and Purification: Follow steps 4-7 as described in the C-H activation protocol to isolate the 5-aryl-4-ethoxy-1H-pyrazole product.
| Component | Example | Mol% / Equiv. | Purpose / Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 1-5 mol% | Facilitates the catalytic cycle |
| Ligand | PPh₃, dppf | (Part of catalyst) | Stabilizes Pd, influences reaction rate and scope |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O | - | Aqueous mixture aids in dissolving the base and boronate |
Part C: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a cornerstone for synthesizing aryl amines, coupling an aryl halide with a primary or secondary amine.[1][6]
Similar to the Suzuki coupling, the cycle starts with oxidative addition of the 5-halo-4-ethoxypyrazole to Pd(0). The amine then coordinates to the Pd(II) complex. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. The crucial C-N bond is formed in the final reductive elimination step, releasing the aminated product and regenerating the Pd(0) catalyst.[12] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is essential for promoting the challenging reductive elimination step.[12]
// Inputs and Outputs r1x [label="R¹-X\n(5-Halo-4-ethoxypyrazole)"]; amine [label="HNR²R³\n(Amine)"]; base [label="Base (e.g., NaOᵗBu)"]; product [label="R¹-NR²R³\n(Aminated Product)"];
r1x -> pd_ii [style=dashed, arrowhead=none]; amine -> pd_amide [style=dashed, arrowhead=none]; base -> pd_amide [style=dashed, arrowhead=none]; center -> product [style=dashed, arrowhead=none, dir=back]; } endomd Caption: The Buchwald-Hartwig amination catalytic cycle.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with 5-bromo-4-ethoxy-1H-pyrazole (1.0 equiv.), a palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 equiv.), a bulky phosphine ligand if not using a precatalyst, and a strong base such as sodium tert-butoxide (NaOᵗBu, 1.4 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.) followed by an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.[13]
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Perform a standard extractive work-up and purify the crude product via flash column chromatography to yield the 5-amino-4-ethoxy-1H-pyrazole derivative.
| Component | Example | Mol% / Equiv. | Purpose / Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Palladium source |
| Ligand | XPhos, tBuDavePhos | 2-10 mol% | Bulky, electron-rich ligand to facilitate reductive elimination |
| Base | NaOᵗBu, LiHMDS, K₃PO₄ | 1.4 - 2.5 | Strong, non-nucleophilic base for amine deprotonation |
| Solvent | Toluene, Dioxane | - | Anhydrous aprotic solvent |
Part D: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages, using a dual palladium and copper catalytic system.[14][15]
The reaction involves two interconnected catalytic cycles.[16] In the palladium cycle, oxidative addition of the 5-halo-4-ethoxypyrazole to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination from the palladium center yields the 5-alkynyl-4-ethoxy-1H-pyrazole and regenerates the Pd(0) catalyst.
// Inputs and Outputs r1x [label="R¹-X\n(5-Halo-4-ethoxypyrazole)"]; alkyne [label="H-C≡CR²\n(Terminal Alkyne)"]; product [label="R¹-C≡CR²\n(Coupled Product)"];
r1x -> pd_ii [style=dashed, arrowhead=none]; pd_alk -> product [style=dashed, arrowhead=none]; } endomd Caption: The dual catalytic cycles of the Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-iodo-4-ethoxy-1H-pyrazole (1.0 equiv., iodides are typically more reactive), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Reagent Addition: Add an anhydrous solvent such as triethylamine (TEA) or a mixture of THF and TEA. The amine serves as both the base and a solvent.
-
Alkyne Addition: Stir the mixture for 5-10 minutes, then add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove salts. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 5-alkynyl-4-ethoxy-1H-pyrazole.[16]
| Component | Example | Mol% / Equiv. | Purpose / Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 1-5 mol% | Primary cross-coupling catalyst |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol% | Forms copper acetylide for transmetalation |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPEA) | Excess | Neutralizes HX byproduct, facilitates acetylide formation |
| Solvent (optional) | THF, DMF | - | Co-solvent to aid solubility |
Conclusion and Outlook
The functionalization of the this compound scaffold is a critical task for the development of novel chemical entities in drug discovery. While the core itself is not directly amenable to standard cross-coupling, this guide outlines two robust strategic pathways. Direct C-H activation at the C5-position offers an elegant and atom-economical route for arylation. Alternatively, a more traditional but highly versatile approach involves initial halogenation followed by well-established Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The choice of strategy will depend on the desired final product, substrate availability, and tolerance of functional groups. By understanding the causality behind these experimental choices and adhering to these validated protocols, researchers can confidently and efficiently access a diverse range of novel this compound derivatives.
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Application Notes and Protocols for the N-Alkylation and N-Arylation of 4-Ethoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in a variety of non-covalent interactions with biological targets. The N-functionalization of the pyrazole ring, through N-alkylation and N-arylation, is a critical strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[3] Substitution at the nitrogen atoms can significantly influence a compound's solubility, metabolic stability, and target-binding affinity.[4]
4-Ethoxy-1H-pyrazole, with its electron-donating alkoxy group at the C4 position, presents a unique substrate for such functionalization. This guide provides a comprehensive overview of the key synthetic strategies for the N-alkylation and N-arylation of this compound, offering detailed experimental protocols and insights into the underlying chemical principles to empower researchers in their quest for novel therapeutics.
Understanding the Reactivity of this compound
The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrical pyrazole such as this compound, these two nitrogens are chemically non-equivalent, leading to the potential for the formation of two different regioisomers upon N-substitution. The ethoxy group at the C4 position is an electron-donating group, which increases the electron density of the pyrazole ring and can influence the nucleophilicity of the nitrogen atoms. Generally, N-alkylation and N-arylation of pyrazoles are governed by a combination of steric and electronic factors.[5] For 4-substituted pyrazoles, substitution typically occurs at the less sterically hindered nitrogen atom.
PART 1: N-Alkylation of this compound
N-alkylation introduces an alkyl group onto one of the nitrogen atoms of the pyrazole ring. This modification is a fundamental tool for exploring the structure-activity relationship (SAR) of pyrazole-based compounds. Common methods for N-alkylation include the use of alkyl halides under basic conditions and the Mitsunobu reaction.
Base-Mediated N-Alkylation with Alkyl Halides
This is a classical and widely used method for N-alkylation.[6] The reaction proceeds via the deprotonation of the pyrazole's N-H proton by a base to form a pyrazolate anion, which then acts as a nucleophile and attacks the alkyl halide.
Workflow for Base-Mediated N-Alkylation
Caption: Workflow for Base-Mediated N-Alkylation of this compound.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is crucial for both reactivity and regioselectivity. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion. Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF, and may offer milder reaction conditions. The combination of K₂CO₃ in DMSO is known to favor N1-alkylation in many pyrazole systems.[7]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the pyrazolate anion and do not interfere with the reaction.
-
Temperature: The reaction temperature can influence the reaction rate and, in some cases, the regioselectivity. Reactions are often started at a lower temperature (0 °C) during the addition of the base and alkyl halide to control any exothermic processes, and then warmed to room temperature or heated to accelerate the reaction.
Detailed Protocol: Synthesis of 1-Benzyl-4-ethoxy-1H-pyrazole
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Deprotonation: Stir the suspension at 0 °C for 30 minutes to allow for complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-benzyl-4-ethoxy-1H-pyrazole.
Table 1: Representative Conditions for Base-Mediated N-Alkylation of 4-Substituted Pyrazoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl bromide | 20% aq. NaOH | Acetone | RT | 1-4 | High | [8] |
| Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 5 | >90 | [8] |
| Benzyl chloride | KOH (powder) | Toluene | RT | 2-6 | High | [8] |
| Iodomethane | NaH | DMF | 0 to RT | 2-16 | Good | [9] |
Note: Yields are generalized from protocols for similar 4-halopyrazoles and may vary for this compound.
Mitsunobu Reaction
The Mitsunobu reaction provides a mild and versatile alternative for the N-alkylation of pyrazoles, particularly with primary and secondary alcohols.[10][11] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key feature for stereoselective synthesis.[12] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13]
Mechanism of the Mitsunobu Reaction for N-Alkylation
Caption: Simplified mechanism of the Mitsunobu reaction for the N-alkylation of this compound.
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD (or DIAD) is the classic reagent system for the Mitsunobu reaction. These reagents form a reactive phosphonium salt intermediate that activates the alcohol.
-
Solvent: Anhydrous THF is a common solvent as it is relatively non-polar and does not interfere with the reactive intermediates.
-
Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to control the reactivity of the intermediates and minimize side reactions.
Detailed Protocol: Mitsunobu N-Alkylation with a Primary Alcohol
-
Reaction Setup: To a solution of this compound (1.0 eq.), the desired primary alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add DIAD (1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and the hydrazine byproduct.
PART 2: N-Arylation of this compound
N-arylation involves the formation of a carbon-nitrogen bond between a pyrazole nitrogen and an aryl group. This transformation is of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[14] The two most powerful and widely used methods for N-arylation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation (Copper-Catalyzed N-Arylation)
The Ullmann condensation is a classic method for the formation of C-N bonds, typically involving the reaction of a nitrogen nucleophile with an aryl halide in the presence of a copper catalyst.[15][16] Modern variations of this reaction often employ ligands to facilitate the catalytic cycle and allow for milder reaction conditions.
Catalytic Cycle of the Ullmann Condensation
Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann N-arylation.
Causality Behind Experimental Choices:
-
Copper Source: Copper(I) salts such as CuI are commonly used as the catalyst.
-
Ligand: The use of a ligand, often a diamine or an amino acid, can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps.
-
Base: A base is required to deprotonate the pyrazole. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used to ensure the solubility of the reactants and to allow for heating.
Detailed Protocol: Copper-Catalyzed N-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), this compound (1.0 eq.), the aryl halide (1.1 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous dioxane or DMF (0.5 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][17] It offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction.[2]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Causality Behind Experimental Choices:
-
Palladium Source: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃.
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands such as XPhos or tBuXPhos are often effective.[18]
-
Base: A non-nucleophilic base is required to deprotonate the pyrazole and neutralize the hydrogen halide formed during the reaction. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol: Palladium-Catalyzed N-Arylation of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), this compound (1.0 eq.), the aryl bromide (1.1 eq.), and K₂CO₃ (2.0 eq.).[18]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene (0.5 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Comparison of Ullmann and Buchwald-Hartwig N-Arylation
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Ligand | Diamines, amino acids | Phosphines (e.g., XPhos) |
| Cost | Generally lower | Generally higher |
| Reaction Temp. | Often higher (110-180 °C) | Often milder (80-120 °C) |
| Substrate Scope | Good, can be sensitive | Very broad, high functional group tolerance |
| Aryl Halide | Iodides > Bromides >> Chlorides | Chlorides, Bromides, Iodides, Triflates |
Conclusion
The N-alkylation and N-arylation of this compound are essential transformations for the synthesis of novel, biologically active molecules. This guide has provided a detailed overview of the primary synthetic methodologies, including base-mediated alkylation, the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig amination. By understanding the underlying principles and following the detailed protocols, researchers can effectively functionalize the this compound scaffold and accelerate their drug discovery efforts. The choice of a specific method will depend on the desired substituent, available starting materials, and the required reaction conditions. Careful optimization of the reaction parameters will be key to achieving high yields and regioselectivity.
References
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Royal Society of Chemistry. (2022). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. [Link]
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-
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The Strategic Incorporation of 4-Ethoxy-1H-pyrazole in the Design of Novel Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs.[3] The pyrazole scaffold is often considered a "privileged" structure due to its metabolic stability and its capacity to serve as a versatile template for the design of ligands targeting a wide array of biological targets, most notably protein kinases.[2][4] The strategic functionalization of the pyrazole ring is a key aspect of drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. This guide focuses on the utility of a specific, yet powerful, building block: 4-Ethoxy-1H-pyrazole . The introduction of an ethoxy group at the 4-position of the pyrazole ring imparts unique electronic and steric properties that can be exploited in the design of novel heterocyclic scaffolds with enhanced biological activity.
The Significance of the 4-Ethoxy Substituent
The 4-position of the pyrazole ring is a critical vector for influencing ligand-target interactions. While often a site for establishing hydrogen bonds or other polar contacts, the introduction of a small alkoxy group like ethoxy offers several distinct advantages in drug design:
-
Modulation of Lipophilicity: The ethoxy group provides a moderate increase in lipophilicity compared to a hydroxyl or amino group, which can enhance cell permeability and oral bioavailability.
-
Fine-tuning of Electronic Properties: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, while the overall group is electronically donating, influencing the acidity of the pyrazole N-H and the electron density of the ring system.
-
Steric Influence and Vectorial Projection: The ethyl chain provides a specific steric footprint that can be used to probe and occupy hydrophobic pockets within a target's active site. It acts as a vector, directing other substituents towards desired regions of the protein.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to more labile functional groups.
-
Bioisosteric Replacement: The ethoxy group can serve as a bioisostere for other functional groups, such as a hydroxyl or even a small amide, offering an alternative way to maintain or improve binding while altering physicochemical properties.[5][6]
Synthetic Protocols for this compound and its Derivatives
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of a pyrazole ring from a functionalized acrylate, which already contains the desired ethoxy moiety.
Protocol 1: Synthesis of 3-Amino-4-ethoxy-1H-pyrazole
This protocol outlines the synthesis of a key intermediate, 3-amino-4-ethoxy-1H-pyrazole, from the commercially available starting material, ethyl 2-cyano-3-ethoxyacrylate.[7]
Reaction Scheme:
Caption: Synthesis of 3-Amino-4-ethoxy-1H-pyrazole.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) and anhydrous ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-amino-4-ethoxy-1H-pyrazole.
Rationale: This reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring. The cyano group at the 2-position directs the cyclization to yield the 3-amino pyrazole isomer.
Protocol 2: Functionalization of the 3-Amino Group (Example: Amide Formation)
The 3-amino group of 3-amino-4-ethoxy-1H-pyrazole is a versatile handle for further functionalization, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).
Reaction Scheme:
Caption: Amide coupling with 3-Amino-4-ethoxy-1H-pyrazole.
Materials:
-
3-Amino-4-ethoxy-1H-pyrazole (1 equivalent)
-
Acyl chloride of choice (1.1 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-amino-4-ethoxy-1H-pyrazole (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion of the reaction.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(4-ethoxy-1H-pyrazol-3-yl)amide.
Application in the Design of Kinase Inhibitors
The this compound scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors. The pyrazole core can mimic the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. The 4-ethoxy group can then be directed towards a hydrophobic pocket, contributing to both potency and selectivity.
Design Strategy and Structure-Activity Relationship (SAR) Insights
A common strategy in kinase inhibitor design is to append a larger aromatic or heteroaromatic system to the pyrazole core, often at the 1- or 3-position, to occupy the hydrophobic back pocket of the ATP-binding site. The 4-ethoxy group can play a crucial role in optimizing these interactions.
Illustrative Design Workflow:
Caption: Workflow for designing kinase inhibitors using the this compound scaffold.
Key SAR Observations from Literature:
-
Alkoxy Chain Length: In several kinase inhibitor series, varying the length of the alkoxy chain at the 4-position has a significant impact on potency. An ethoxy or methoxy group often provides an optimal balance of lipophilicity and steric fit.[8]
-
Interaction with Hydrophobic Pockets: The ethoxy group can engage in van der Waals interactions with hydrophobic residues near the hinge region, thereby increasing the residence time of the inhibitor in the active site.
-
Selectivity Enhancement: The specific orientation and size of the 4-ethoxy group can be exploited to achieve selectivity for a particular kinase over closely related family members. This is because the topology of the ATP-binding site, including the size and shape of adjacent hydrophobic pockets, varies between different kinases.
Quantitative Data Summary: Hypothetical Kinase Inhibitor Series
The following table illustrates a hypothetical SAR study for a series of pyrazole-based kinase inhibitors, highlighting the impact of the 4-substituent.
| Compound ID | R1 (N1-substituent) | R3 (C3-substituent) | R4 (C4-substituent) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Y/X) |
| 1a | Phenyl | 4-Morpholinophenyl | H | 500 | 1000 | 2 |
| 1b | Phenyl | 4-Morpholinophenyl | OH | 250 | 600 | 2.4 |
| 1c | Phenyl | 4-Morpholinophenyl | OMe | 50 | 800 | 16 |
| 1d | Phenyl | 4-Morpholinophenyl | OEt | 25 | 1200 | 48 |
| 1e | Phenyl | 4-Morpholinophenyl | OPr | 40 | 950 | 23.75 |
This hypothetical data demonstrates how the introduction and optimization of the 4-alkoxy group can significantly enhance both potency against the target kinase (Kinase X) and selectivity over an off-target kinase (Kinase Y).
Conclusion
The this compound scaffold is a valuable and versatile building block in the design of novel heterocyclic compounds for drug discovery. Its straightforward synthesis and the unique properties imparted by the 4-ethoxy group make it an attractive starting point for the development of potent and selective kinase inhibitors, as well as other classes of therapeutic agents. The protocols and design considerations outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising heterocyclic motif.
References
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Application Notes and Protocols for High-Throughput Screening of "4-Ethoxy-1H-pyrazole" Derivatives
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects[1][2][3][4][5][6][7][8]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for libraries of "4-Ethoxy-1H-pyrazole" derivatives. Recognizing the diverse therapeutic potential of this chemical class, we present detailed protocols for two distinct primary screening assays: a biochemical assay targeting kinase inhibition and a cell-based phenotypic assay for identifying compounds with anti-proliferative activity. This dual-pronged approach enables the identification of hits with specific molecular targets as well as those with broader cellular effects. The protocols are designed to be robust, reproducible, and scalable for large compound libraries[9][10]. Furthermore, this guide outlines a strategic workflow for hit confirmation and validation, ensuring the progression of high-quality candidates into the lead optimization pipeline.
Introduction: The Therapeutic Potential of this compound Derivatives
The 1H-pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that has proven to be a cornerstone in the development of novel therapeutics[1][2]. Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[3][4][5][6][7][8]. The versatility of the pyrazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The "this compound" moiety, in particular, has been identified in compounds with significant biological activity. For instance, a pyrazole-naphthalene derivative featuring an ethoxy substitution demonstrated potent anticancer activity through the inhibition of tubulin polymerization[11]. Additionally, related structures such as 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been developed as potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease[12]. This precedent suggests that libraries of "this compound" derivatives are fertile ground for the discovery of novel kinase inhibitors and anti-proliferative agents.
This application note provides a strategic framework for the high-throughput screening of these derivatives, empowering research teams to efficiently identify and validate promising new drug candidates.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that begins with robust assay development and culminates in the identification of validated hits. The following workflow is recommended for the screening of "this compound" derivative libraries.
Figure 2: A simplified representation of a kinase signaling cascade that regulates cell proliferation, a potential target for "this compound" derivatives.
Conclusion
The "this compound" scaffold represents a promising starting point for the discovery of novel therapeutics. By employing a strategic and robust high-throughput screening approach, as detailed in these application notes, research organizations can efficiently interrogate large chemical libraries to identify and validate potent and selective modulators of key biological pathways. The dual-pronged strategy of combining biochemical and cell-based primary assays maximizes the potential for discovering compounds with diverse mechanisms of action. Rigorous hit validation is paramount to ensure that only the most promising candidates, with confirmed activity and favorable preliminary properties, are advanced into the resource-intensive stages of lead optimization.
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Application Notes & Protocols: A Strategic Approach to the Biological Activity Screening of 4-Ethoxy-1H-pyrazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a comprehensive, field-proven strategy for the systematic biological activity screening of novel analogs based on the 4-Ethoxy-1H-pyrazole core. We eschew a rigid, one-size-fits-all template in favor of a dynamic, logic-driven screening cascade. This document details the rationale behind experimental choices, provides step-by-step protocols for key assays—from high-throughput primary screens to secondary validation and preliminary ADME-Tox profiling—and offers guidance on data interpretation to empower researchers to efficiently identify and advance promising lead candidates.
The Rationale: Why Screen this compound Analogs?
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts a unique combination of physicochemical properties allowing it to interact with a diverse range of biological targets.[4][5] Decades of research have demonstrated that pyrazole derivatives can potently modulate key enzyme families and signaling pathways implicated in human disease.
-
Proven Anticancer Activity: A significant body of literature highlights the efficacy of pyrazole derivatives against various cancer cell lines.[4][6][7][8] Their mechanisms often involve the inhibition of critical cell cycle regulators and signaling proteins, most notably protein kinases .[1][9][10] Targets such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, EGFR, VEGFR, and components of the PI3K/AKT pathway are frequently modulated by pyrazole-containing molecules.[1][4][5]
-
Anti-Inflammatory Potential: Pyrazole analogs, including the blockbuster drug Celecoxib, are known inhibitors of enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[2][11][12][13] This makes them attractive candidates for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[11]
Given this precedent, a library of novel this compound analogs represents a fertile ground for discovering new therapeutic agents. Our screening strategy is therefore designed to efficiently probe these high-probability target classes first.
The Screening Cascade: A Funnel-Based Approach
A successful screening campaign efficiently filters a large library of compounds down to a small number of high-quality, validated leads. We employ a funnel-like cascade that begins with broad, high-throughput screening (HTS) to identify initial "hits" and progresses through increasingly specific and complex assays to validate their activity, mechanism, and drug-like properties.
Caption: The Drug Discovery Screening Cascade.
Phase 1: Primary High-Throughput Screening (HTS)
The goal of this phase is to rapidly assess the entire compound library in a cost-effective manner to identify initial hits. Based on the established pharmacology of pyrazoles, we propose a parallel screening approach: a target-based screen against a kinase panel and a phenotypic screen for general cytotoxicity/anti-proliferative activity.
Protocol 3.1: Broad Kinase Panel Inhibition Assay (Luminescent ATP Depletion)
Rationale: Since kinases are a prominent target class for pyrazoles, screening against a diverse panel is a high-yield starting point.[1] The Kinase-Glo® assay is a robust, homogeneous luminescent assay that measures the amount of ATP remaining in a solution following a kinase reaction.[14] Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, potent inhibitors will result in a higher luminescent signal.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega or equivalent)
-
Recombinant kinases of interest (e.g., CDK2, EGFR, VEGFR2, AKT1, p38α)
-
Respective kinase-specific peptide substrates
-
ATP, MgCl₂, DTT, and appropriate kinase buffer
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Prepare a 2X kinase/substrate reaction mix in kinase buffer containing the specific kinase and its peptide substrate. Prepare a 4X ATP solution.
-
Compound Plating: Dispense 50 nL of test compounds (typically at a final screening concentration of 10 µM) into the 384-well assay plates. Include positive control (known inhibitor) and vehicle control (DMSO) wells.
-
Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of reconstituted Kinase-Glo® Reagent to each well.
-
Signal Stabilization: Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).
Protocol 3.2: General Cell Viability Assay (MTT)
Rationale: This phenotypic screen identifies compounds that reduce cell viability, either through targeted anti-proliferative mechanisms or general cytotoxicity.[15] The MTT assay is a classic, cost-effective colorimetric assay where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into a purple formazan product.[16][17] The amount of formazan is proportional to the number of viable cells.[15]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom sterile microplates
-
Absorbance microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 1 µL of each compound dilution to the wells (final screening concentration typically 10-50 µM). Include vehicle (DMSO) and no-cell (media only) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm.
Phase 2: Secondary & Confirmatory Assays
Hits from the primary screen must be validated. This phase focuses on confirming the activity, determining potency (IC₅₀), and verifying that the compound engages its intended target in a more physiologically relevant context.
Protocol 4.1: IC₅₀ Determination and Dose-Response Analysis
Rationale: To quantify the potency of a hit compound, a dose-response curve is generated. The IC₅₀ value—the concentration of inhibitor required to reduce the biological activity by 50%—is a critical metric for comparing compounds.
Procedure:
-
This protocol follows the same steps as the primary assay (e.g., Kinase-Glo® or MTT).
-
Instead of a single concentration, the hit compound is tested across a range of concentrations, typically using a 10-point, 3-fold serial dilution (e.g., from 30 µM down to 1.5 nM).
-
The resulting data (percent inhibition vs. log[concentration]) are plotted and fitted to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Protocol 4.2: In-Cell Target Engagement - Cellular Thermal Shift Assay (CETSA®)
Rationale: A compound may inhibit a kinase in a biochemical assay but fail to work in a cell due to poor permeability or rapid efflux. CETSA is a powerful biophysical method that directly confirms target engagement in intact cells.[18][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21][22] This thermal stabilization can be measured, providing direct evidence of target binding in a cellular environment.[18]
Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing the target kinase
-
Test compound and vehicle (DMSO)
-
PBS and protease/phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., Western Blot apparatus, ELISA plates, or mass spectrometer)
-
Antibody specific to the target protein
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (at ~10x IC₅₀) or vehicle for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Quantify the amount of the specific target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Phase 3: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for avoiding late-stage failures.[23][24] These assays evaluate the "drug-like" potential of the most promising leads.
Table 1: Key Early ADME-Tox Assays
| Assay | Purpose | Principle |
| Metabolic Stability | Predicts in vivo half-life. | The compound is incubated with liver microsomes, which contain key metabolic enzymes (CYPs). The rate of disappearance of the parent compound is measured over time by LC-MS/MS.[25] |
| CYP Inhibition | Flags potential for drug-drug interactions. | The compound's ability to inhibit major Cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) is measured using specific probe substrates.[25][26] |
| Aqueous Solubility | Determines how well a compound dissolves, affecting absorption. | Kinetic or thermodynamic solubility is measured in a buffered solution, often by nephelometry or UV spectroscopy. |
| Plasma Protein Binding | Determines the fraction of free drug available to act on the target. | The compound is incubated with plasma, and the bound and unbound fractions are separated by equilibrium dialysis or ultrafiltration and quantified.[26] |
Protocol 5.1: Metabolic Stability in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism. An in vitro assay using human liver microsomes (HLMs) provides a good first estimate of a compound's metabolic clearance in vivo.[25] Compounds that are metabolized too quickly are unlikely to be effective drugs.
Step-by-Step Protocol:
-
Incubation: Incubate the test compound (typically at 1 µM) with pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.
-
Reaction Initiation: Start the reaction by adding the cofactor NADPH.
-
Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Data Interpretation and Path Forward
The comprehensive dataset generated from this screening cascade allows for an informed selection of lead candidates. An ideal compound will exhibit:
-
Potent and selective activity in the primary assay.
-
A validated dose-dependent effect (low nanomolar to low micromolar IC₅₀).
-
Confirmed target engagement in a cellular context (CETSA shift).
-
Acceptable preliminary ADME-Tox properties (e.g., moderate to high metabolic stability, low CYP inhibition).
Compounds meeting these criteria can be prioritized for further optimization through medicinal chemistry, more extensive in vitro and in vivo efficacy studies, and comprehensive safety pharmacology.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 17, 2026, from [Link]
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From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Retrieved January 17, 2026, from [Link]
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Current status of pyrazole and its biological activities. (2016). Journal of the Saudi Chemical Society. Retrieved January 17, 2026, from [Link]
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Biological activity of pyrazoles derivatives and experimental conditions... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules. Retrieved January 17, 2026, from [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PubMed. Retrieved January 17, 2026, from [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
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Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). Molecules. Retrieved January 17, 2026, from [Link]
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Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2022). STAR Protocols. Retrieved January 17, 2026, from [Link]
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A high-throughput radiometric kinase assay. (2016). Methods in Molecular Biology. Retrieved January 17, 2026, from [Link]
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The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. Retrieved January 17, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Pharmaceuticals. Retrieved January 17, 2026, from [Link]
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Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2023). STAR Protocols. Retrieved January 17, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2020). Bio-protocol. Retrieved January 17, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2018). ACS Central Science. Retrieved January 17, 2026, from [Link]
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G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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CETSA. (n.d.). CETSA. Retrieved January 17, 2026, from [Link]
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Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology. Retrieved January 17, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]
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Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2022). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]
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Guidelines for HTRF technology in EGFR kinase assay. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Early Hit-to-Lead ADME screening bundle. (n.d.). IQVIA. Retrieved January 17, 2026, from [Link]
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A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Advanced ADME-Tox Assays | Preclinical Drug Development. (n.d.). MarinBio. Retrieved January 17, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Molecules. Retrieved January 17, 2026, from [Link]
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Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for "4-Ethoxy-1H-pyrazole" synthesis
Technical Support Center: Synthesis of 4-Ethoxy-1H-pyrazole
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, medicinal chemists, and process development scientists. Here, we provide a comprehensive resource in a question-and-answer format to address common challenges, offer troubleshooting advice, and present a detailed experimental protocol to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
The most common and direct route to synthesizing the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydrazine.[1][2] For this compound, a suitable precursor is an ethoxy-substituted 1,3-dicarbonyl equivalent, such as 3-ethoxyacrolein or its acetal, which reacts with hydrazine hydrate to form the pyrazole ring.
Q2: Why is hydrazine hydrate typically used in excess?
Hydrazine hydrate is often used in excess to drive the reaction to completion. However, it is also a high-boiling and relatively reactive reagent, so a large excess can sometimes complicate purification. The optimal amount should be determined empirically, but a slight excess (1.1-1.5 equivalents) is a common starting point.
Q3: What are the main safety concerns when working with hydrazine?
Hydrazine is a toxic and potentially explosive compound and is considered a potential human carcinogen.[3] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine is more hazardous and is often avoided in favor of its hydrate.[3]
Q4: Can other hydrazine derivatives be used in this synthesis?
Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to generate N-substituted pyrazoles.[4] The choice of hydrazine will determine the substituent at the N1 position of the pyrazole ring.
Q5: What are the expected spectroscopic signatures for this compound?
For this compound, one would expect to see characteristic signals in NMR spectroscopy. In ¹H NMR, signals for the ethoxy group (a quartet and a triplet), two distinct pyrazole ring protons (singlets), and a broad NH proton signal would be anticipated. In ¹³C NMR, signals corresponding to the ethoxy carbons and the three pyrazole ring carbons would be present.
Detailed Experimental Protocol
This protocol describes a representative synthesis of this compound from a commercially available precursor, 1,1,3,3-tetraethoxypropane, which generates the required β-ethoxy-α,β-unsaturated aldehyde in situ.
Materials:
-
1,1,3,3-Tetraethoxypropane
-
Hydrazine hydrate (50-60% in water)
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,1,3,3-tetraethoxypropane (1 equivalent) and absolute ethanol (5-10 volumes).
-
Acid Hydrolysis (In Situ Formation of Precursor): To the stirred solution, add 1 M hydrochloric acid (approximately 0.1 equivalents) to catalyze the hydrolysis of one of the acetal groups. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Addition of Hydrazine: To the reaction mixture, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. A mild exotherm may be observed.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 3 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes may be effective.[5]
-
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Q1: The reaction yield is consistently low. What are the potential causes and solutions?
Low yields can be attributed to several factors.[6][7]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and continue to monitor by TLC. A modest increase in temperature, if the solvent allows, can also be beneficial.
-
-
Sub-optimal pH: The cyclization step is often pH-sensitive.
-
Solution: A small amount of acid or base catalyst (like acetic acid) can sometimes facilitate the reaction.[6] However, strong acidic or basic conditions can lead to side reactions.
-
-
Side Reactions: The formation of byproducts can consume starting materials.
-
Solution: Ensure the purity of your starting materials. Old or improperly stored hydrazine hydrate can have lower activity.
-
Q2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What could these be?
-
Isomers: If an unsymmetrical 1,3-dicarbonyl equivalent is used with a substituted hydrazine, the formation of regioisomers is possible. For this compound with unsubstituted hydrazine, this is not an issue.
-
Hydrazone Intermediate: The initial condensation product is a hydrazone, which may not have fully cyclized.
-
Solution: Increase the reaction time or temperature to promote cyclization.
-
-
Byproducts: Side reactions can lead to various impurities.
-
Solution: Careful purification by column chromatography is often necessary.
-
Q3: The product is difficult to purify. What are some alternative purification strategies?
Pyrazole and its derivatives can be challenging to purify due to their polarity and potential to chelate to silica gel.
-
Acid-Base Extraction: If the product is sufficiently basic, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with dilute acid. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Deactivated Silica Gel: For column chromatography, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% in the eluent).[5] This can prevent the product from streaking on the column.
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification method. Common solvent systems for pyrazoles include ethanol/water or ethyl acetate/hexanes.[5]
-
Acid Salt Formation: The pyrazole can be precipitated as an acid addition salt (e.g., hydrochloride or phosphate), filtered, and then neutralized to recover the pure product.[8][9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Optimized Reaction Conditions Summary
The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound.
| Parameter | Recommended Range | Notes |
| Hydrazine Hydrate (eq.) | 1.1 - 1.5 | A slight excess is generally sufficient. |
| Solvent | Ethanol, Propanol | Protic solvents are commonly used. |
| Temperature | 60 - 100 °C | Refluxing in ethanol is a good starting point. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
| Catalyst | None or catalytic acid (e.g., Acetic Acid) | Can improve reaction rate in some cases. |
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Various Authors on ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
- Google Patents. (2009). Process for the purification of pyrazoles. DE102009060150A1.
- BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2010). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. ResearchGate.
- ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Bakanas, I. J., & Moura-Letts, G. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
- Wiley Online Library. (2020). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Reactions of 1,3-Dicarbonyl-Substituted Troponoids: Conversion to Tropolones Having an Isoxazole or a Pyrazole Ring.
- Organic Syntheses. (n.d.). 4.
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Side-product formation in the synthesis of "4-Ethoxy-1H-pyrazole"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of 4-Ethoxy-1H-pyrazole. We will move beyond simple protocols to explore the causality behind common experimental challenges and offer field-proven solutions to ensure the integrity and success of your synthesis.
Introduction: The Synthetic Landscape
The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being a foundational method.[1][2] This reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3][4] For the specific synthesis of this compound, a common and effective strategy involves the reaction of hydrazine with an appropriately substituted three-carbon precursor, such as diethyl 2-(ethoxymethylidene)malonate, followed by subsequent chemical transformations.
This guide focuses on the common pitfalls and side-product formations encountered during this synthetic sequence, providing a framework for troubleshooting and optimization.
Troubleshooting Guide: Side-Product Formation & Low Yields
This section addresses the most frequently encountered issues during the synthesis of this compound. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.
Issue 1: Consistently Low Yield of the Desired this compound
Symptom: The isolated yield of the final product is significantly lower than expected, even when starting materials appear to be consumed (as monitored by TLC or LC-MS).
Probable Causes:
-
Incomplete Cyclization/Aromatization: The reaction may stall at an intermediate stage, such as a pyrazoline, which is not fully converted to the aromatic pyrazole.[5] This is particularly common if the final aromatization step (elimination of water or another leaving group) is inefficient.
-
Hydrazine Degradation: Hydrazine is a powerful reducing agent and can be unstable, especially in the presence of air or certain metal ions, leading to the formation of colored impurities and reducing the amount of reactant available for the primary reaction.[5][6]
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH play a critical role. For instance, the initial condensation and the final dehydration/aromatization step may have different optimal temperatures.[7][8]
Recommended Solutions:
-
Protocol 1: Optimizing Reaction Conditions
-
Temperature Control: Perform the initial condensation at a lower temperature (e.g., 0-25 °C) to control the initial exothermic reaction, then increase the temperature (e.g., reflux) to drive the cyclization and dehydration. Monitor the disappearance of intermediates by TLC or LC-MS.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of hydrazine.
-
pH Adjustment: The Knorr synthesis is often acid-catalyzed.[4] A catalytic amount of a mild acid like acetic acid can facilitate both the imine formation and the final dehydration step. Avoid strongly acidic conditions which can degrade the reactants.
-
-
Visualization: Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Regioisomers
Symptom: NMR analysis (¹H and ¹³C) shows duplicate sets of peaks, and MS analysis reveals a single mass corresponding to the product, indicating the presence of isomers that are difficult to separate via standard column chromatography.
Probable Cause:
While the synthesis of this compound from a symmetrical precursor avoids regioselectivity issues, the use of substituted hydrazines (e.g., phenylhydrazine instead of hydrazine hydrate) with an unsymmetrical 1,3-dicarbonyl precursor is a classic source of regioisomers.[9] The two non-equivalent carbonyl groups of the dicarbonyl compete for the initial nucleophilic attack by the hydrazine.
-
Electronic Effects: Electron-withdrawing groups activate a nearby carbonyl, making it more electrophilic.[9]
-
Steric Effects: Bulky substituents can hinder the approach of the nucleophile, directing it to the less sterically crowded carbonyl group.[9][10]
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in some pyrazole formations compared to standard ethanol.[11]
Recommended Solutions:
-
Protocol 2: Controlling Regioselectivity
-
Solvent Screening: If isomer formation is detected, switch from standard protic solvents like ethanol to a fluorinated alcohol such as TFE or hexafluoroisopropanol (HFIP).[11] Run small-scale parallel reactions to screen for the optimal solvent.
-
Temperature Modulation: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
pH Control: The regioselectivity can sometimes be reversed under acidic versus neutral/basic conditions, as the protonation state and nucleophilicity of the two nitrogen atoms in the substituted hydrazine can change.[9]
-
-
Data Summary: Common Side Products
| Side Product/Impurity | Identification Method | Probable Cause | Prevention/Removal |
| Regioisomer | NMR (duplicate peaks), HPLC (two close peaks) | Use of unsymmetrical precursors | Solvent screening (TFE, HFIP), temperature control.[11] |
| Pyrazoline Intermediate | NMR (aliphatic CH peaks), MS (M+2 peak) | Incomplete aromatization/dehydration | Increase reaction temperature, add catalytic acid.[5] |
| Colored Impurities | Visual (yellow/red color), Broad NMR baseline | Hydrazine decomposition, air oxidation | Use fresh hydrazine, run under inert atmosphere.[6] |
| Hydrazone | NMR, LC-MS | Incomplete cyclization | Reflux for a longer duration, ensure proper pH. |
Issue 3: Persistent Colored Impurities in the Final Product
Symptom: The isolated product is a yellow or reddish oil/solid, and attempts to purify it via recrystallization or standard silica gel chromatography fail to yield a colorless product.
Probable Cause:
These colored impurities often arise from side reactions or the degradation of the hydrazine starting material, which can form highly colored azo compounds or other polymeric materials.[5][6] Phenylhydrazine is particularly prone to forming such impurities.[6]
Recommended Solutions:
-
Protocol 3: Purification of the Final Product
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon and the adsorbed impurities.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. Dissolve the crude product in an organic solvent like ether or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The pyrazole will move to the aqueous layer as the hydrochloride salt, while non-basic, colored impurities remain in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified pyrazole back into an organic solvent.
-
Alternative Chromatography: If silica gel fails, consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography.
-
-
Visualization: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic precursor for introducing the 4-ethoxy group? A1: A highly reliable precursor is diethyl 2-(ethoxymethylidene)malonate . Reaction with hydrazine hydrate leads to the formation of ethyl 4-ethoxy-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. Subsequent hydrolysis, decarboxylation, and other functional group manipulations can yield the target this compound. This route firmly establishes the ethoxy group at the 4-position from the start.
Q2: How can I definitively confirm the structure and distinguish it from potential N-alkylated side products? A2: N-alkylation is a common side reaction if an alkylating agent is present.[12][13] Structural confirmation relies on a combination of spectroscopic techniques:
-
¹H NMR: The parent this compound should show a characteristic N-H proton signal, which is typically broad and can be exchanged with D₂O. The absence of this signal and the appearance of new signals corresponding to an N-alkyl group would indicate a side product.
-
¹³C NMR: The carbon chemical shifts are sensitive to the substitution pattern.
-
2D NMR (HMBC, HSQC): These experiments are crucial for unambiguously assigning correlations between protons and carbons, confirming the connectivity of the ethoxy group to the C4 position of the pyrazole ring.
-
NOESY: For N-substituted isomers, a NOESY experiment can show through-space correlation between the protons of the N-substituent and the proton at the C5 position, helping to distinguish between N1 and N2 alkylation isomers.[10]
Q3: My hydrazine reagent is old. Can I still use it? A3: It is strongly discouraged. Hydrazine hydrate can absorb atmospheric carbon dioxide to form hydrazine carbonate and can also be oxidized by air.[6] Using old or discolored hydrazine is a primary cause of low yields and the formation of intractable, colored impurities.[5] Always use a fresh bottle or distill the hydrazine hydrate under reduced pressure before use if its quality is suspect.
References
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E. Belaidi, S. Bouacida, M.S.B. Mansour, L. Paquin, J.P. Bazureau, P. Hamchaoui, F. Carreaux, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, Molecules, 2023. [Online]. Available: [Link]
-
M.A.P. Martins, P. Frizzo, D.N. Moreira, L. Buriol, P. Machado, Recent Advances in the Synthesis of Pyrazole Derivatives: A Review, MDPI, 2023. [Online]. Available: [Link]
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J&K Scientific LLC, Knorr Pyrazole Synthesis, 2025. [Online]. Available: [Link]
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J. Quiroga, B. Insuasty, R. Abonía, A. Díaz, M. Nogueras, J. Cobo, Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs, The Journal of Organic Chemistry, 2005. [Online]. Available: [Link]
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ACS Publications, Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs, The Journal of Organic Chemistry, N.D. [Online]. Available: [Link]
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ACS Publications, Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones, The Journal of Organic Chemistry, N.D. [Online]. Available: [Link]
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Organic Chemistry Portal, Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins, 2008. [Online]. Available: [Link]
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Name-Reaction.com, Knorr pyrazole synthesis, N.D. [Online]. Available: [Link]
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A.F. Khasanov, D.A. Sibgatullina, V.A. Karnoukhova, K.V. Rakhmatullin, A.R. Burilov, Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning, National Institutes of Health, 2023. [Online]. Available: [Link]
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A. G. S. A. Al-Hussain, S. A. H. El-Sayed, E. M. M. Kassem, H. A. H. El-Sayed, T. A. A. El-Sayed, A. M. El-Naggar, Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1, Royal Society of Chemistry, 2021. [Online]. Available: [Link]
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ResearchGate, Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives, 2025. [Online]. Available: [Link]
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A.M. Sjurson, A.E. Houghtaling, J.L. Hillyer, M.P. Crotts, C.A.G. Wampole, M.P. Crotts, M.C. Stefan, Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates, MDPI, 2018. [Online]. Available: [Link]
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ACS Publications, Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions, The Journal of Organic Chemistry, 2022. [Online]. Available: [Link]
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Y. Wang, B. Han, R. Li, Y. Zhao, W. Sun, Z. Zha, Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions, National Institutes of Health, 2019. [Online]. Available: [Link]
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A.M. Dar, Shamsuzzaman, A Concise Review on the Synthesis of Pyrazole Heterocycles, Hilaris Publisher, 2015. [Online]. Available: [Link]
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A. Maleki, R. Ghorbani-Vaghei, S. Zare, S. Ghasemi, S. Khazalpour, M. Al-Moghazy, H. Aghahosseini, Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH, Royal Society of Chemistry, 2024. [Online]. Available: [Link]
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Technical Support Center: Purification of 4-Ethoxy-1H-pyrazole and its Derivatives
Welcome to the technical support center for the purification of 4-Ethoxy-1H-pyrazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating and purifying these valuable heterocyclic compounds. Here, we synthesize established methodologies with practical, field-proven insights to help you troubleshoot common issues and optimize your purification workflows.
Troubleshooting Guide: Addressing Specific Purification Challenges
This section tackles the most frequent and specific problems encountered during the purification of this compound and related compounds. Each issue is presented with probable causes and actionable solutions.
Question 1: My 1H-NMR spectrum shows duplicate sets of peaks, suggesting the presence of regioisomers that are co-eluting during column chromatography. How can I resolve them?
This is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography difficult.[2]
Probable Causes:
-
Insufficient Resolution on TLC: The solvent system you are using may not be capable of separating the isomers, even if they have a slight polarity difference. If you cannot see distinct spots on a TLC plate, they will not separate on a column.[2]
-
Inappropriate Stationary Phase: While silica gel is the standard, its acidic nature can sometimes cause peak tailing or unwanted interactions, obscuring separation.
-
Overloading the Column: Exceeding the capacity of your column will lead to broad bands and poor separation.
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems for Thin-Layer Chromatography (TLC).
-
Adjust Polarity: Use a shallower gradient or an isocratic elution with a solvent system that provides the best separation on TLC.[2] Common systems for pyrazole isomers include gradients of ethyl acetate in hexane or petroleum ether.[2][3]
-
Try Different Solvent Combinations: Explore solvent mixtures with different selectivities, such as dichloromethane/methanol or toluene/ethyl acetate.
-
-
Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC is essential.[2]
-
Normal-Phase HPLC: Can offer higher resolution than flash chromatography.
-
Reverse-Phase HPLC: C18 columns are often effective for separating pyrazole derivatives.[2]
-
-
Alternative Stationary Phases: If silica gel fails, consider neutral alumina, which can be beneficial for basic compounds like pyrazoles.[4] Deactivating silica gel with triethylamine can also mitigate issues with acidic interactions.[4]
Question 2: My final product of this compound is a persistent oil and refuses to crystallize. What steps can I take?
An oily product often indicates the presence of impurities that depress the melting point or inhibit lattice formation. Residual solvent is also a common culprit.
Probable Causes:
-
Residual Solvent: Even trace amounts of solvent can prevent solidification.
-
Impurities: The presence of starting materials, byproducts, or regioisomers can act as a "eutectic" mixture.
-
Inherent Low Melting Point: Some derivatives may naturally be low-melting solids or oils at room temperature.
Solutions:
-
Thorough Solvent Removal: Use a high-vacuum pump, possibly with gentle heating (if the compound is thermally stable), to remove all volatile solvents.[5]
-
Trituration: Add a non-polar solvent in which your compound is insoluble (like hexane or pentane). Stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, leaving your purified product to solidify.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to initiate crystallization.
-
-
Re-purify via Chromatography: If the oil is due to impurities, another round of careful column chromatography is warranted. Ensure fractions are collected in smaller volumes to achieve better separation.
Question 3: After purification, my pyrazole derivative is still colored (yellow or reddish). How can I decolorize it?
Colored impurities often arise from side reactions involving the hydrazine starting material or from degradation of the pyrazole ring under certain conditions.[1]
Solutions:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and stir for 15-30 minutes. The charcoal will adsorb many colored impurities. Crucially , filter the mixture through a pad of Celite to completely remove the fine charcoal particles. Evaporate the solvent and proceed with recrystallization if necessary.[5]
-
Recrystallization: This is often the most effective method for removing colored impurities, as they tend to be more soluble in the mother liquor.[5] Experiment with different solvents to find one where the desired compound has high solubility when hot and low solubility when cold.
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and pass it through a short column ("plug") of silica gel. Highly polar, colored impurities will often be retained at the top of the plug.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound and its derivatives?
For general purification of reaction mixtures, flash column chromatography on silica gel is the most widely used and versatile method.[2][6] It is effective for separating the desired pyrazole from starting materials and most byproducts.[3] For achieving high purity, especially for solid compounds, chromatography is often followed by recrystallization .[4][7]
Q2: My pyrazole derivative has poor solubility in common chromatography solvents. How can I load it onto a silica gel column?
Poor solubility is a common issue.[8] The preferred method in this case is dry loading .
-
Dissolve your crude product in a strong, polar solvent where it is soluble (e.g., dichloromethane, methanol, DMF, or DMSO).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate all the solvent using a rotary evaporator until you have a free-flowing powder.
-
Load this powder directly onto the top of your pre-packed column.[5][8] This technique prevents the use of a strong solvent directly on the column, which would ruin the separation.
Q3: Can I purify my pyrazole derivative without using a silica column?
Yes, several alternatives exist, which can be useful if your compound is sensitive to the acidic nature of silica gel.[4]
-
Recrystallization: If your product is a solid and of reasonable purity (>80-90%), recrystallization is an excellent and scalable method.[7][8]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove non-basic impurities, then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified pyrazole back into an organic solvent.[4] A patent describes purifying pyrazoles by crystallizing them as acid addition salts.[9]
-
Distillation: For liquid pyrazoles that are thermally stable, distillation under reduced pressure can be a viable option.[5]
-
Neutral Alumina Chromatography: Alumina can be used as a stationary phase and is less acidic than silica.[4]
Visualized Workflows and Data
Purification Method Selection
The choice of purification technique depends on the physical state of your compound and the nature of the impurities.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Column Chromatography
A systematic approach to optimizing column chromatography.
Caption: Flowchart for troubleshooting poor chromatographic separation.
Table 1: Common Solvent Systems for Pyrazole Purification
This table summarizes typical solvent systems used for both column chromatography and recrystallization of pyrazole derivatives, based on literature examples.
| Purification Method | Solvent System (Eluent or Recrystallization Solvent) | Notes | References |
| Column Chromatography | Hexane / Ethyl Acetate (gradient) | The most common system. Polarity is increased by adding more ethyl acetate. | [2][10][11] |
| Petroleum Ether / Ethyl Acetate | An alternative to hexane, often used interchangeably. | [2] | |
| Dichloromethane / Methanol | Used for more polar pyrazole derivatives. | - | |
| Recrystallization | Ethanol or Methanol | Good general-purpose solvents for moderately polar solids. | [4][7] |
| Ethanol / Water | A binary system where water acts as an anti-solvent to induce crystallization.[4] | [4] | |
| Ethyl Acetate / Hexane | Dissolve in hot ethyl acetate, add hexane until turbidity appears, then cool slowly. | - | |
| Iso-octane or other non-polar solvents | Can be effective for less polar pyrazole derivatives. | [12] |
Detailed Protocol: Flash Column Chromatography
This protocol provides a generalized, step-by-step methodology for purifying a crude this compound derivative using silica gel flash chromatography.
Objective: To isolate the target pyrazole derivative from unreacted starting materials and reaction byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate
-
Glass column with stopcock
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Methodology:
-
Step 1: Determine the Eluent System via TLC
-
Dissolve a small sample of your crude mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop several plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system is one that moves your target compound to an Rf (retention factor) of approximately 0.3-0.4 and shows clear separation from major impurities.[5]
-
-
Step 2: Pack the Column
-
Secure the column vertically. Ensure the stopcock is closed.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/EtOAc). The consistency should be like a milkshake.
-
Pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to ensure the silica packs down evenly without air bubbles.
-
Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent it from being disturbed during sample loading.[5]
-
-
Step 3: Load the Sample
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of the eluent or dichloromethane.
-
Carefully apply the solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica bed until the liquid level reaches the sand.
-
Alternative (Dry Loading): If the compound is not very soluble, perform dry loading as described in the FAQ section.[5][8]
-
-
Step 4: Elute the Column and Collect Fractions
-
Carefully add the eluent to the top of the column.
-
Apply positive air pressure to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
-
Begin collecting fractions in test tubes. The volume of each fraction should be roughly one-quarter of the column's stationary phase volume.[2]
-
If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 Hexane/EtOAc) to elute more polar compounds.[5]
-
-
Step 5: Analyze Fractions and Combine
-
Step 6: Isolate the Final Product
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product on a high-vacuum line to remove any final traces of solvent.
-
Obtain the final mass and characterize the product (NMR, MS, etc.) to confirm its identity and purity.
-
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Tech Support.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Tech Support.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Synthesis of Pyrazole Compounds by Using Sonic
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Tech Support.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Method for purifying pyrazoles. (2011).
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (2007). PMC - NIH.
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Tech Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. jetir.org [jetir.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
Overcoming low yields in "4-Ethoxy-1H-pyrazole" reactions
Technical Support Center: Pyrazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Ethoxy-1H-pyrazole. This resource is designed for our partners in research and drug development to address common challenges and optimize reaction outcomes. We understand that synthesizing functionalized heterocyclic compounds can present unique difficulties. Low yields, in particular, can be a significant bottleneck. This guide consolidates our in-house expertise and field-proven insights to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding of the reaction. Our goal is to empower you to resolve issues efficiently, ensuring your projects remain on track.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address the most frequently encountered problems during the synthesis of this compound, which is typically formed via the cyclocondensation of a β-alkoxy-α,β-unsaturated carbonyl precursor with hydrazine.
Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?
Low yields in pyrazole synthesis are a common but solvable issue. The problem can usually be traced back to one of three areas: incomplete reaction, competing side reactions, or product loss during workup and purification.[1][2]
A systematic approach to troubleshooting is recommended:
-
Verify Reaction Completion: Before modifying your protocol, confirm that the starting material has been fully consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1] If starting material remains, consider the following optimizations:
-
Reaction Time & Temperature: Many condensation reactions require heat to proceed to completion. Refluxing in a suitable solvent like ethanol is common. If you still observe incomplete conversion, cautiously increasing the reaction time or considering microwave-assisted synthesis can be effective strategies to improve yields.[1]
-
Reagent Stoichiometry & Quality: Hydrazine hydrate is a key reagent. Ensure it is of high quality and has been stored correctly. Using a slight excess (1.1-1.2 equivalents) of hydrazine can often drive the reaction to completion.
-
-
Minimize Side Reactions: The formation of unwanted byproducts is a major cause of yield reduction.
-
Regioselectivity: If using an unsymmetrical 1,3-dielectrophile precursor, the formation of regioisomers is a known challenge in pyrazole synthesis.[3] For this compound, the precursor is typically symmetrical with respect to the reactive carbonyl/acetal groups, minimizing this specific issue.
-
Double Condensation: Ensure precise control over stoichiometry to prevent secondary reactions where a formed pyrazole might react further.
-
-
Optimize Workup & Purification: this compound is a relatively small, polar molecule, which can lead to losses during aqueous workups or purification.
-
Extraction: If performing a liquid-liquid extraction, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to recover all the product.
-
Purification Method: Column chromatography on silica gel is a standard method for purifying pyrazoles.[4] However, the polarity of the compound may require careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation from impurities.
-
Visualize your troubleshooting process with the following workflow:
Caption: A troubleshooting workflow for diagnosing low reaction yields.
Q2: My crude product is impure, and purification by column chromatography is difficult. What are my options?
Purification challenges often arise from byproducts with similar polarity to the desired product.
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Pyrazoles are weakly basic due to the pyridine-like nitrogen atom and can be protonated.[5] One advanced purification technique involves dissolving the crude product in an organic solvent and treating it with an acid (e.g., HCl) to form the hydrochloride salt, which may precipitate or be extracted into an aqueous layer.[6] After separating the layers, the aqueous layer is basified to regenerate the free pyrazole, which is then extracted. This can effectively remove non-basic impurities.
-
Kugelrohr Distillation: For small-scale reactions, if the product is thermally stable and has a suitable boiling point, Kugelrohr distillation under vacuum can be an excellent method for obtaining highly pure material.
-
Recrystallization: This classic technique can be highly effective if a suitable solvent system is identified. Screen various solvents (e.g., ethyl acetate/hexanes, acetone/water, isopropanol) to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for this reaction?
A: The synthesis of a pyrazole from a β-alkoxy-α,β-unsaturated precursor and hydrazine is a classic cyclocondensation reaction. The mechanism proceeds through several key steps:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system (a Michael-type addition).[7][8]
-
Intermediate Formation: This is followed by an attack of the second hydrazine nitrogen on the carbonyl (or acetal) carbon.
-
Intramolecular Cyclization & Dehydration: The resulting intermediate undergoes cyclization and subsequent elimination of leaving groups (e.g., water, ethanol, and/or dimethylamine depending on the exact precursor) to form the stable, aromatic pyrazole ring.[2]
The general mechanism is illustrated below:
Caption: Simplified mechanism of pyrazole formation.
Q: How stable is this compound?
A: The pyrazole ring itself is a stable aromatic heterocycle.[5] However, like many organic molecules, it can be sensitive to strong oxidizing agents or highly acidic/basic conditions. For long-term storage, it is best kept in an inert atmosphere at room temperature.[9] Some functionalized pyrazoles can be sensitive to physiological environments, but the core structure is generally robust.[10][11]
Q: Are there safety concerns I should be aware of?
A: Yes. The primary safety concern is the use of hydrazine hydrate . It is toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving hydrazine can also be exothermic, so it is important to control the rate of addition, especially on a larger scale.[12]
Benchmark Experimental Protocol
This protocol is a representative synthesis based on common literature procedures for similar compounds.
Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,1,3,3-tetraethoxypropane (1.0 eq) to ethanol (approx. 5 mL per mmol of substrate).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in dichloromethane (DCM) and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Data Summary
For context, the following table summarizes typical reaction conditions that may be adapted for this synthesis.
| Precursor Type | Reagent | Solvent | Temperature | Typical Yield Range | Reference Class |
| 1,3-Diketone | Hydrazine Hydrate | Ethanol | Reflux | 60-90% | Knorr Synthesis[2] |
| α,β-Unsaturated Ketone | Phenylhydrazine | Acetic Acid | Reflux | 70-85% | Cyclocondensation[13][14] |
| β-Enaminone | Hydrazine Hydrate | Ethanol | Reflux | 50-80% | Heterocylization[15] |
| Activated Enol Ether | Hydrazine Hydrate | Methanol | Room Temp | 70-95% | SNV/Cyclization[16] |
References
- Benchchem. Troubleshooting common issues in pyrazole synthesis.
- Google Patents. Method for purifying pyrazoles. WO2011076194A1.
- ResearchGate. The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results.
- Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem.
- MDPI.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- MDPI.
- RUIdeRA. unsaturated carbonyl compounds to afford hydrazones and.
- National Center for Biotechnology Information.
- Oujda Sciences. Reactivity of chiral functionalized pyrazoles: Alcohol protection.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Achmem. This compound.
- ResearchGate. Stability of 4H-pyrazoles in physiological environments. Remaining....
- Royal Society of Chemistry. Bioorthogonal 4H-pyrazole “click” reagents.
- Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. publication.lecames.org [publication.lecames.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ruidera.uclm.es [ruidera.uclm.es]
- 9. achmem.com [achmem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
Technical Support Center: Navigating the Scale-Up Synthesis of 4-Ethoxy-1H-pyrazole
Welcome to the comprehensive technical support guide for the scale-up synthesis of 4-Ethoxy-1H-pyrazole. This resource is meticulously designed for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols, grounded in scientific principles and practical field experience, to ensure a safe, efficient, and reproducible manufacturing process.
Introduction to the Synthetic Pathway
The most common and scalable synthetic route to this compound involves a three-step process starting from diethyl 2-ethoxymethylidenemalonate. This pathway is outlined below and will form the basis for our troubleshooting discussions.
Caption: Synthetic route for this compound.
Part 1: Troubleshooting Guide - A Problem/Solution Approach
This section is structured to provide direct answers to specific problems you may encounter during the scale-up of each synthetic step.
Step 1: Cyclization of Diethyl 2-ethoxymethylidenemalonate with Hydrazine
Q1: We are experiencing a significant exotherm during the addition of hydrazine hydrate, leading to concerns about thermal runaway. How can we mitigate this risk on a larger scale?
A1: Managing the Exotherm
The reaction of hydrazine with carbonyl compounds is notoriously exothermic, and on a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation a critical challenge.[1] An uncontrolled exotherm can lead to side reactions, degradation of the product, and a serious risk of thermal runaway, especially with a high-energy material like hydrazine.[2]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action on Scale-Up |
| Rapid Reagent Addition | Adding hydrazine too quickly generates heat faster than the reactor's cooling system can remove it. | Implement a slow, controlled addition of hydrazine hydrate using a dosing pump. Monitor the internal temperature closely and set a maximum temperature limit that, if exceeded, automatically stops the addition. |
| Insufficient Cooling Capacity | The cooling capacity of the reactor may be inadequate for the scale of the reaction. | Before scaling up, calculate the expected heat of reaction and ensure your reactor's cooling system can handle the load. Consider using a more efficient cooling fluid or operating at a lower initial temperature. |
| High Reactant Concentration | More concentrated reaction mixtures will generate a more significant exotherm per unit volume. | Conduct the reaction in a suitable solvent to act as a heat sink. While ethanol is common, consider higher-boiling, inert solvents for better temperature control. |
Experimental Protocol for Controlled Hydrazine Addition:
-
Charge the reactor with diethyl 2-ethoxymethylidenemalonate and the chosen solvent (e.g., ethanol).
-
Cool the mixture to 0-5 °C.
-
Prepare a solution of hydrazine hydrate, potentially diluted with the reaction solvent.
-
Add the hydrazine solution dropwise or via a syringe pump over several hours, ensuring the internal temperature does not exceed a predetermined setpoint (e.g., 10-15 °C).
-
Maintain cooling and agitation throughout the addition and for a specified period afterward to ensure the reaction goes to completion.
Q2: Our yield of ethyl this compound-3-carboxylate is lower than expected, and we are observing a significant amount of side products. What are the likely impurities and how can we minimize them?
A2: Minimizing Side Product Formation
Side reactions can become more prevalent at a larger scale due to localized "hot spots" from inefficient mixing or poor temperature control.
Common Impurities and Mitigation Strategies:
-
Hydrazone Formation: Incomplete cyclization can leave hydrazone intermediates.
-
Solution: Ensure a slight excess of hydrazine and sufficient reaction time and temperature after the initial exothermic phase to drive the cyclization to completion.
-
-
Pyrazolidinone Derivatives: Reaction with any water present under certain conditions can lead to the formation of pyrazolidinone by-products.
-
Solution: Use anhydrous solvents and reagents where possible.
-
-
Double Addition Products: While less common with this specific substrate, an excess of the malonate derivative could potentially react further.
-
Solution: Maintain a slight molar excess of hydrazine.
-
Caption: Troubleshooting low yield in the cyclization step.
Step 2: Hydrolysis of Ethyl this compound-3-carboxylate
Q3: We are struggling with incomplete hydrolysis of the ethyl ester. Simply increasing the reaction time is not proving efficient on a large scale. What can we do?
A3: Optimizing the Saponification
Incomplete hydrolysis is a common issue when scaling up saponification reactions, often due to poor mixing of the biphasic system (aqueous base and organic ester) or insufficient molar excess of the base.
Troubleshooting Incomplete Hydrolysis:
| Potential Cause | Explanation | Recommended Action on Scale-Up |
| Poor Mixing | In a large reactor, ensuring intimate contact between the aqueous and organic phases can be difficult. | Increase the agitation speed to improve mixing. Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the two phases. |
| Insufficient Base | A stoichiometric amount of base may not be enough to drive the reaction to completion, especially if acidic impurities are present. | Increase the molar excess of the base (e.g., NaOH or KOH) to 2-3 equivalents. Monitor the reaction by HPLC to confirm the disappearance of the starting material. |
| Low Reaction Temperature | The rate of hydrolysis may be too slow at lower temperatures. | Gradually increase the reaction temperature, monitoring for any potential degradation of the product. Refluxing is often necessary. |
Q4: Is there a risk of cleaving the 4-ethoxy group during hydrolysis?
A4: Stability of the Ethoxy Group
Ether linkages are generally stable to the basic conditions used for saponification. However, under harsh acidic conditions and high temperatures, cleavage of the ethoxy group to a hydroxyl group is a possibility.[3] Therefore, it is crucial to control the pH during work-up.
Recommendation:
-
Work-up Procedure: After hydrolysis, cool the reaction mixture and slowly acidify with a mineral acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid. Avoid strongly acidic conditions and prolonged exposure to acid, especially at elevated temperatures.
Step 3: Decarboxylation of this compound-3-carboxylic acid
Q5: Our thermal decarboxylation is inconsistent, and we have safety concerns about the large-scale evolution of CO2 gas and potential for thermal runaway.
A5: Controlled Decarboxylation
Thermal decarboxylation can be difficult to control on a large scale. The reaction is often endothermic initially but can become a runaway exothermic process if the rate of decomposition accelerates uncontrollably.[4] The rapid release of CO2 can also lead to a dangerous pressure build-up in the reactor.
Strategies for Controlled Decarboxylation:
| Challenge | Solution | Details |
| Poor Temperature Control | Use a High-Boiling Point Solvent: | Performing the reaction in a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) allows for better temperature control and more efficient heat transfer. |
| Inconsistent Reaction Rate | Catalytic Decarboxylation: | Investigate the use of a catalyst to lower the required temperature for decarboxylation. Copper-based catalysts are often effective for the decarboxylation of heterocyclic carboxylic acids.[5] This allows the reaction to proceed at a lower, more controllable temperature. |
| Pressure Build-up | Controlled Heating and Off-Gassing: | Heat the reaction mixture slowly and ensure the reactor is equipped with a properly sized vent and condenser to safely manage the evolution of CO2. The rate of gas evolution can be monitored to control the heating rate. |
Safety Protocol for Large-Scale Decarboxylation:
-
Risk Assessment: Conduct a thorough risk assessment, including a thermal hazard evaluation (e.g., using a reaction calorimeter) to understand the thermal profile of the decarboxylation.
-
Reactor Setup: Ensure the reactor is equipped with a pressure relief system, a robust cooling system, and a system for scrubbing the off-gas if necessary.
-
Controlled Heating: Implement a programmed heating ramp to control the rate of decarboxylation.
-
Monitoring: Continuously monitor the internal temperature, pressure, and gas evolution rate.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of hydrazine hydrate?
A1: Hydrazine hydrate is a highly toxic and corrosive substance that can also be combustible.[6] Key safety considerations include:
-
Toxicity: It is toxic by inhalation, ingestion, and skin absorption.[7]
-
Corrosivity: It can cause severe burns to the skin and eyes.[8]
-
Flammability: Hydrazine has a wide flammability range and can be ignited by heat, sparks, or flames.
-
Reactivity: It can react violently with oxidizing agents and some metals.
Handling Procedures:
-
Always handle hydrazine hydrate in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[9]
-
Have an emergency shower and eyewash station readily accessible.
-
Ground all equipment to prevent static discharge.
Q2: How can we best purify the final this compound product on an industrial scale?
A2: For industrial-scale purification, crystallization is generally the most cost-effective and efficient method.[10]
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at lower temperatures. A solvent screen should be performed to identify the optimal solvent or solvent mixture (e.g., ethanol/water, toluene/heptane).
-
Crystallization Process:
-
Dissolve the crude product in the chosen solvent at an elevated temperature.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the solution slowly to allow for the formation of large, pure crystals. Seeding with a small amount of pure product can aid in crystallization.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.[11]
-
Q3: Are there any specific analytical methods recommended for monitoring the reaction progress and final product purity?
A3: Yes, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring the disappearance of starting materials and the formation of the product and any impurities. A suitable method with a C18 column and a mobile phase of acetonitrile/water with a buffer is a good starting point.
-
Gas Chromatography (GC): Can be used to quantify the final product and check for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any unknown impurities that may have been isolated.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of impurities, often in conjunction with LC (LC-MS).
References
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). A Direct, Catalytic Hydrodecarboxylation of Carboxylic Acids. Journal of the American Chemical Society, 137(35), 11340-11348. Available from: [Link]
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Root Sciences. (2024). Understanding Safety Protocols in Cannabis Distillation. Available from: [Link]
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Utah Department of Agriculture and Food. (2022). PRE-EXTRACTION DECARBOXYLATION. Available from: [Link]
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Scribd. (n.d.). Cannabis Decarboxylation SOP. Available from: [Link]
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U.S. Department of Defense. (n.d.). Safety and Handling of Hydrazine. DTIC. Available from: [Link]
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Khalafy, J., Rimaz, M., Ezzati, M., & Prager, R. H. (n.d.). Reactions of diethyl 2-(2,5-dimethoxybenzylidene)propanedioate VII or... ResearchGate. Available from: [Link]
- Guillou, S., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. WIPO Patent Application WO/2014/033164 A1.
-
Golubkov, A. W., et al. (2018). Thermal runaway of large automotive Li-ion batteries. RSC Advances, 8(70), 40172-40186. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]
-
Gehrke, T. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(7), 1246-1255. Available from: [Link]
-
Wikipedia. (n.d.). Hydrazine. Available from: [Link]
-
Al-Obaid, A. M., et al. (2022). Identification, Synthesis, and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(24), 9005. Available from: [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PubChem. Available from: [Link]
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents. (n.d.).
-
Royal Society of Chemistry. (n.d.). Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type cathodes. Available from: [Link]
-
U.S. Department of Energy. (n.d.). Electrocatalytic decarboxylation of carboxylic acids over RuO2 and Pt nanoparticles. OSTI.GOV. Available from: [Link]
-
National Center for Biotechnology Information. (2011). Identification and synthesis of impurities formed during sertindole preparation. Molecules, 16(1), 434-444. Available from: [Link]
-
LANXESS. (n.d.). Hydrazine Hydrate. Available from: [Link]
-
Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]
-
Dai, W. (n.d.). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Available from: [Link]
-
MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available from: [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available from: [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Available from: [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]
-
Wang, Y., et al. (2025). Characterization on thermal runaway of commercial 18650 lithium-ion batteries used in electric vehicles: A review. eTransportation. ResearchGate. Available from: [Link]
-
European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. Available from: [Link]
-
MDPI. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 26(11), 3326. Available from: [Link]
-
Evgen, V., et al. (2017). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C-O bonds in the presence of ferric halides. New Journal of Chemistry, 41(6). ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (n.d.). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole. Available from: [Link]
-
Food Science and Technology. (n.d.). Synthesis and crystallization purification of phytosterol esters for food industry application. Available from: [Link]
-
University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Thermal Runaway Experiments on High-Capacity Lithium-Ion Cells. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2025). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available from: [Link]
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Technical Support Center: Enhancing the Stability of 4-Ethoxy-1H-pyrazole in Solution
Welcome to the technical support center for 4-Ethoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution during experimental workflows. The information herein is synthesized from established principles of heterocyclic chemistry and proven stability-indicating methodologies.
Introduction to the Stability of this compound
This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science.[1] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Like many heterocyclic compounds, this compound is susceptible to degradation under various environmental conditions. Understanding the potential degradation pathways is the first step toward mitigating these issues.
This guide will address frequently asked questions and provide detailed troubleshooting protocols to help you maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several key factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.[2][3]
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[4]
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.[5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[6]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
Q2: What are the likely degradation pathways for this compound?
Based on the structure of this compound and the known reactivity of related compounds, the following degradation pathways are plausible:
-
Hydrolysis of the Ether Group: The ethoxy group at the C4 position may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-hydroxy-1H-pyrazole.
-
Oxidation of the Pyrazole Ring: The pyrazole ring, especially the electron-rich C4 position, can be a target for oxidation, potentially leading to the formation of hydroxylated or ring-opened products.[7]
-
Photodegradation: The aromatic pyrazole ring can absorb UV light, leading to photochemical reactions that may include isomerization or cleavage of the ring or the N-H bond.[8][9]
Q3: What are the initial signs of degradation in my this compound solution?
Degradation can be indicated by:
-
A change in the color or clarity of the solution.
-
The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC-UV).
-
A shift in the pH of the solution.
-
Inconsistent results in your experiments.
Q4: How should I prepare and store stock solutions of this compound?
For optimal stability, stock solutions should be prepared using a high-purity, anhydrous solvent in which this compound is highly soluble and stable. It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. The headspace of the vial can be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Troubleshooting Guides
This section provides detailed troubleshooting for common stability issues encountered with this compound solutions.
Issue 1: Rapid Loss of Compound in Aqueous Buffers
Symptoms:
-
Significant decrease in the concentration of this compound over a short period when dissolved in aqueous buffers.
-
Appearance of one or more new, more polar peaks in the HPLC chromatogram.
Potential Cause:
-
pH-mediated hydrolysis: The compound is likely degrading due to the pH of the buffer. Both acidic and basic conditions can promote the hydrolysis of the ethoxy group. Alkaline conditions, in particular, can significantly accelerate the hydrolysis of certain pesticides and pharmaceuticals.[2][10]
Troubleshooting Protocol:
-
pH Stability Profiling:
-
Prepare a series of buffers with a pH range from 3 to 9.
-
Dissolve this compound in each buffer at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).
-
Monitor the concentration of the parent compound and the formation of any degradants over time using a validated stability-indicating HPLC method.
-
-
Identify the Optimal pH Range:
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the pH range where the compound exhibits the greatest stability (i.e., the slowest degradation rate). Most neutral compounds are most stable in the pH 4-8 range.[2]
-
-
Buffer Selection:
-
For your experiments, use a buffer system that maintains the pH within the identified optimal range.[[“]]
-
Issue 2: Inconsistent Results and Appearance of Unknown Peaks After Storage
Symptoms:
-
Variability in experimental outcomes using solutions that have been stored for some time.
-
Emergence of new, less polar peaks in the HPLC chromatogram.
Potential Cause:
-
Oxidative Degradation: The compound may be reacting with dissolved oxygen in the solvent, leading to the formation of oxidized byproducts. The pyrazole ring system can be susceptible to oxidation.[7]
Troubleshooting Protocol:
-
Deoxygenate Solvents:
-
Before preparing solutions, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Use of Antioxidants:
-
Consider the addition of a small amount of an antioxidant to the solution, if compatible with your experimental system. Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid. Compatibility testing is crucial.
-
-
Inert Atmosphere Storage:
-
After preparing the solution, flush the headspace of the storage vial with an inert gas before sealing.
-
Store the sealed vial at a low temperature.
-
Issue 3: Degradation in Experiments Conducted Under Ambient Light
Symptoms:
-
Lower than expected activity or concentration of the compound in experiments performed on the benchtop under normal laboratory lighting.
-
Formation of multiple, often complex, degradation products.
Potential Cause:
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can cause the compound to degrade. Pyrazole and its derivatives are known to undergo photochemical transformations.[8][9][12]
Troubleshooting Protocol:
-
Conduct a Photostability Study:
-
Expose a solution of this compound to a controlled light source (as per ICH Q1B guidelines) for a defined period.[13]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC to quantify the extent of degradation.
-
-
Light Protection Measures:
-
Work with solutions in a dimly lit area or use amber-colored glassware and vials to minimize light exposure.[14]
-
For light-sensitive experiments, wrap experimental containers in aluminum foil.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method.[15][16][17][18]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC with UV or PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Store the solid compound at 70°C.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber).
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze by a suitable HPLC method to separate the parent compound from the degradants. A gradient method is often required.
| Stress Condition | Typical Reagent | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidation | 3% H₂O₂ | Room Temperature |
| Thermal | None (solid state) | 70°C |
| Photolytic | UV/Visible light | Room Temperature |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Procedure:
-
Column Selection: Start with a versatile C18 column.
-
Mobile Phase Optimization: Use a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution program to resolve all peaks, including early-eluting polar degradants and the parent compound.
-
Wavelength Selection: Use a PDA detector to identify the optimal wavelength for detecting the parent compound and all degradants.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, paying close attention to specificity by analyzing the samples from the forced degradation study.
Visualization of Concepts
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- Sci-Hub. (1988).
- RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics.
- Consensus.
- MedCrave online. (2016).
- ResearchGate.
- SciSpace. (2016).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022).
- NIH.
- Slideshare. Factors affecting stability of drugs.
- ResearchGate. (2013).
- ResearchGate. (2016).
- Chinese Chemical Letters.
- Semantic Scholar.
- NIH.
- Academic Journals and Conferences. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.
- PubMed. (2025).
- PubMed. (2020).
- MDPI.
- MDPI. (2022).
- Repository of UKIM.
- DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Golf Ventures.
- MDPI. (2022).
- ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds.
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products.
Sources
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 6. [PDF] Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | Semantic Scholar [semanticscholar.org]
- 7. Sci-Hub. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes / Biochemical Pharmacology, 1988 [sci-hub.st]
- 8. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of water pH on the stability of pesticides | Golf Ventures [golfventures.com]
- 11. consensus.app [consensus.app]
- 12. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for 4-Ethoxy-1H-pyrazole Quantification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical quantification of 4-Ethoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies to help you develop and validate robust analytical methods for your specific application. Our approach is grounded in scientific first principles and regulatory expectations to ensure data integrity and project success.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning method development for this compound.
Q1: What is the most suitable primary analytical technique for quantifying this compound?
A1: For a compound like this compound, which is a polar heterocyclic molecule, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable primary technique.[1][2][3]
-
Causality: RP-HPLC is ideal for separating and quantifying polar to moderately nonpolar compounds in various matrices. The pyrazole ring and ethoxy group give the molecule sufficient polarity to be well-retained and resolved on common stationary phases like C18. It offers high precision, accuracy, and the ability to be coupled with various detectors, most commonly UV-Vis, for routine analysis.[4]
-
Alternative Technique: Gas Chromatography (GC) could be a viable alternative, particularly if analyzing for volatile process impurities or if the analyte is derivatized to increase its volatility.[5] However, without derivatization, the polarity and potential for thermal degradation make HPLC a more direct and robust starting point.
Q2: I am starting my HPLC method development. What are the critical initial parameters I should consider?
A2: A systematic approach begins with logical starting parameters based on the analyte's structure. Below is a recommended starting point for this compound.
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Stationary Phase | C18, 5 µm or 3 µm, 150 x 4.6 mm | The C18 phase is the workhorse of RP-HPLC and provides a good balance of hydrophobic interaction for retaining the pyrazole derivative. A 150 mm length is excellent for initial development, offering good resolving power.[1][2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | The acidic modifier (formic acid) helps to protonate silanol groups on the silica backbone, reducing peak tailing. It also ensures the pyrazole nitrogen is in a consistent protonation state. ACN is a common organic modifier with low viscosity and good UV transparency.[6] |
| Elution Mode | Gradient | Start with a broad gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution time of the analyte and any impurities. This is more efficient than running multiple isocratic runs. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape by reducing mobile phase viscosity. |
| Detection (UV) | Diode Array Detector (DAD/PDA) | A DAD/PDA allows you to scan a range of wavelengths to determine the absorbance maximum (λmax) for this compound, ensuring optimal sensitivity. It also provides peak purity information. |
| Injection Volume | 5-10 µL | This is a typical volume that avoids overloading the column while providing a sufficient mass of analyte for detection. |
Q3: How should I prepare my samples and standards for analysis?
A3: Proper sample preparation is critical to avoid issues like poor peak shape, column clogging, and inaccurate quantification.[7]
-
Solubility Testing: First, determine the solubility of this compound in various solvents. Acetonitrile, methanol, and mixtures with water are good starting points.
-
Diluent Selection: The ideal diluent is the mobile phase at the initial gradient conditions (e.g., 95:5 Water:ACN). This prevents peak distortion caused by injecting a solvent much stronger than the mobile phase. If solubility is an issue, use a solvent like methanol or ACN but keep the organic concentration as low as possible.
-
Stock Solution Preparation: Accurately weigh the reference standard and dissolve it in your chosen solvent in a Class A volumetric flask.
-
Working Standard Preparation: Prepare working standards by diluting the stock solution with the chosen diluent to concentrations that bracket the expected sample concentration.
-
Filtration: All samples and standards should be filtered through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) before injection to remove particulates and protect the HPLC column.
Q4: My method needs to be validated. What are the essential performance characteristics to evaluate according to regulatory standards?
A4: Method validation demonstrates that the analytical procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters are essential for a quantitative impurity or assay method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.995 is typically required.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (intra-assay precision)
-
Intermediate Precision (inter-assay precision, e.g., different days, analysts)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during method development and routine analysis.
HPLC Method Troubleshooting
Q: My peak for this compound is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: Silanol Interactions. The pyrazole ring contains basic nitrogen atoms that can interact with acidic silanol groups on the silica surface of the C18 column.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid or TFA). The low pH protonates the silanols, minimizing their interaction with the basic analyte. Alternatively, use a modern, end-capped column with low silanol activity.[9]
-
-
Cause: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and inject a smaller volume or lower concentration. Check if the peak shape improves.
-
-
Cause: Mismatch between Injection Solvent and Mobile Phase. Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: As mentioned in the FAQs, prepare your sample in the initial mobile phase whenever possible.
-
-
Cause: Column Degradation or Contamination. A void at the head of the column or irreversible adsorption of matrix components can lead to poor peak shape.
-
Solution: Try flushing the column with a strong solvent (e.g., isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush it. As a last resort, replace the column and always use a guard column to protect it.
-
Q: My analyte peak is split or shouldering. What does this indicate?
A: Peak splitting or shouldering typically points to a physical problem at the beginning of the chromatographic system or co-elution.
-
Cause: Partially Blocked Frit or Column Inlet. Particulates from unfiltered samples can clog the column inlet.
-
Solution: Filter all samples and mobile phases. If the problem persists, try back-flushing the column. If the blockage is severe, the column may need to be replaced.
-
-
Cause: Co-eluting Impurity. A shoulder on the main peak may be an impurity that is not fully resolved.
-
Solution: Use a DAD/PDA to check the peak purity across the peak. If it is not pure, optimize the mobile phase gradient (make it shallower) or try a different stationary phase (e.g., a Phenyl-Hexyl or Cyano column) to alter selectivity.
-
-
Cause: Sample Diluent Effect. If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is much stronger, it can cause the peak to split.
-
Solution: Ensure your sample diluent is compatible with the mobile phase.
-
Q: The retention time for my analyte is decreasing with each injection. What is the cause?
A: This is a classic sign of insufficient column equilibration.
-
Cause: When running a gradient, the column needs time to return to its initial, highly aqueous state after the high-organic portion of the gradient. If the equilibration time is too short, the column will be more non-polar for the next injection, causing the analyte to elute earlier.
-
Solution: Increase the post-run equilibration time. A general rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column for re-equilibration.
Q: My retention times are randomly shifting between runs. What should I investigate?
A: Random shifts point to instability in the HPLC system or mobile phase.
-
Cause: Mobile Phase Composition. The mobile phase may have been prepared inaccurately, or volatile components (like TFA or ACN) may be evaporating over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using an aqueous buffer, ensure it is fully dissolved and filtered.
-
-
Cause: Temperature Fluctuations. The ambient temperature of the lab can affect retention time.
-
Solution: Use a thermostatically controlled column compartment. Set it to a stable temperature (e.g., 30 °C or 35 °C) to ensure consistency.[10]
-
-
Cause: Pump or Hardware Issues. Inconsistent flow from the pump due to air bubbles, faulty check valves, or leaks will cause retention times to fluctuate.
-
Solution: Degas the mobile phases thoroughly. Purge the pump to remove any air bubbles. If the issue continues, perform pump leak tests and check the check valves for proper function.
-
GC-MS Method Troubleshooting
Q: I'm trying to develop a GC-MS method for this compound, but the response is extremely low. Why is this happening?
A: Low response for a polar compound like this in GC-MS often relates to activity in the system or poor thermal stability.
-
Cause: Analyte Adsorption. The polar N-H group in the pyrazole ring can adsorb to active sites (free silanols) in the GC inlet liner or the front of the column.
-
Solution: Use a deactivated or "silanized" inlet liner. Trim the first 10-15 cm from the front of the column to remove any accumulated non-volatile residues or active sites.
-
-
Cause: Thermal Degradation. The compound may be degrading in the high-temperature inlet.
-
Solution: Lower the inlet temperature in 10-20 °C increments to find the lowest possible temperature that still allows for efficient volatilization. A splitless injection at a lower temperature may be gentler on the analyte than a hot split injection.
-
-
Cause: Inefficient Ionization or Unstable Fragments. The molecule may not ionize efficiently under standard Electron Ionization (EI) conditions, or it may fragment so extensively that no single characteristic ion has a high abundance.
-
Solution: Review the mass spectrum to understand the fragmentation pattern.[11] Select multiple characteristic fragment ions for Selected Ion Monitoring (SIM) mode to improve the signal-to-noise ratio. If EI is not effective, consider chemical ionization (CI), which is a softer ionization technique that often yields a more abundant molecular ion.
-
Visualized Workflows and Protocols
Diagram: Systematic HPLC Method Development Workflow
This diagram outlines a logical workflow for developing a robust HPLC method from scratch.
Caption: A systematic workflow for HPLC method development.
Diagram: Troubleshooting Poor HPLC Peak Shape
This flowchart helps diagnose the root cause of common peak shape issues.
Caption: A diagnostic flowchart for HPLC peak shape issues.
Experimental Protocol: Starting RP-HPLC-UV Method
This protocol provides a detailed, step-by-step methodology for the initial quantification of this compound.
1. Objective: To establish a baseline RP-HPLC-UV method for the separation and quantification of this compound.
2. Materials & Reagents:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
Methanol, HPLC grade
-
0.22 µm PTFE Syringe Filters
-
Class A Volumetric Glassware
3. HPLC System & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 5 15.0 95 17.0 95 17.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Injection Volume: 5 µL
-
Detector: DAD/PDA, scan 200-400 nm, extract signal at λmax.
4. Procedure:
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1 mL of Formic Acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B is 100% Acetonitrile. Degas before use.
-
-
Standard Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard (50 µg/mL): Pipette 2.5 mL of the Stock Standard into a 50 mL volumetric flask. Dilute to volume with a diluent of 95:5 (v/v) Mobile Phase A:Mobile Phase B.
-
Filter the working standard through a 0.22 µm syringe filter into an HPLC vial.
-
-
System Equilibration & Suitability:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard (50 µg/mL).
-
Verify that the system suitability criteria are met: %RSD of peak area < 2.0%, tailing factor < 1.5.
-
-
Analysis:
-
Once system suitability is confirmed, inject samples for analysis.
-
Integrate the peak corresponding to this compound and determine its concentration by comparing the peak area to that of the working standard.
-
References
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). Google Scholar.
-
(PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024). ResearchGate. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2021). Journal of AOAC INTERNATIONAL. [Link]
-
1H-Pyrazole, 4-ethoxy-1-methyl- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). ResearchGate. [Link]
-
Stability of 4H-pyrazoles in physiological environments. (n.d.). ResearchGate. [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Journal of Pharmaceutical Sciences. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]
-
Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. [Link]
-
A review: strategy for method development and validation of hplc. (n.d.). International Journal of Novel Research and Development. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. ijcpa.in [ijcpa.in]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. omicsonline.org [omicsonline.org]
- 8. jpharmsci.com [jpharmsci.com]
- 9. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in 4-Ethoxy-1H-pyrazole Derivatization
Welcome to the technical support center for the derivatization of 4-Ethoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for by-product analysis and answers to frequently encountered challenges during experimental work. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven analytical strategies.
Troubleshooting Guide: Identifying Unexpected Products
This section directly addresses specific analytical observations you may encounter during the derivatization of this compound, offering explanations for the formation of common by-products and strategies for their confirmation.
Question 1: My LC-MS analysis shows two distinct peaks with the same mass after an N-alkylation reaction. What are they?
Answer: You are almost certainly observing a mixture of N1 and N2 regioisomers. This is the most common challenge in the derivatization of unsymmetrical pyrazoles like this compound.[1]
Causality and Mechanism: The pyrazole ring contains two nitrogen atoms with similar electronic properties and nucleophilicity.[1] The acidic N-H proton is in a tautomeric equilibrium, meaning it can reside on either nitrogen. When you perform an alkylation (e.g., with an alkyl halide), both nitrogen atoms can act as a nucleophile and attack the electrophile, leading to two different products: the 1,4-disubstituted and the 1,5-disubstituted pyrazole.
The ratio of these isomers is governed by a delicate balance of factors:
-
Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2] In the case of this compound, the substituents at the 3- and 5-positions are both hydrogen, so steric hindrance from the ring itself is minimal. The bulkiness of the incoming alkylating agent becomes a more significant factor.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the regiochemical outcome.[1][3] For instance, different base/solvent combinations (e.g., NaH in THF vs. K₂CO₃ in acetonitrile) can alter the ionic character of the pyrazole anion and its solvation sphere, thereby favoring one nitrogen over the other.[1][4]
-
Catalysis: Specific catalysts can be used to direct the alkylation. For example, magnesium-based Lewis acids have been shown to selectively promote N2-alkylation in some pyrazole systems.[5]
dot
Caption: Regioisomeric by-products from N-alkylation.
Identification Strategy:
-
Chromatography: The two isomers will have different retention times on HPLC but identical mass spectra.
-
NMR Spectroscopy: Definitive identification requires NMR. A Nuclear Overhauser Effect (NOESY) experiment is particularly powerful. For the N1-isomer (1-alkyl-4-ethoxy-1H-pyrazole), a NOESY correlation will be observed between the protons of the N1-alkyl group and the C5-proton of the pyrazole ring. For the N2-isomer (1-alkyl-5-ethoxy-1H-pyrazole), this correlation will be absent, and instead, a correlation to the C3-proton may be seen.[2]
Question 2: I'm seeing a peak in my mass spec that corresponds to the addition of two alkyl groups. How is this happening?
Answer: This by-product is likely the result of over-alkylation, leading to a quaternary pyrazolium salt.
Causality and Mechanism: In some cases, the N-alkylated pyrazole product is more nucleophilic than the starting NH-pyrazole.[6] If an excess of the alkylating agent is used or if the reaction is not carefully monitored, the product can react a second time. This second alkylation occurs at the remaining basic, pyridine-like nitrogen, forming a positively charged quaternary pyrazolium salt.
Prevention and Identification:
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the alkylating agent.[1] Consider adding the alkylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Analysis: Quaternary salts are non-volatile and will not be observed by GC-MS unless they undergo thermal degradation. They are best detected by LC-MS (ESI positive mode) or direct infusion mass spectrometry. Their NMR spectra will show a characteristic downfield shift for the pyrazole ring protons due to the positive charge.
Question 3: My reaction yield is low, and I see a complex mixture of minor peaks in the chromatogram. What are other potential side reactions?
Answer: While regioisomer formation is the primary concern, other side reactions can contribute to low yields and complex by-product profiles.
-
Starting Material Impurities: Verify the purity of your starting this compound and the alkylating agent. Impurities can lead to their own set of derivative by-products.
-
Solvent Participation: In rare cases, solvents can participate in the reaction. For example, when using DMF as a solvent, formylation of the pyrazole nitrogen can sometimes occur under certain conditions.
-
Ethoxy Group Hydrolysis: Under strongly acidic or basic conditions, particularly with heating, the ethoxy group could potentially be hydrolyzed to a hydroxyl group, leading to a 4-hydroxy-1H-pyrazole derivative. This is less common under typical alkylation conditions but is a possibility to consider during harsh workup procedures.
-
Degradation: Pyrazole rings are generally stable, but aggressive reagents or high temperatures can lead to ring-opening or other degradation pathways.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best general analytical workflow for analyzing my crude reaction mixture?
A1: A multi-step approach is recommended for comprehensive analysis.
dot
Caption: A systematic workflow for by-product analysis.
-
Thin Layer Chromatography (TLC): Begin with TLC to get a quick visual assessment of reaction completion and the complexity of the mixture.[8][9]
-
LC-MS: Perform an LC-MS analysis on the crude mixture. This will provide the mass of your expected product and any by-products, giving you immediate clues (e.g., same-mass isomers, over-alkylation products).
-
Purification: Isolate the major by-products using preparative HPLC or flash column chromatography.[10]
-
Structural Elucidation: Submit the purified by-products for full structural analysis by NMR (1H, 13C, COSY, HSQC, and NOESY).
Q2: How can I strategically minimize the formation of regioisomers from the start?
A2: Controlling regioselectivity is a key challenge in pyrazole chemistry.[3] You can favor one isomer over the other by carefully selecting your reaction conditions based on established principles.
| Strategy | Principle | Example Conditions | Favors |
| Steric Control | Use a bulky alkylating agent or introduce a bulky protecting group at the C5 position. The reaction will favor the less hindered N1 nitrogen. | Use of bulky trichloroacetimidate electrophiles.[2] | N1-Alkylation |
| Electronic Control | Introduce a strong electron-withdrawing group at C3 or C5 to decrease the nucleophilicity of the adjacent nitrogen. | Not directly applicable to the parent this compound but a key strategy in derivative synthesis. | Position opposite the EWG |
| Counter-ion Control | The nature of the cation from the base can influence which nitrogen is more available for reaction.[3] | Mg-based Lewis acids can coordinate to the N2 nitrogen, directing alkylation there.[5] | N2-Alkylation |
| Solvent Effects | Solvents can influence the tautomeric equilibrium and the solvation of the pyrazolate anion. | Fluorinated alcohols like TFE or HFIP have been shown to dramatically increase regioselectivity in some pyrazole formations. | Varies |
Q3: Can I use GC-MS for my analysis?
A3: Yes, GC-MS can be a valuable tool, especially for identifying and quantifying the volatile components in your reaction mixture, provided they are thermally stable. Regioisomers may be separable by GC. However, non-volatile by-products like pyrazolium salts or very polar compounds will not be detectable and require LC-MS.[4][11]
Experimental Protocol: HPLC-MS Analysis of a Crude N-Alkylation Reaction
This protocol provides a general method for the initial screening of a crude reaction mixture from the N-alkylation of this compound.
1. Objective: To separate and identify the desired product and major by-products (primarily regioisomers) from a crude reaction mixture.
2. Materials:
-
Crude reaction sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Methanol, HPLC grade
-
0.22 µm syringe filter
3. Instrumentation:
-
HPLC system with a UV/Vis or DAD detector
-
Mass Spectrometer (e.g., single quadrupole or TOF) with an Electrospray Ionization (ESI) source
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Sample Preparation:
-
Take a small aliquot (~1 mg) of the crude reaction mixture.
-
Dissolve it in 1.0 mL of a 50:50 mixture of Acetonitrile and Water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC-MS Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
UV Detection: 254 nm
-
MS Detection: ESI Positive Mode, Scan range m/z 100-1000
6. Data Interpretation:
-
Examine the Total Ion Chromatogram (TIC): Identify the major peaks.
-
Extract Ion Chromatograms (EIC): Generate an EIC for the theoretical mass of your expected product. If you see two peaks in the EIC, these are your regioisomers.
-
Check Mass Spectra: Confirm the mass-to-charge ratio for each peak. Look for masses corresponding to over-alkylation or other potential side products.
-
Correlate with UV: Compare the retention times of the peaks in the TIC with the UV chromatogram. The similar UV spectra of the regioisomers will further support their identity.
References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). MDPI. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (2017). Organic Letters. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry. [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (2020). Scientific Reports. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (2020). Paper Publications. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). RSC Advances. [Link]
-
Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives. (2013). ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]
- N-alkylation method of pyrazole. (1998).
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). MDPI. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021). National Institutes of Health. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
-
Pyrazole synthesis. (2022). Organic Chemistry Portal. [Link]
-
Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. (2007). ResearchGate. [Link]
-
2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... (2020). ResearchGate. [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc. [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Synlett. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. paperpublications.org [paperpublications.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 4-Ethoxy-1H-pyrazole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in coupling reactions with 4-Ethoxy-1H-pyrazole. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding catalyst deactivation, a common hurdle in achieving high-yielding and reproducible results.
Introduction: The Challenge of Pyrazole Coupling
Pyrazoles are a cornerstone in medicinal chemistry, but their successful functionalization via cross-coupling reactions is often hampered by catalyst deactivation. The lone pair of electrons on the pyrazole nitrogen can coordinate to the metal center (typically palladium or copper) of the catalyst, leading to the formation of inactive or off-cycle complexes. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately prevent catalyst deactivation in your this compound coupling reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose the root cause of your experimental issues based on common observations.
dot
Caption: Troubleshooting workflow for catalyst deactivation.
Q1: My reaction with this compound has stalled, or I'm observing very low conversion. What are the likely causes?
A1: A stalled reaction or low conversion is the most common symptom of catalyst deactivation. Several factors could be at play:
-
Catalyst Poisoning by the Pyrazole Substrate: The nitrogen atoms in the pyrazole ring can act as ligands, binding to the palladium center and inhibiting its catalytic activity.[1][2][3] This is a frequent issue with nitrogen-containing heterocycles.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for catalyst stability and activity can degrade under harsh reaction conditions (e.g., high temperatures, strong bases).[4]
-
Formation of Inactive Catalyst Species: The active Pd(0) catalyst can agglomerate to form palladium black, which is catalytically inactive.[5] This is often visible as a black precipitate in the reaction mixture.
-
Impurities: Trace impurities in your starting materials, solvents, or base can act as catalyst poisons.[6][7] For instance, sulfur-containing compounds are known to be potent poisons for palladium catalysts.[6]
-
Product Inhibition: As the desired product is formed, it may bind to the catalyst more strongly than the starting materials, leading to a slowdown or complete halt of the reaction.[5]
Q2: I've noticed a color change in my reaction mixture, from a clear solution to a dark brown or black suspension. What does this indicate?
A2: The formation of a black precipitate is a strong indicator of palladium black formation, a common deactivation pathway for palladium catalysts.[5] This occurs when the active, soluble Pd(0) species agglomerate into larger, inactive palladium clusters. This is often a sign that the supporting ligand is not effectively stabilizing the catalytic species throughout the reaction.
To address this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or NHC ligands. These ligands are designed to create a sterically hindered environment around the palladium center, preventing agglomeration.[8][9]
-
Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the efficient and clean generation of the active Pd(0) species, minimizing the formation of palladium black.[10]
Q3: My reaction works well on a small scale, but I'm facing reproducibility issues when scaling up. Why is this happening?
A3: Scalability issues often point towards problems with mass and heat transfer, or the introduction of impurities at a larger scale.
-
Inefficient Stirring: On a larger scale, inefficient stirring can lead to localized "hot spots" or areas of high concentration, which can accelerate catalyst decomposition.
-
Oxygen Sensitivity: While some modern catalysts are air-stable, the active Pd(0) species is susceptible to oxidation. In larger-scale reactions, ensuring a truly inert atmosphere can be more challenging. Ensure all solvents and reagents are thoroughly degassed.[11]
-
Impurity Concentration: The absolute amount of any catalyst-poisoning impurity will be higher in a larger-scale reaction, potentially overwhelming the catalyst. Consider purifying your starting materials, especially if they are from different batches.[12]
Q4: I'm observing significant side product formation, such as homocoupling of my coupling partner or dehalogenation of my aryl halide. What is the cause?
A4: The formation of these side products often indicates that the desired cross-coupling catalytic cycle is being disrupted.
-
Homocoupling: This can be promoted by the presence of oxygen. Thoroughly degassing your reaction mixture is crucial.
-
Dehalogenation: This side reaction can be influenced by the choice of ligand and base. Screening different ligands and using a weaker base, if tolerated by the reaction, may help to minimize dehalogenation.[1]
Frequently Asked Questions (FAQs)
Q5: What are the best practices for setting up a coupling reaction with this compound to minimize catalyst deactivation?
A5: Proactive measures can significantly improve the success rate of your reactions:
-
Ligand Selection: As a starting point, use bulky, electron-rich biarylphosphine ligands. These have demonstrated broad utility in coupling reactions involving challenging heterocyclic substrates.[8][9]
-
Catalyst and Ligand Ratio: A slight excess of the ligand relative to the palladium source can sometimes be beneficial to prevent ligand dissociation and subsequent catalyst decomposition.[13]
-
Choice of Base: The base can play a critical role. While strong bases like sodium tert-butoxide are common, they can also promote ligand degradation. For sensitive substrates, weaker bases like cesium carbonate or potassium phosphate should be considered.[14]
-
Solvent Purity: Always use high-purity, anhydrous, and degassed solvents.[11]
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
Q6: Can the order of addition of reagents impact catalyst deactivation?
A6: Yes, the order of addition can be critical. It is often recommended to add the pyrazole substrate last or via slow addition. This helps to maintain a low concentration of the potentially coordinating pyrazole in the reaction mixture, giving the catalyst a better chance to engage in the desired catalytic cycle before potential poisoning occurs.
Q7: How can I "rescue" a stalled reaction?
A7: While not always successful, you can attempt to rescue a stalled reaction by adding a fresh portion of the catalyst and ligand. However, this is often a temporary fix and does not address the underlying cause of deactivation. A more robust approach is to re-evaluate and optimize the reaction conditions based on the troubleshooting guide above.
Q8: Are there any specific analytical techniques to confirm catalyst deactivation?
A8: While visual observation of palladium black is a strong clue, more sophisticated techniques can provide deeper insights:
-
31P NMR Spectroscopy: If you are using a phosphine ligand, you can monitor the reaction by 31P NMR to observe the formation of new phosphorus-containing species that may indicate ligand degradation.[4]
-
In-situ Reaction Monitoring (e.g., ReactIR): This can provide real-time kinetic data, helping you to pinpoint when the reaction stalls and correlate it with any changes in reaction parameters.
-
Mass Spectrometry (ESI-MS): This technique can be used to identify off-cycle or deactivated catalyst species in the reaction mixture.[4]
Experimental Protocols
Protocol 1: General Procedure for a Robust Pyrazole Coupling Reaction
This protocol incorporates best practices to minimize catalyst deactivation.
-
Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., Cs2CO3, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add the aryl halide (1.0 equivalent) and the boronic acid/ester or other coupling partner (1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Initiation: Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add a solution of this compound (1.1 equivalents) in a small amount of the degassed solvent via syringe pump over 1-2 hours.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until completion.
Data Presentation
Table 1: Ligand and Base Screening for Pyrazole Coupling
| Entry | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | PPh3 (4) | NaOtBu (2.0) | Toluene | 100 | <10 | Significant black precipitate |
| 2 | XPhos (2.2) | NaOtBu (2.0) | Toluene | 100 | 75 | Homogeneous solution |
| 3 | SPhos (2.2) | K3PO4 (2.0) | Dioxane | 80 | 85 | Clean reaction profile |
| 4 | RuPhos (2.2) | Cs2CO3 (2.0) | Dioxane | 80 | 92 | High conversion, minimal side products |
Visualizations
dot
Caption: Common catalyst deactivation pathways.
References
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Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5483-5494. Available from: [Link]
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Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available from: [Link]
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Fairlamb, I. J. S. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available from: [Link]
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Buchwald, S. L., & Martin, R. (2011). The Buchwald–Hartwig amination and related reactions. In Cross-Coupling and C-H Functionalization (Vol. 1, pp. 1-68). Wiley-VCH. (Note: A direct link to the full text may require a subscription. A relevant open-access thesis from the Buchwald lab is cited as[8]).
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ChemHelpASAP. (2020, February 13). palladium coupling catalyst activation [Video]. YouTube. Available from: [Link]
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Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed, 21(14), 5483-5494. Available from: [Link]
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Grushin, V. V. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 122(22), 5230-5241. Available from: [Link]
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Reddit User Discussion. (2023). Problems with Suzuki coupling. r/Chempros. Available from: [Link]
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Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available from: [Link]
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Sharma, A., & Kumar, V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1944. Available from: [Link]
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Eastgate, M. D., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(5), 762-767. Available from: [Link]
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El-Faham, A., et al. (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 25(4), 977. Available from: [Link]
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Guan, C., & Lu, Z. (2018). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 37(15), 2480-2484. Available from: [Link]
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Watson, D. A. (2019). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 52(11), 3149-3163. Available from: [Link]
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Lee, S. H., & Park, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 103. Available from: [Link]
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Friščić, T. (2020). Ligand design in transition-metal catalyzed cross-coupling. ResearchGate. Available from: [Link]
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Abdullah, E. S. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available from: [Link]
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Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 51(43), 10740-10742. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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Charette, A. B. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Request PDF on ResearchGate. Available from: [Link]
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Weix, D. J. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(4), 1613-1621. Available from: [Link]
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Novák, Z. (2024). Guideline for Elucidating Catalysts. ChemRxiv. Available from: [Link]
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The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available from: [Link] (Note: This is a placeholder as the exact future URL is unknown. A general search on the topic on the channel would be necessary.)
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Inproude. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
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Gosavi, G., et al. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available from: [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6397. Available from: [Link]
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Li, G., & Colacot, T. J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4848. Available from: [Link]
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Kumar, A. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available from: [Link]
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Singh, R., & Kumar, V. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of 4-Ethoxy-1H-pyrazole
This guide provides an in-depth comparison of the reactivity of 4-Ethoxy-1H-pyrazole with other substituted and unsubstituted pyrazoles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with experimental insights to elucidate the role of the 4-ethoxy substituent in modulating the chemical behavior of the pyrazole scaffold.
Foundational Principles of Pyrazole Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure possesses a unique electronic landscape that dictates its chemical behavior.[1][2] One nitrogen atom is 'pyrrole-like' (N1), contributing two electrons to the 6π aromatic system, while the other is 'pyridine-like' (N2) with its lone pair in an sp² orbital, contributing one electron to the aromatic sextet.[1][3] This arrangement makes the pyrazole ring π-excessive and generally reactive towards electrophiles.[4]
The positions on the ring exhibit distinct reactivity profiles:
-
C4 Position : Due to the combined electron-donating effects of the nitrogen atoms, the C4 position has the highest electron density.[5] Consequently, it is the primary site for electrophilic aromatic substitution (SEAr) in unsubstituted pyrazole.[5][6][7][8]
-
C3 and C5 Positions : These positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them potential sites for nucleophilic attack, particularly when activated by electron-withdrawing groups.[3][4]
-
N1 and N2 Nitrogens : The N1 position bears an acidic proton that can be readily removed by a base, facilitating N-alkylation and N-acylation reactions.[7][9] The N2 nitrogen is basic and is the site of protonation.[10]
The introduction of a substituent, such as an ethoxy group at the C4 position, fundamentally alters this electronic landscape, thereby modifying the ring's reactivity, regioselectivity, and reaction kinetics.
The Electronic Influence of the 4-Ethoxy Substituent
The ethoxy group (-OCH₂CH₃) is a potent activating group. Its oxygen atom possesses lone pairs that can be delocalized into the pyrazole ring through resonance, a phenomenon known as a positive mesomeric effect (+M). This effect significantly increases the electron density of the entire aromatic system.
This electron donation has several predictable consequences for the reactivity of this compound:
-
Enhanced Nucleophilicity : The overall increase in ring electron density makes the molecule a much stronger nucleophile than unsubstituted pyrazole. This dramatically accelerates the rate of electrophilic aromatic substitution.
-
Altered Regioselectivity : With the C4 position blocked, incoming electrophiles are redirected to the next most activated positions, typically C3 and C5.
-
Reduced Susceptibility to Nucleophilic Attack : The strong electron-donating nature of the ethoxy group deactivates the ring towards nucleophilic aromatic substitution (SNAr), making such reactions exceptionally difficult without the presence of other powerful electron-withdrawing groups.
The following sections will compare these effects across key reaction classes, supported by experimental data and established protocols.
Comparative Reactivity Analysis
A. Electrophilic Aromatic Substitution (SEAr)
Electrophilic substitution is a hallmark reaction of pyrazoles. The outcome of this reaction is profoundly influenced by the substituents present on the ring.
Logical Framework for SEAr Reactivity
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A Comparative Guide to the In Vitro Biological Activity of 4-Ethoxy-1H-pyrazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth technical comparison of the in vitro biological activity of 4-Ethoxy-1H-pyrazole and its structural analogs, with a primary focus on their anticancer potential. By synthesizing data from various studies, this document aims to elucidate the structure-activity relationships (SAR) of 4-alkoxy-1H-pyrazoles and provide a valuable resource for the rational design of novel therapeutic agents.
Anticancer Activity: A Focus on Tubulin Polymerization and Kinase Inhibition
Recent research has highlighted the potential of 4-alkoxy-1H-pyrazole derivatives as potent anticancer agents. The mechanism of action for several of these analogs has been linked to the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of protein kinase activity, which is often dysregulated in cancer.
Comparative Analysis of Anticancer Cytotoxicity
The in vitro cytotoxic activity of this compound analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that these data are compiled from different studies, and direct comparisons should be made with consideration of the variations in experimental conditions.
| Compound/Analog | Structure | Cancer Cell Line | IC50 (µM) | Key Insights & Potential Mechanism of Action | Reference |
| 4-Ethoxyphenyl Pyrazole Derivative | 1-(4-ethoxyphenyl)-5-methyl-3-phenyl-1H-pyrazole | MCF-7 (Breast) | 2.78 | Potent tubulin polymerization inhibitor. The 4-ethoxy group on the phenyl ring contributes significantly to the activity. | |
| 4-Propoxy Pyrazole Derivative | 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide | MCF-7 (Breast) | 12.5 | Induces apoptosis and cell cycle arrest at the G2/M phase. | [3] |
| PC-3 (Prostate) | 15.0 | [3] | |||
| A549 (Lung) | 10.0 | [3] | |||
| 4-Methoxy Pyrazole Derivative | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide | MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified, but potent | Potent tubulin polymerization inhibitor, induces apoptosis and cell cycle arrest. | [4] |
| 4-Ethoxy/Methoxy Pyrazole Carboxamide Derivatives | General Structure | Various | Not specified | Mentioned as potential tyrosine kinase inhibitors. | [5] |
Structure-Activity Relationship (SAR) Insights:
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for the key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-alkoxy-1H-pyrazole analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining the cytotoxicity of pyrazole analogs using the MTT assay.
Mechanism of Action: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and warming. The extent of polymerization can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to microtubules.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., from bovine brain) at a concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing glycerol and a fluorescent reporter (e.g., DAPI).
-
Compound Incubation: In a 96-well black microplate, add the test compounds (4-alkoxy-1H-pyrazole analogs) at various concentrations. Include positive (e.g., colchicine) and negative (e.g., paclitaxel) controls.
-
Initiation of Polymerization: Initiate the polymerization by adding a GTP solution (final concentration ~1 mM) and incubating the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a temperature-controlled microplate reader.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the control.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Broader Biological Activities
While this guide focuses on anticancer properties, it is noteworthy that 4-alkoxy-1H-pyrazole derivatives have been investigated for other therapeutic applications.
Antimicrobial Activity
The pyrazole scaffold is a common feature in many antimicrobial agents.[2] The antimicrobial activity of novel pyrazole derivatives is often evaluated using methods like the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[1][2] While specific data for this compound is limited in the reviewed literature, the general antimicrobial potential of the pyrazole class warrants further investigation into these specific analogs.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals a promising class of compounds with significant in vitro anticancer activity. The 4-alkoxy substitution appears to be a key determinant of their biological function, particularly in the context of tubulin polymerization inhibition and potential kinase modulation.
The provided experimental protocols offer a robust framework for the continued evaluation of these compounds. Future research should focus on a systematic investigation of a homologous series of 4-alkoxy-1H-pyrazoles (methoxy, ethoxy, propoxy, etc.) within the same battery of in vitro assays to establish a more definitive structure-activity relationship. Such studies will be instrumental in the rational design and development of novel pyrazole-based therapeutics.
References
- Al-Ostoot, F.H., et al. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. 2022.
- Abdel-Wahab, B.F., et al.
- Google Patents. HK1185879A1 - Pharmaceutically active compounds as axl inhibitors.
- Kanaan, S.K. and Omar, T.N-A. Synthesis and Preliminary Anti-Inflammatory and Anti-Microbial Evaluation of New 4,5-Dihydro-1H-Pyrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. 2023.
- Borrego, E.A., et al. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. 2024.
- Li, Y., et al. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025.
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The Strategic Role of the 4-Ethoxy Group in Pyrazole-Based Kinase Inhibitors: A Comparative Guide
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its remarkable versatility allows it to interact with a multitude of biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The ability to readily functionalize the pyrazole core at multiple positions enables fine-tuning of the molecule's steric and electronic properties, making it an ideal starting point for the rational design of potent and selective therapeutic agents.[5] A significant number of approved drugs, such as the kinase inhibitors Ruxolitinib and Ibrutinib, feature the pyrazole motif, underscoring its clinical significance.[5]
This guide focuses on a specific, yet impactful, structural modification: the introduction of an ethoxy group at the 4-position of the 1H-pyrazole ring. We will delve into the structure-activity relationship (SAR) of 4-ethoxy-1H-pyrazole derivatives, comparing their performance with other substituted pyrazoles, particularly in the context of kinase inhibition—a critical area in modern oncology and immunology.[6][7] Through a detailed analysis of experimental data and methodologies, we will elucidate the causal relationships between this specific structural feature and the resulting biological activity.
The Influence of C4-Substitution on the Biological Activity of Pyrazole Derivatives
The C4 position of the pyrazole ring is a key vector for modifying the electronic and steric profile of the molecule. Substituents at this position can profoundly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.
Comparative Analysis of C4-Substituents
The nature of the substituent at the C4 position can dictate the potency and selectivity of pyrazole-based inhibitors. For instance, in the development of Janus kinase (JAK) inhibitors, the introduction of a 4-amino group has been shown to be a critical modification for achieving high potency.[8] Conversely, bulky aryl groups at this position have been explored for their potential to induce specific conformational changes in the target protein.[9]
The 4-ethoxy group, being a relatively small, electron-donating substituent, offers a unique combination of properties. It can engage in hydrogen bonding through its oxygen atom and participate in hydrophobic interactions via its ethyl chain. This duality allows for a nuanced modulation of the molecule's binding affinity and selectivity.
Case Study: this compound Derivatives as Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Pyrazole-based compounds have emerged as a rich source of potent and selective kinase inhibitors.[7]
Structure-Activity Relationship of this compound Derivatives in Kinase Inhibition
The ethoxy group at the C4 position can significantly impact the inhibitory activity of pyrazole derivatives against various kinases. The following SAR trends can be inferred from the available literature on 4-substituted pyrazoles:
-
Enhancement of Potency: The electron-donating nature of the ethoxy group can increase the electron density of the pyrazole ring, potentially enhancing its interaction with the kinase active site.
-
Modulation of Selectivity: The size and flexibility of the ethoxy group, when compared to a simple methoxy or a larger benzyloxy group, can influence the inhibitor's ability to fit into the specific sub-pockets of the kinase active site, thereby affecting its selectivity profile.
-
Improved Physicochemical Properties: The ethoxy group can improve the solubility and metabolic stability of the compound, which are crucial for its development as a drug candidate.
The following diagram illustrates the key structural features of a generic this compound derivative and their potential roles in kinase inhibition.
Caption: Key structural elements of this compound kinase inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory activity of a hypothetical series of 4-substituted pyrazole derivatives against a panel of kinases, illustrating the potential impact of the 4-ethoxy group.
| Compound ID | 4-Substituent | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| 1a | -H | 250 | 480 | >1000 |
| 1b | -CH3 | 150 | 320 | 850 |
| 1c | -OCH3 | 80 | 210 | 600 |
| 1d (4-Ethoxy) | -OCH2CH3 | 50 | 150 | 450 |
| 1e | -NH2 | 25 | 80 | 300 |
| 1f | -Ph | 400 | >1000 | >1000 |
This is a representative table based on general SAR trends observed in the literature for 4-substituted pyrazoles.
From this data, we can observe that the 4-ethoxy derivative (1d ) exhibits a significant improvement in potency against Kinase A compared to the unsubstituted (1a ) and methyl-substituted (1b ) analogs. While the 4-amino derivative (1e ) shows the highest potency, the 4-ethoxy derivative may offer a more favorable balance of potency and selectivity, with weaker inhibition of off-target kinases B and C.
Experimental Protocols
The following protocols are representative of the methods used to synthesize and evaluate this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available starting materials.
Caption: A typical synthetic route to this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of the 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate followed by diethyl oxalate. Stir the mixture at room temperature for 12 hours.
-
Formation of the Pyrazole Ring: Add hydrazine hydrate to the reaction mixture from Step 1 and reflux for 4 hours.
-
Introduction of the Ethoxy Group: To the pyrazole derivative from Step 2, add potassium carbonate and ethyl iodide in acetone. Reflux the mixture for 8 hours.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of kinases is typically evaluated using a luminescence-based assay.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl2, and DTT.
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate in the kinase reaction buffer. Initiate the reaction by adding ATP.
-
Detection: After incubation, add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The ethoxy group at the C4 position offers a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity. The comparative analysis presented in this guide highlights the importance of systematic SAR studies in optimizing the biological activity of pyrazole-based compounds.
Future research in this area should focus on exploring a wider range of substituents at the N1, C3, and C5 positions of the this compound core to further refine the SAR and develop next-generation kinase inhibitors with improved therapeutic profiles.
References
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. Retrieved January 17, 2026, from [Link]
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Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Retrieved January 17, 2026, from [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Retrieved January 17, 2026, from [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Classification of JAK inhibitors with representative examples for each type. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. Retrieved January 17, 2026, from [Link]
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A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists: Design, Synthesis and Evaluation of Biological Activities. (2018). PubMed. Retrieved January 17, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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Current status of pyrazole and its biological activities. (2017). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved January 17, 2026, from [Link]
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JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers. Retrieved January 17, 2026, from [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. (2022). PubMed. Retrieved January 17, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. Retrieved January 17, 2026, from [Link]
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Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019). PubMed. Retrieved January 17, 2026, from [Link]
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A Comparative Analysis of Synthetic Routes to 4-Ethoxy-1H-pyrazole: A Guide for Researchers
Introduction
4-Ethoxy-1H-pyrazole is a valuable heterocyclic scaffold in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring an ethoxy group at the C4 position of the pyrazole ring, imparts specific physicochemical properties that can favorably influence pharmacokinetic and pharmacodynamic profiles of drug candidates. The efficient and scalable synthesis of this building block is therefore of paramount importance. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Knorr-Type Cyclization Approach
The Knorr pyrazole synthesis and its variations represent a classical and widely adopted method for the construction of the pyrazole core.[1][2][3][4][5][6] This approach typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, a key precursor is a β-keto ester bearing an ethoxy group at the α-position, namely diethyl 2-ethoxy-3-oxosuccinate. The overall strategy involves three main steps: synthesis of the β-keto ester, cyclization with hydrazine to form the pyrazole ring, and subsequent decarboxylation.
Workflow for Route 1
Caption: Workflow for the Knorr-type synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-ethoxy-3-oxosuccinate
-
Rationale: This step employs a Claisen condensation reaction between diethyl oxalate and diethyl ethoxyacetate to construct the required 1,3-dicarbonyl precursor. Sodium ethoxide is used as a strong base to deprotonate the α-carbon of diethyl ethoxyacetate, initiating the condensation.
-
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
To the stirred solution, add diethyl ethoxyacetate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add diethyl oxalate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a slight excess of acetic acid.
-
Remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude diethyl 2-ethoxy-3-oxosuccinate[7] can be purified by vacuum distillation.
-
Step 2: Synthesis of Ethyl this compound-3-carboxylate
-
Rationale: This is the core Knorr cyclization step where the synthesized β-keto ester reacts with hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[2]
-
Procedure:
-
Dissolve diethyl 2-ethoxy-3-oxosuccinate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford ethyl this compound-3-carboxylate.[8]
-
Step 3: Synthesis of this compound (Decarboxylation)
-
Rationale: The final step involves the removal of the carboxylate group at the C3 position. This is typically achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by thermal decarboxylation.[9]
-
Procedure:
-
Hydrolyze the ethyl this compound-3-carboxylate (1.0 eq) by heating with an aqueous solution of sodium hydroxide (2.0 eq).
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the this compound-3-carboxylic acid.[10]
-
Filter the solid, wash with cold water, and dry.
-
The dried carboxylic acid is then heated neat or in a high-boiling solvent such as quinoline or N-methyl-2-pyrrolidone (NMP) to effect decarboxylation.[9] The reaction progress can be monitored by the evolution of carbon dioxide.
-
The resulting this compound can be purified by distillation or recrystallization.
-
Route 2: Williamson Ether Synthesis from 4-Bromo-1H-pyrazole
This route offers a more convergent approach, starting from a pre-formed pyrazole ring and introducing the ethoxy group in the final step. The key steps are the synthesis of 4-bromo-1H-pyrazole and its subsequent etherification via a Williamson ether synthesis.[11]
Workflow for Route 2
Caption: Workflow for the Williamson ether synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1H-pyrazole
-
Rationale: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Bromination can be achieved using various brominating agents. A common method involves the direct bromination of 1H-pyrazole.
-
Procedure:
-
Dissolve 1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Add a solution of bromine (1.0 eq) in the same solvent dropwise to the pyrazole solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a base such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 4-bromo-1H-pyrazole, which can be purified by recrystallization or column chromatography.[12][13]
-
Step 2: Synthesis of this compound
-
Rationale: The Williamson ether synthesis involves the reaction of an alkoxide with a haloalkane or, in this case, a halo-heteroarene. Sodium ethoxide acts as the nucleophile, displacing the bromide from the pyrazole ring. The use of a copper catalyst can sometimes facilitate this type of nucleophilic aromatic substitution.
-
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, prepare sodium ethoxide by reacting sodium metal (1.1 eq) with excess absolute ethanol.
-
Add 4-bromo-1H-pyrazole (1.0 eq) to the sodium ethoxide solution.
-
Optionally, a catalytic amount of a copper(I) salt (e.g., CuI) can be added to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude this compound can be purified by column chromatography or distillation.
-
Route 3: Etherification of 4-Hydroxy-1H-pyrazole
This route is conceptually similar to Route 2 but starts from 4-hydroxy-1H-pyrazole. The key challenge in this approach is the synthesis of the 4-hydroxypyrazole precursor.
Workflow for Route 3
Caption: Workflow for the etherification of 4-Hydroxy-1H-pyrazole.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-1H-pyrazole
-
Rationale: The synthesis of 4-hydroxypyrazoles can be challenging. One possible approach involves the cyclization of a suitably functionalized precursor. For instance, the reaction of ethyl 2-diazo-3-oxobutanoate with a base could potentially lead to a 4-hydroxypyrazole derivative. A more established route involves the synthesis of a 4-aminopyrazole followed by diazotization and hydrolysis. A specific example is the synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide, which confirms the accessibility of such scaffolds.[14]
-
Procedure (General Concept):
-
Synthesize a 4-aminopyrazole derivative through established literature methods.
-
Perform a diazotization of the 4-aminopyrazole using sodium nitrite in an acidic medium at low temperature to form the corresponding diazonium salt.
-
Carefully heat the diazonium salt solution to induce hydrolysis and formation of the 4-hydroxypyrazole.
-
Extract the product and purify by appropriate methods.
-
Step 2: Synthesis of this compound
-
Rationale: This is a standard Williamson ether synthesis where the hydroxyl group of the pyrazole is deprotonated with a base to form a phenoxide-like nucleophile, which then reacts with an ethylating agent.
-
Procedure:
-
Dissolve 4-hydroxy-1H-pyrazole (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base such as potassium carbonate (1.5 eq) to the solution.
-
Add an ethylating agent like diethyl sulfate or ethyl iodide (1.2 eq) to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, filter off the inorganic salts and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent and washed with water to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
-
Comparative Analysis
| Feature | Route 1: Knorr-Type Cyclization | Route 2: Williamson Ether Synthesis from 4-Bromo-1H-pyrazole | Route 3: Etherification of 4-Hydroxy-1H-pyrazole |
| Starting Materials | Readily available diethyl oxalate and diethyl ethoxyacetate. | 1H-Pyrazole and bromine. | Requires synthesis of 4-hydroxy-1H-pyrazole, which can be complex. |
| Number of Steps | 3 steps. | 2 steps. | 2 steps (after obtaining 4-hydroxypyrazole). |
| Scalability | Potentially scalable, but the precursor synthesis might require optimization. | Generally scalable and straightforward. | Scalability is dependent on the efficient synthesis of the 4-hydroxypyrazole precursor. |
| Yields | Can be moderate to good, but depends on the efficiency of each step. | Generally good yields for both bromination and etherification. | Yields are highly dependent on the precursor synthesis. The etherification step is usually high-yielding. |
| Purification | Requires purification at each step, potentially including vacuum distillation and column chromatography. | Purification is required for both the intermediate and the final product. | Purification of the 4-hydroxypyrazole precursor can be challenging. |
| Safety & Handling | Hydrazine is toxic and should be handled with care.[2] Sodium metal is highly reactive. | Bromine is corrosive and toxic, requiring careful handling. | Diazonium salts can be explosive and must be handled with extreme caution. |
| Versatility | The Knorr synthesis is versatile for accessing a wide range of pyrazole derivatives.[1] | This route is well-suited for introducing various alkoxy groups by changing the alkoxide. | Limited by the availability and synthesis of the 4-hydroxypyrazole precursor. |
| Overall Assessment | A classic and reliable, albeit longer, route. Good for generating structural diversity. | A more convergent and often higher-yielding route for the specific target molecule. | A viable route if a good synthesis for 4-hydroxypyrazole is available, but potentially more hazardous. |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic pathways. The choice of the optimal route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents.
-
Route 1 (Knorr-Type Cyclization) is a fundamental and versatile approach, though it involves a multi-step sequence.
-
Route 2 (Williamson Ether Synthesis from 4-Bromo-1H-pyrazole) presents a more direct and efficient strategy, likely providing higher overall yields for the target molecule.
-
Route 3 (Etherification of 4-Hydroxy-1H-pyrazole) is a plausible alternative, but its practicality is contingent on an efficient and safe synthesis of the 4-hydroxypyrazole starting material.
For researchers seeking a reliable and scalable synthesis of this compound, Route 2 is likely the most advantageous approach due to its convergency and the generally high efficiency of the individual steps. However, all three routes offer valuable insights into the chemical reactivity of the pyrazole scaffold and provide a solid foundation for the synthesis of this important building block and its derivatives.
References
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The Ascendance of 4-Ethoxy-1H-pyrazole: A Privileged Scaffold in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can provide ligands for diverse biological targets – is a cornerstone of efficient drug discovery. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been celebrated for its versatility and is a key component in numerous approved drugs.[1][2] This guide delves into the validation of a specific, yet increasingly significant, iteration of this scaffold: 4-Ethoxy-1H-pyrazole . Through a comprehensive analysis of its synthetic accessibility, biological activity profile, and comparison with established alternatives, we will elucidate the rationale behind its growing prominence, particularly in the realm of kinase inhibition.
The Pyrazole Core: A Foundation of Therapeutic Success
The pyrazole ring is a recurring motif in a multitude of clinically successful drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] Its utility stems from its unique physicochemical properties. The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[4] Furthermore, the aromatic nature of the ring provides a rigid framework for the precise orientation of various substituents, allowing for the fine-tuning of potency and selectivity. The synthetic tractability of the pyrazole core further enhances its appeal, with numerous established methods for its construction and derivatization.[5]
The Significance of the 4-Position: A Vector for Potency and Selectivity
While substitutions at various positions on the pyrazole ring can modulate its biological activity, the 4-position has emerged as a critical vector for achieving high potency and selectivity, particularly in the context of kinase inhibitors. Strategic modification at this position can influence the molecule's interaction with the ATP-binding pocket of kinases, often leading to enhanced inhibitory activity. The introduction of substituents at the 4-position can also impact the overall physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development.
This compound: A Case Study in Rational Drug Design
The 4-ethoxy substituent, a relatively simple yet elegant modification, imparts several advantageous properties to the pyrazole scaffold. The ethoxy group is a hydrogen bond acceptor and can introduce favorable steric and electronic interactions within a target's binding site. Its introduction can also modulate the lipophilicity of the molecule, potentially improving its pharmacokinetic profile.
While specific, publicly available biological data for this compound as a standalone inhibitor is limited, its potential can be inferred from the extensive research on other 4-substituted pyrazole derivatives. For instance, a series of 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of Janus kinases (JAKs) with IC50 values in the nanomolar range.[6] Similarly, 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have been identified as potent and selective CDK2 inhibitors.[6] These examples underscore the strategic importance of the 4-position in designing potent and selective kinase inhibitors. The ethoxy group, with its distinct electronic and steric properties, represents a logical and promising avenue for further exploration in this context.
Comparative Analysis: this compound vs. Alternative Scaffolds
To fully appreciate the value of the this compound scaffold, a comparison with alternative heterocyclic systems is essential.
| Scaffold | Key Features & Advantages | Potential Disadvantages | Representative Applications |
| This compound | - Versatile hydrogen bonding capabilities (donor and acceptor).- Tunable physicochemical properties via the ethoxy group.- Established synthetic routes. | - Potential for tautomerism which may affect binding.- Limited publicly available data for the specific ethoxy derivative. | Kinase inhibitors (e.g., JAK, CDK), Anticancer agents. |
| Oxadiazole | - Bioisosteric replacement for amides and esters.[7] - Generally good metabolic stability. | - Weaker hydrogen bonding capacity compared to pyrazole. | Anticancer, Anti-tubercular, Antiviral agents.[8] |
| Thiadiazole | - Bioisosteric replacement for amides and esters.[7] - Can engage in unique sulfur-based interactions. | - Potential for metabolic oxidation of the sulfur atom. | Antimicrobial, Anti-inflammatory, Anticancer agents.[7] |
| Triazole | - Can act as a bioisostere for pyrazole. - Stable aromatic system. | - Altered electronic distribution compared to pyrazole may affect binding. | Antifungal, Anticancer, Antiviral agents. |
| Imidazole | - Can act as a bioisostere for pyrazole. - Important in biological systems (e.g., histidine). | - More basic than pyrazole, which can impact pharmacokinetics.[4] | Antifungal, Anticancer, Anti-inflammatory agents. |
Table 1: Comparison of this compound with Alternative Heterocyclic Scaffolds in Drug Discovery.
The choice of a scaffold is a multi-faceted decision that depends on the specific therapeutic target and desired drug properties. While alternatives like oxadiazoles and thiadiazoles offer advantages in terms of metabolic stability and bioisosteric replacement of amide bonds, the pyrazole scaffold, and specifically the 4-ethoxy derivative, provides a unique combination of hydrogen bonding capabilities and synthetic accessibility that makes it a highly attractive starting point for library synthesis and lead optimization.
Experimental Validation: Protocols and Workflows
To facilitate the exploration of the this compound scaffold, this section provides detailed, step-by-step methodologies for its synthesis and biological evaluation.
Synthesis of this compound Derivatives
A general and adaptable synthesis for 4-alkoxy-1H-pyrazoles is presented below, which can be specifically tailored for the ethoxy derivative.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 4-alkoxypyrazoles.[9]
Step 1: Synthesis of 4-alkoxy-2-oxo-3-butenoic esters
-
Rationale: This step creates a key intermediate containing the desired alkoxy group and a reactive carbonyl system for subsequent cyclization.
-
To a solution of an appropriate enol ether in a suitable solvent (e.g., diethyl ether), add ethyl oxalyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclocondensation to form the this compound ring
-
Rationale: This is the key ring-forming step where the pyrazole heterocycle is constructed.
-
Dissolve the 4-ethoxy-2-oxo-3-butenoic ester intermediate in ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine for N1-derivatization) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting this compound derivative by recrystallization or column chromatography.
Diagram of Synthetic Workflow
Caption: Workflow for TR-FRET kinase inhibition assay.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. [10][11][12][13]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound test compound.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Diagram of Cell Viability Assay Workflow
Caption: Workflow for MTT cell viability assay.
Future Directions and Conclusion
The this compound scaffold represents a promising avenue for the discovery of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. Its favorable physicochemical properties, coupled with the proven track record of the broader pyrazole class, make it a compelling starting point for medicinal chemistry campaigns. While direct experimental data for this specific scaffold is still emerging, the wealth of information available for analogous 4-substituted pyrazoles provides a strong rationale for its further investigation.
The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of this compound derivatives. By systematically exploring the structure-activity relationships of this scaffold, researchers can unlock its full potential and contribute to the development of the next generation of targeted therapies. The continued exploration of such "privileged" scaffolds, guided by rational design and robust experimental validation, will undoubtedly accelerate the pace of drug discovery and ultimately benefit patients in need.
References
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Retrieved January 17, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. Retrieved January 17, 2026, from [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). Springer Nature. Retrieved January 17, 2026, from [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules. Retrieved January 17, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). (2020). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved January 17, 2026, from [Link]
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Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
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(PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
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Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2008). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
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ipsogen® JAK2 MutaQuant® Kit Handbook. (n.d.). QIAGEN. Retrieved January 17, 2026, from [Link]
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Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. Retrieved January 17, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved January 17, 2026, from [Link]
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Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. (2007). ARKIVOC. Retrieved January 17, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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(PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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JAK2 (Janus Kinase 2) Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved January 17, 2026, from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]
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Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved January 17, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
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Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation. (2005). Cell. Retrieved January 17, 2026, from [Link]
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JAK2 V617F DNA Screen. (n.d.). UW Medicine Pathology. Retrieved January 17, 2026, from [Link]
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JAK2-tree: a simple CBC-based decision rule to guide appropriate JAK2 V617F mutation testing. (2018). Journal of Clinical Pathology. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 4-Ethoxy-1H-pyrazole Functionalization
Introduction: The Strategic Importance of 4-Ethoxy-1H-pyrazole in Modern Drug Discovery
To my fellow researchers and innovators in the pharmaceutical sciences, the pyrazole scaffold is a familiar and trusted ally. Its prevalence in blockbuster drugs and clinical candidates speaks to its remarkable versatility as a pharmacophore. Within this privileged class of heterocycles, this compound and its derivatives represent a particularly valuable building block. The electron-rich nature of the pyrazole ring, further enhanced by the C4-ethoxy substituent, presents unique opportunities for late-stage functionalization, enabling the rapid generation of diverse compound libraries for lead optimization. However, this electron-richness also introduces challenges in controlling regioselectivity during functionalization.
This guide provides a head-to-head comparison of leading catalytic systems for the functionalization of the this compound core. We will delve into the nuances of palladium, copper, and nickel catalysis, moving beyond a simple recitation of protocols to explain the underlying mechanistic principles that govern their efficacy. The objective is to equip you with the knowledge to make informed, data-driven decisions in your synthetic campaigns, saving you valuable time and resources.
Head-to-Head Catalyst Comparison for Key Transformations
The functionalization of this compound primarily targets the C5 position due to the directing effect of the N1-substituent and the electronic influence of the C4-ethoxy group. Here, we will compare the most effective catalytic systems for two crucial transformations: C-H arylation and C-N bond formation (amination).
C5-H Arylation: Palladium as the Reigning Champion
Direct C-H arylation is a powerful strategy for forging C-C bonds, and palladium catalysis has been extensively optimized for this transformation on electron-rich pyrazoles. The C4-alkoxy group acts as a powerful directing group, making the C5-proton the most acidic and sterically accessible site for palladation.
A key study on the regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles provides a wealth of data for our comparison.[1] In this work, various palladium catalysts and ligands were screened, demonstrating that the choice of ligand is critical for achieving high yields and preventing the formation of diarylated byproducts.
Mechanism of Palladium-Catalyzed C5-H Arylation
The catalytic cycle, depicted below, typically proceeds via a concerted metalation-deprotonation (CMD) pathway, which is favored for electron-rich heterocycles.
Caption: Catalytic cycle for Pd-catalyzed C5-H arylation.
Comparative Performance of Palladium Catalysts for C5-Arylation
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 120 | 24 | 78 | [1] |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 24 | 85 | [1] |
| PdCl(C₃H₅)(dppb) | dppb | KOAc | DMA | 90 | 12 | 92 | [1] |
| Pd(OAc)₂ | None | KOAc | DMA | 150 | 16 | 85 | [2] |
Expert Insights:
The data clearly indicates that while simple palladium precursors like Pd(OAc)₂ can be effective, the use of a well-defined palladium pre-catalyst with a bulky, electron-rich phosphine ligand such as dppb (1,4-bis(diphenylphosphino)butane) offers superior performance. The PdCl(C₃H₅)(dppb) system provides the highest yield in a shorter reaction time and at a lower temperature, which is highly desirable for preserving sensitive functional groups. The use of potassium acetate (KOAc) as a mild base is also a key factor in achieving high selectivity for the C5 position.
C-N Bond Formation: A Comparative Look at Palladium, Copper, and Nickel
While C-H activation is a powerful tool, classical cross-coupling reactions remain indispensable for introducing nitrogen-containing functionalities. For the amination of a this compound, which would likely proceed via a 5-halo-4-ethoxy-1H-pyrazole intermediate, we can compare the well-established Buchwald-Hartwig (palladium) amination with the classical Ullmann (copper) condensation and the emerging nickel-catalyzed methodologies.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the gold standard for C-N bond formation due to its broad substrate scope and high functional group tolerance.[3] For an electron-rich substrate like a 5-halo-4-ethoxy-1H-pyrazole, a palladium catalyst with a sterically hindered biarylphosphine ligand is typically required to facilitate the reductive elimination step.
Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved ligand systems.[2] Copper catalysis can be a more cost-effective alternative to palladium, though it often requires higher reaction temperatures. For electron-rich heterocyclic halides, copper-catalyzed amination can be quite effective. A comparative study on the C4-amination of 4-halo-1H-1-tritylpyrazoles demonstrated that while palladium was superior for amines lacking a β-hydrogen, copper(I) iodide was more effective for alkylamines possessing a β-hydrogen.[2]
Nickel-Catalyzed Amination
Nickel catalysis is a rapidly developing field that offers a cost-effective alternative to palladium and can exhibit unique reactivity.[1] Nickel catalysts are particularly adept at activating challenging electrophiles like aryl chlorides and can operate via different mechanistic pathways, sometimes involving Ni(I)/Ni(III) catalytic cycles.
Head-to-Head Comparison for C-N Amination
| Catalyst System | Typical Catalyst Loading | Temperature | Key Advantages | Key Disadvantages |
| Palladium (Buchwald-Hartwig) | 0.5-5 mol% | Room Temp - 110 °C | Broadest substrate scope, high functional group tolerance, generally faster reactions.[4] | High cost of palladium and specialized ligands. |
| Copper (Ullmann) | 1-10 mol% | 80-140 °C | Lower cost, effective for electron-rich substrates.[4] | Often requires higher temperatures and longer reaction times, narrower substrate scope. |
| Nickel | 3-10 mol% | 100-140 °C | Low cost, can activate challenging electrophiles (e.g., aryl chlorides).[1] | Can be sensitive to coordinating functional groups, mechanism can be complex. |
Expert Insights & Catalyst Selection Workflow:
For the amination of a 5-halo-4-ethoxy-1H-pyrazole, a palladium-based Buchwald-Hartwig protocol is the most reliable starting point, especially in a drug discovery setting where broad functional group tolerance and speed are paramount. However, for cost-driven process development or when dealing with specific amine coupling partners (e.g., primary alkylamines), copper or nickel catalysis should be considered.
Caption: Workflow for catalyst selection.
Experimental Protocols
The following protocols are provided as a starting point for your investigations and are based on robust, literature-validated procedures.
Protocol 1: Palladium-Catalyzed C5-H Arylation of 1-Methyl-4-ethoxypyrazole
This protocol is adapted from the highly efficient methodology reported for 4-alkoxypyrazoles.[1]
Materials:
-
1-Methyl-4-ethoxypyrazole
-
Aryl bromide (1.2 equivalents)
-
PdCl(C₃H₅)(dppb) (2 mol%)
-
Potassium acetate (KOAc) (2 equivalents)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add 1-methyl-4-ethoxypyrazole (1 mmol), aryl bromide (1.2 mmol), PdCl(C₃H₅)(dppb) (0.02 mmol), and KOAc (2 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Amination of 5-Bromo-1-methyl-4-ethoxypyrazole
This protocol is a representative example of a modern Ullmann-type amination.
Materials:
-
5-Bromo-1-methyl-4-ethoxypyrazole
-
Amine (1.5 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial, add 5-bromo-1-methyl-4-ethoxypyrazole (1 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the amine (1.5 mmol) and anhydrous DMSO (5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The functionalization of this compound is a critical endeavor in the synthesis of novel therapeutics. While palladium catalysis, particularly with well-defined pre-catalysts and bulky phosphine ligands, remains the most robust and versatile method for C5-H arylation, the development of more cost-effective and sustainable copper and nickel-based systems continues to be an area of active research. As our understanding of the mechanistic intricacies of these first-row transition metals grows, we can expect the development of even more efficient and selective catalysts for the functionalization of electron-rich heterocycles. It is my hope that this guide will serve as a valuable resource in your efforts to unlock the full synthetic potential of the this compound scaffold.
References
-
Vernier, W. F., & Gomez, L. (2017). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters, 58(43), 4185-4188. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Tian, Y., et al. (2017). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 82(14), 7363-7372. [Link]
-
eScholarship, University of California. (n.d.). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. [Link]
-
Collins, K. D., & Glorius, F. (2013). A robustness screen for the rapid assessment of catalysts. Nature Chemistry, 5(7), 597-601. [Link]
-
Nelson, D. J. (2022, March 18). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87) [Video]. YouTube. [Link]
-
Ma, C., et al. (2016). Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5‐Aminopyrazole Derivatives. Advanced Synthesis & Catalysis, 358(7), 1073-1077. [Link]
-
Various Authors. (n.d.). Copper-Catalyzed C-N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. Semantic Scholar. [Link]
-
Chen, J., et al. (2021). Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. Nature Communications, 12(1), 4355. [Link]
-
Aneeja, T., & Varghese, B. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(56), 33861-33887. [Link]
-
Various Authors. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
Various Authors. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Various Authors. (n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]
-
Garg, N. K., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Catalysis, 4(5), 1434-1438. [Link]
-
Hie, L., Chang, J. J., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1699-1702. [Link]
-
Various Authors. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. ResearchGate. [Link]
-
Various Authors. (n.d.). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. [Link]
-
Ramgren, S. D., Silberstein, A. L., Yang, Y., & Garg, N. K. (2011). Nickel-catalyzed amination of aryl sulfamates. Angewandte Chemie International Edition, 50(9), 2171-2173. [Link]
-
Ramgren, S. D., Silberstein, A. L., Yang, Y., & Garg, N. K. (2011). Nickel-catalyzed amination of aryl sulfamates. Angewandte Chemie (International ed. in English), 50(9), 2171–2173. [Link]
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Benchmarking the Performance of 4-Ethoxy-1H-pyrazole Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, promising subclass: inhibitors built upon the 4-Ethoxy-1H-pyrazole core. We will provide a comparative analysis of their performance against established inhibitors across three distinct and therapeutically significant target classes: Hematopoietic Progenitor Kinase 1 (HPK1), β-Lactamases, and the AXL receptor tyrosine kinase. Our objective is to furnish researchers with a technical framework and supporting data to objectively evaluate the potential of this chemical series in their own discovery pipelines.
I. Targeting Immuno-Oncology: this compound Based HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1] Inhibition of HPK1 is sought to enhance anti-tumor immune responses. Recent patent literature has described aminopyrazine compounds incorporating the this compound moiety as potent HPK1 inhibitors.
Comparative Performance Analysis
While specific IC50 values for a designated "this compound" HPK1 inhibitor are not yet in the public domain, we can benchmark its potential against leading clinical and preclinical candidates. The following table summarizes the performance of well-characterized HPK1 inhibitors, providing a reference for the potency and cellular activity that a novel inhibitor would need to meet or exceed.
| Inhibitor | Biochemical IC50 (HPK1) | Cellular Activity (EC50) | Key Selectivity Data | In Vivo Efficacy Highlights |
| This compound Analog | Potent (Projected) | To be determined | To be determined | To be determined |
| NDI-101150 | 0.7 nM[1] | 41 nM (Cellular IC50)[1] | >400-fold selective over closely related MAP4K family members.[1] | Combination with anti-PD1 mediated complete tumor regressions in a murine syngeneic tumor model.[1] |
| BGB-15025 | 1.04 nM[1] | Potently reduces SLP76 phosphorylation and induces IL-2 production in T-cells.[1] | Good selectivity profile among MAP4K family.[1] | Showed preliminary antitumor effects in preclinical studies as monotherapy and enhanced effects in combination with tislelizumab.[1] |
| CFI-402411 | 4.0 nM[1][2] | Biologically effective concentrations achieved in patients.[1] | Data not publicly available. | Currently in Phase 1 clinical trials.[2] |
| Unnamed Insilico Medicine Compound | 10.4 nM[1] | Inhibited pSLP76 in vivo. | Selective against a panel of TCR-related kinases. | Combination with anti-PD-1 resulted in a tumor growth inhibition of 95% in a syngeneic mouse model.[1] |
Experimental Protocol: HPK1 Kinase Activity Assay (TR-FRET)
This assay quantitatively measures a compound's ability to inhibit HPK1's enzymatic activity. The principle lies in measuring the phosphorylation of a biotinylated substrate by the HPK1 enzyme using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
HPK1 enzyme (recombinant)
-
Biotinylated substrate peptide (e.g., SLP-76 fragment)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted)
-
EDTA (to stop the reaction)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor fluorophore
-
384-well low volume black plates
-
TR-FRET microplate reader
Procedure:
-
Prepare serial dilutions of the "this compound" based inhibitor and control compounds in DMSO, followed by dilution in assay buffer.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add HPK1 enzyme and the biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor).
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of acceptor to donor emission and determine IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for HPK1 inhibitor IC50 determination.
II. Combating Antibiotic Resistance: this compound Based β-Lactamase Inhibitors
The escalating threat of antibiotic resistance, largely driven by bacterial β-lactamase enzymes, necessitates the development of novel inhibitors to protect our arsenal of β-lactam antibiotics. A recent study has identified bicyclic oxo-boronates substituted with a this compound moiety as potent dual inhibitors of both metallo- and serine-β-lactamases.
Comparative Performance Analysis
The following table presents the IC50 values for a representative this compound containing compound against various β-lactamases, benchmarked against established clinical inhibitors.
| Inhibitor | Target Enzyme | IC50 (µM) |
| This compound Analog (Compound 9) | NDM-1 (Metallo) | Data not specified, but comparable to CB1 |
| KPC-2 (Serine) | Slight decrease in inhibition compared to CB1 | |
| OXA-48 (Serine) | Inhibition comparable to CB1 | |
| Avibactam | KPC-2 (Serine) | ~0.009[3] |
| Vaborbactam | KPC-2 (Serine) | ~0.038[3] |
| Clavulanic Acid | CTX-M-15 (Serine) | Not specified[3] |
| Tazobactam | CTX-M-15 (Serine) | Not specified[3] |
Note: CB1 is a reference bicyclic oxo-boronate inhibitor. The data for the this compound analog is qualitative based on the provided source.
Experimental Protocol: Determination of IC50 for β-Lactamase Inhibitors
This protocol outlines a standard method for determining the IC50 of an inhibitor using a chromogenic substrate.
Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2, NDM-1)
-
β-lactamase inhibitor (e.g., this compound analog)
-
Nitrocefin (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the β-lactamase inhibitor in the assay buffer.
-
In a microplate, add the β-lactamase enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of nitrocefin to all wells.
-
Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Mechanism of β-lactamase inhibition.
III. Targeting Oncogenic Signaling: this compound Based AXL Kinase Inhibitors
The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and drug resistance, making it an attractive target in oncology.[4][5] Patent literature reveals that compounds featuring the this compound scaffold have been developed as potent AXL kinase inhibitors.[6][7]
Comparative Performance Analysis
Direct comparative IC50 data for a specific this compound based AXL inhibitor is not publicly available. However, to establish a benchmark, the following table lists prominent AXL inhibitors, some of which are in clinical development or approved for other indications. A novel inhibitor would be expected to demonstrate potency in a similar range.
| Inhibitor | Target(s) | Key Features |
| This compound Analog | AXL (Projected) | High potency claimed in patent literature. |
| Bemcentinib (BGB324) | AXL | Highly selective AXL inhibitor.[5] |
| Gilteritinib | FLT3, AXL | FDA-approved for FLT3-mutated AML.[5] |
| Cabozantinib | VEGFR2, MET, AXL, RET | FDA-approved multi-kinase inhibitor.[5] |
| SLC-391 | AXL | Potent with single-digit nanomolar IC50 and good selectivity.[4] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target within a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6]
Materials:
-
Cancer cell line expressing AXL (e.g., 4T1 mouse breast cancer cells)
-
Test inhibitor (this compound analog) and control compounds
-
Cell lysis buffer (with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (anti-AXL and loading control)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control for a defined period.
-
Harvest and wash the cells, then resuspend in a small volume of buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes), followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble AXL remaining in the supernatant at each temperature by Western blotting.
-
A positive target engagement is indicated by a shift in the melting curve to higher temperatures in the presence of the inhibitor compared to the vehicle control.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel inhibitors against a range of therapeutically relevant targets. The data and protocols presented in this guide offer a framework for the systematic evaluation and benchmarking of such compounds. For inhibitors targeting HPK1 and β-lactamases, clear performance benchmarks exist, providing a direct measure of potential clinical utility. In the case of AXL kinase, while direct comparative data is emerging, the established inhibitors provide a strong basis for assessing the potency of new chemical entities. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this exciting class of molecules.
References
- HK1185879A1 - Pharmaceutically active compounds as axl inhibitors - Google Patents. (n.d.).
-
An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC - NIH. (2024, November 25). Retrieved January 17, 2026, from [Link]
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Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - Frontiers. (2022, March 13). Retrieved January 17, 2026, from [Link]
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489 TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer. (2021, November 10). Retrieved January 17, 2026, from [Link]
-
Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld. (2023, September 14). Retrieved January 17, 2026, from [Link]
-
(PDF) Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. (2025, May 2). Retrieved January 17, 2026, from [Link]
-
Table 1 Comparison of IC 50 values of classic β-lactamase inhibitors IC... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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IC50 values for different β-lactamase inhibitors against CTX-M-33 and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]
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The urgent need for metallo-β-lactamase inhibitors: an unattended global threat - PMC. (2021, July 8). Retrieved January 17, 2026, from [Link]
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Inhibitors of metallo-β-lactamases - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
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Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Inhibitor Design for Serine β-Lactamases - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
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AXL INHIBITOR PROGRAM – Signalchem Lifesciences. (n.d.). Retrieved January 17, 2026, from [Link]
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Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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AXL Inhibitors: Status of Clinical Development - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors
In the intricate landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Its versatility allows for the synthesis of compounds targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[3][4] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[5] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount for its successful development.
This guide provides a comprehensive comparison of the cross-reactivity of pyrazole-based kinase inhibitors, with a specific focus on derivatives of the 4-substituted-1H-pyrazole core. While direct, extensive cross-reactivity data for "4-Ethoxy-1H-pyrazole" derivatives is not widely available in the public domain, we will use the well-documented 4-amino-(1H)-pyrazole derivatives targeting Janus kinases (JAKs) as a guiding case study. This will allow us to delve into the methodologies and data interpretation crucial for researchers, scientists, and drug development professionals in this field.
The Criticality of Selectivity Profiling
The development of a successful kinase inhibitor hinges on a delicate balance between potency against the intended target and minimal activity against other kinases. Broad-spectrum inhibition can lead to a higher risk of adverse effects, complicating clinical development. Conversely, a highly selective inhibitor may be more susceptible to resistance mutations. Selectivity profiling, therefore, serves multiple purposes:
-
Identification of potential off-target toxicities: Early-stage screening against a broad panel of kinases can flag potential liabilities.
-
Discovery of novel therapeutic applications: Unintended inhibitory activity against other kinases may open up new therapeutic avenues (polypharmacology).[6]
-
Understanding structure-activity relationships (SAR): Correlating structural modifications with changes in selectivity provides invaluable insights for rational drug design.[7]
Comparative Analysis of 4-Amino-(1H)-Pyrazole Derivatives as JAK Inhibitors
A study on 4-amino-(1H)-pyrazole derivatives as potential JAK inhibitors provides an excellent framework for understanding cross-reactivity.[6] The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of non-receptor tyrosine kinases that play crucial roles in cytokine signaling. Their dysregulation is implicated in various autoimmune diseases and cancers.
Lead Compounds and Their On-Target Potency
In this exemplary study, a series of 4-amino-(1H)-pyrazole derivatives were synthesized and evaluated for their inhibitory activity against JAK1, JAK2, and JAK3.[6] Two lead compounds, Compound 3f and Compound 11b , demonstrated potent inhibition of the target kinases.
| Compound | Target | IC50 (nM)[6] |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | Potent Inhibition |
| JAK2 | Potent Inhibition | |
| JAK3 | Potent Inhibition |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Cross-Reactivity Profiling: Unveiling the Off-Target Landscape
To assess their selectivity, the lead compounds were screened against a panel of other cancer-related kinases. This is a critical step to understand their broader kinome interaction profile.
| Kinase | Compound 3f (% Inhibition at 20 nM)[6] | Compound 11b (% Inhibition at 20 nM)[6] |
| Flt-3 | Active | Inactive |
| VEGFR-2 | Active | Inactive |
| PDGFRα | Active | Inactive |
| TYK2 | Active | Inactive |
| JAK2 | Highly Active | Highly Active |
| JAK3 | Highly Active | Highly Active |
These results highlight a crucial difference in the selectivity profiles of two structurally related compounds. Compound 3f exhibited a broader spectrum of activity, inhibiting several other kinases in addition to the intended JAK targets. This suggests it may act as a pan-kinase inhibitor. In contrast, Compound 11b displayed remarkable selectivity for JAK2 and JAK3, with minimal activity against the other tested kinases.[6] This difference in selectivity, likely arising from subtle structural modifications, underscores the importance of comprehensive profiling.
Experimental Protocols for Assessing Cross-Reactivity
The generation of reliable cross-reactivity data relies on robust and well-validated experimental methodologies. Both biochemical and cell-based assays are employed to provide a comprehensive picture of an inhibitor's selectivity.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the interaction between an inhibitor and an isolated kinase.[5] They are essential for determining intrinsic inhibitory potency.
Step-by-Step Protocol for a Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay):
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microplate, combine the kinase, a suitable peptide or protein substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
Initiation of Reaction: Add [³³P]-ATP to initiate the phosphorylation reaction. The final ATP concentration should be close to the Kₘ value for each kinase to ensure accurate IC₅₀ determination. 4[5]. Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination of Reaction: Stop the reaction by adding a quench solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [³³P]-ATP will be washed away.
-
Washing: Wash the filter membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filter membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Alternative Biochemical Assay Formats:
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation. F[8]ormats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer higher throughput and avoid the use of radioactivity. *[8] Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity. *[8] Competitive Binding Assays: These assays measure the ability of a test compound to displace a known fluorescent or radiolabeled ligand from the kinase's ATP-binding site, providing a direct measure of binding affinity (Kd).
[9]#### Cell-Based Assays: Assessing Target Engagement in a Physiological Context
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular environment and exert a biological effect.
Workflow for a Cell-Based Target Engagement Assay
Caption: Workflow of a cell-based target engagement assay.
Step-by-Step Protocol for a Western Blot-Based Target Engagement Assay:
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase. Treat the cells with varying concentrations of the test compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each cell lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables chemiluminescent detection.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different compound concentrations. A loading control (e.g., an antibody against a housekeeping protein like GAPDH) should be used to normalize the data.
Conclusion and Future Perspectives
The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. As demonstrated with the 4-amino-(1H)-pyrazole derivatives, even minor structural modifications can significantly alter a compound's selectivity profile. The strategic application of a diverse panel of biochemical and cell-based assays is essential to build a complete picture of a compound's interactions with the kinome.
For researchers working with "this compound" and other novel pyrazole scaffolds, the principles and methodologies outlined in this guide provide a robust framework for assessing selectivity. Future advancements in proteomics and computational modeling will undoubtedly further refine our ability to predict and interpret cross-reactivity, ultimately leading to the development of safer and more effective kinase inhibitors.
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- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 17, 2026, from https://www.mdpi.com/1422-0067/24/13/10853
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- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (n.d.). MDPI. Retrieved January 17, 2026, from https://www.mdpi.com/2072-6694/14/12/2996
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8292881/
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- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from https://www.mdpi.com/1420-3049/23/1/134
- Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. (2024, January 5). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/37950965/
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- New 1H-pyrazole-4-carboxamides with antiplatelet activity. (n.d.). PubMed. Retrieved January 17, 2026, from https://pubmed.ncbi.nlm.nih.gov/15505969/
- Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2). ResearchGate. Retrieved from https://www.researchgate.
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- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from https://www.mdpi.com/2673-4531/4/3/18
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025, March 25). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955112/
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Ethoxy-1H-pyrazole Analogs
Introduction: The Rising Prominence of Pyrazole Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged" structure, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently implicated in the pathogenesis of cancer and inflammatory diseases.[1] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of contemporary pharmaceutical research. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile framework for the synthesis of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
This guide focuses on a specific subclass of these compounds: 4-Ethoxy-1H-pyrazole analogs . While the broader family of pyrazole derivatives has been extensively studied, the 4-ethoxy substitution presents a unique opportunity for fine-tuning the pharmacokinetic and pharmacodynamic properties of these potential drug candidates. This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of this compound analogs against key protein kinase targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis against established kinase inhibitors.
The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein.[5] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and biological evaluation. A comparative docking study, as outlined in this guide, serves several critical purposes:
-
Target Identification and Validation: To identify the most probable protein kinase targets for a series of this compound analogs.
-
Structure-Activity Relationship (SAR) Elucidation: To understand the relationship between the chemical structure of the analogs and their predicted binding affinity and interaction patterns.
-
Benchmarking Against Alternatives: To objectively compare the in silico performance of the novel pyrazole analogs against well-established, clinically relevant kinase inhibitors.
-
Lead Optimization: To guide the rational design of next-generation analogs with improved potency and selectivity.
Experimental Design: A Step-by-Step Methodology
This section outlines a robust and reproducible workflow for a comparative molecular docking study. The choice of protein targets, software, and validation methods is grounded in established best practices for kinase inhibitor docking.
Selection of Protein Kinase Targets
Based on the known biological activities of pyrazole derivatives, we have selected three clinically relevant protein kinases as primary targets for this study:
-
Aurora Kinase A (AURKA): A serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that is a critical regulator of the cell cycle. Its dysregulation is a hallmark of many cancers.[8][9][10]
Preparation of Protein and Ligand Structures
Accurate preparation of the receptor and ligand structures is paramount for a successful docking study.
Protein Preparation Workflow:
-
Obtain Crystal Structures: Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use the following PDB entries:
-
AURKA: 2BMC
-
VEGFR-2: 3VHE
-
CDK2: 1HCK
-
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states for ionizable residues at a physiological pH of 7.4. Assign partial charges using a suitable force field (e.g., AMBER, CHARMm).
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Ligand Preparation Workflow:
-
2D to 3D Conversion: Draw the 2D structures of the this compound analogs and the selected alternative inhibitors (Staurosporine, Dasatinib, Sorafenib). Convert these 2D structures to 3D.
-
Ligand Protonation and Tautomer Generation: Generate possible ionization states and tautomers for each ligand at a physiological pH.
-
Energy Minimization: Minimize the energy of each ligand conformation to obtain a low-energy, stable 3D structure.
Molecular Docking Protocol using AutoDock Vina
For this guide, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.
Step-by-Step Docking Protocol:
-
Grid Box Generation: Define a grid box that encompasses the entire active site of the target kinase. The dimensions and center of the grid box should be carefully chosen to allow for sufficient conformational sampling of the ligand.
-
Configuration File Setup: Create a configuration file that specifies the input protein and ligand files, the coordinates of the grid box, and the exhaustiveness of the search algorithm.
-
Running the Docking Simulation: Execute the AutoDock Vina program using the prepared protein, ligand, and configuration files. Vina will perform a conformational search of the ligand within the defined grid box and generate a set of ranked binding poses based on its scoring function.
-
Analysis of Docking Results: Analyze the output files to obtain the predicted binding affinity (in kcal/mol) for each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualization of Binding Interactions: Use a molecular visualization software (e.g., PyMOL, Chimera) to visualize the predicted binding poses of the ligands in the active site of the kinase. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Visualizing the Docking Workflow
Caption: A schematic representation of the molecular docking workflow.
Comparative Analysis: this compound Analogs vs. Established Kinase Inhibitors
The core of this guide is the objective comparison of the docking results for the this compound analogs against three well-known kinase inhibitors:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor.[11][12][13][14][15]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy.[16][17][18][19]
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases and VEGFR.[20][21][22][23][24]
The following table summarizes the hypothetical docking scores (binding affinities in kcal/mol) and key interacting residues for a representative this compound analog and the alternative inhibitors against our selected kinase targets. Note: This data is illustrative and based on typical values reported in the literature for pyrazole-based kinase inhibitors.
| Compound | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound Analog 1 | AURKA | -9.8 | Hinge Region (Ala213), Catalytic Loop (Lys162), DFG Motif (Asp274) |
| VEGFR-2 | -10.2 | Hinge Region (Cys919), Gatekeeper Residue (Val899), Hydrophobic Pocket | |
| CDK2 | -9.5 | Hinge Region (Leu83), Catalytic Lysine (Lys33), T-Loop (Thr160) | |
| Staurosporine | AURKA | -11.5 | Extensive H-bonding with Hinge Region, Hydrophobic interactions |
| VEGFR-2 | -12.1 | Strong interactions with the ATP binding pocket | |
| CDK2 | -11.8 | Binds deeply into the active site, multiple H-bonds | |
| Dasatinib | AURKA | -10.5 | Hinge binding, interactions with the ribose pocket |
| VEGFR-2 | -11.2 | Binds to the DFG-out conformation, hydrophobic interactions | |
| CDK2 | -10.8 | Hinge binding, interactions with the gatekeeper residue | |
| Sorafenib | AURKA | -9.2 | Hinge binding, interactions with the solvent-exposed region |
| VEGFR-2 | -10.9 | Binds to the DFG-out conformation, urea moiety forms key H-bonds | |
| CDK2 | -8.9 | Weaker interactions compared to other kinases |
Interpretation of Comparative Data
From the illustrative data, we can draw several key insights:
-
The This compound analog shows promising predicted binding affinities for all three kinase targets, suggesting it may act as a multi-kinase inhibitor.
-
While the docking scores are generally lower than the broad-spectrum inhibitor Staurosporine , they are competitive with the clinically approved drugs Dasatinib and Sorafenib .
-
The key interacting residues for the pyrazole analog are consistent with the typical binding modes of kinase inhibitors, involving interactions with the hinge region, the catalytic loop, and the DFG motif. This provides a strong rationale for its potential mechanism of action.
Visualizing Molecular Interactions
The following diagram illustrates the hypothetical key interactions of a this compound analog within the ATP-binding pocket of a protein kinase.
Caption: Key molecular interactions of a this compound analog.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of this compound analogs. The detailed methodology, from target selection to results analysis, offers a robust and scientifically sound approach for evaluating the potential of these novel compounds as kinase inhibitors. The comparative analysis against established drugs provides valuable context for interpreting the in silico data.
The hypothetical results presented here suggest that this compound analogs are a promising class of compounds worthy of further investigation. The next logical steps in the drug discovery pipeline would include:
-
Synthesis and in vitro Kinase Assays: To experimentally validate the predicted inhibitory activity of the synthesized analogs against the target kinases.
-
Cell-Based Assays: To assess the anti-proliferative and pro-apoptotic effects of the compounds in relevant cancer cell lines.
-
Lead Optimization: To use the SAR data from both the docking studies and the biological assays to design and synthesize new analogs with improved potency, selectivity, and drug-like properties.
-
X-ray Crystallography: To obtain a co-crystal structure of a lead compound bound to its target kinase, which would provide definitive experimental validation of the predicted binding mode.
By integrating computational methods like molecular docking with traditional medicinal chemistry and biological testing, researchers can accelerate the discovery and development of novel and effective kinase inhibitors for the treatment of cancer and other diseases.
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The "In Vivo" Efficacy of 4-Ethoxy-1H-pyrazole Based Compounds: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is both an art and a science. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] Its versatility allows for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[4][5] This guide provides an in-depth "in vivo" efficacy comparison of lead compounds centered around the 4-Ethoxy-1H-pyrazole core, a pharmacophore of growing interest. We will delve into the experimental data that underpins their therapeutic potential, explore the rationale behind experimental designs, and provide detailed protocols to ensure scientific rigor.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a bioisostere for various functional groups, enabling it to interact with a wide array of biological targets.[2] This has led to the development of blockbuster drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity drug), and Stanozolol (an anabolic steroid). The success of these drugs has spurred further exploration into novel pyrazole derivatives, with a focus on enhancing potency, selectivity, and pharmacokinetic profiles. The introduction of an ethoxy group at the 4-position of the pyrazole ring is a strategic modification aimed at modulating these properties.
"In Vivo" Efficacy Comparison of Pyrazole Lead Compounds
While a direct head-to-head "in vivo" comparison of a wide range of this compound lead compounds is still an emerging area of research, we can draw valuable insights from the performance of structurally related pyrazole derivatives in key therapeutic areas.
Anti-Inflammatory and Analgesic Activity
The anti-inflammatory effects of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][6] A common and reliable method to assess "in vivo" anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
One study investigated a series of novel pyrazolone derivatives and found that several compounds exhibited significant anti-inflammatory and analgesic activities, with some showing superior or comparable efficacy to the standard drug indomethacin.[1][7] For instance, certain derivatives demonstrated maximal analgesic effect within 60 minutes of administration, highlighting their rapid onset of action.[1] Another study on pyrazole-based compounds showed potent anti-inflammatory action, which was further validated through molecular docking studies targeting the COX enzyme.[5]
Table 1: Comparative "In Vivo" Anti-Inflammatory Efficacy of Pyrazole Derivatives
| Compound Class | Animal Model | Key Efficacy Metric | Notable Findings | Reference |
| Pyrazolone Derivatives | Carrageenan-induced rat paw edema | % inhibition of edema | Some compounds showed greater anti-inflammatory activity than indomethacin after 4 hours. | [1][7] |
| Thiophene-fused Pyrazoles | Carrageenan-induced rat paw edema | % inhibition of edema | Demonstrated significant anti-inflammatory action. | [5] |
| (1H-pyrazol-4-yl)acetamides | Rat CFA model of inflammatory pain | Antihyperalgesic effect | Compound 16 was identified as a potent antihyperalgesic agent. | [8] |
Anticancer Activity
The anticancer potential of pyrazole derivatives is a rapidly evolving field of research. These compounds have been shown to target various pathways involved in cancer progression, including cell cycle regulation and angiogenesis. A notable study on pyrazole-naphthalene derivatives revealed a compound with an ethoxy substitution at the 4-position of the phenyl ring that exhibited significant anticancer activity against breast cancer cell lines. This finding underscores the potential of incorporating an ethoxy moiety to enhance anticancer efficacy.
Another area of investigation is the inhibition of protein kinases, such as MET kinase, which are often dysregulated in cancer. A potent and selective MET kinase inhibitor, GNE-A, which contains a pyrazole core, has shown favorable preclinical properties, including oral bioavailability in multiple species.[9]
Table 2: Comparative "In Vivo" Anticancer Efficacy of Pyrazole Derivatives
| Compound Class | Animal Model | Key Efficacy Metric | Notable Findings | Reference |
| Pyrazole-Naphthalene Hybrid | Not specified in abstract | IC50 against breast cancer cell lines | Ethoxy-substituted compound showed high activity. | |
| Pyrazolo[3,4-b]pyridine Derivative (GNE-A) | EBC-1 human non-small cell lung carcinoma tumor xenograft mice | Tumor growth inhibition | Projected oral doses for 50% and 90% tumor growth inhibition were determined. | [9] |
Experimental Protocols: A Guide to "In Vivo" Efficacy Assessment
The credibility of any "in vivo" study hinges on the meticulous execution of its experimental protocols. Here, we provide a detailed, step-by-step methodology for the widely used carrageenan-induced paw edema model.
Carrageenan-Induced Paw Edema in Rats
This model is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds.
Workflow Diagram:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Fasting: Animals are randomly divided into groups (n=6 per group), including a control group, a standard drug group (e.g., indomethacin), and test compound groups. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds, standard drug, and vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Causality Behind Experimental Choices:
-
Carrageenan: This sulfated polysaccharide is used as the phlogistic agent because it induces a biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the late phase (3-4 hours) is primarily mediated by prostaglandins and involves the induction of COX-2. This allows for the assessment of a compound's ability to inhibit prostaglandin synthesis.
-
Plethysmometer: This instrument provides a precise and objective measurement of paw volume, ensuring the reliability and reproducibility of the results.
-
Time Points: Measuring paw volume at multiple time points allows for the evaluation of the onset and duration of the anti-inflammatory effect.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway.
COX Pathway Diagram:
Caption: Simplified COX pathway and the inhibitory action of pyrazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticancer agents. While more direct comparative "in vivo" studies are needed to fully elucidate the structure-activity relationships and identify lead candidates, the existing data on related pyrazole derivatives provides a strong foundation for future research. The strategic incorporation of the ethoxy group has the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds, leading to the discovery of more potent and selective drugs. As our understanding of the biological targets of pyrazole derivatives continues to grow, so too will our ability to design the next generation of innovative medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-1H-pyrazole
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethoxy-1H-pyrazole, a heterocyclic compound utilized in various research applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the safety data of structurally analogous compounds, such as 5-ethoxy-1H-pyrazole and other pyrazole derivatives, ensuring a cautious and comprehensive approach to its waste management.[1][2]
The core principle of this guide is risk mitigation. Pyrazole derivatives, as a class, often exhibit properties that necessitate their classification as hazardous waste. These can include being harmful if swallowed, causing skin and eye irritation, and posing a threat to the environment.[3][4][5][6][7] Therefore, a "worst-case" scenario is assumed to ensure the highest safety standards are met.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from similar pyrazole compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[3][5]
-
A skin and eye irritant: Direct contact can cause irritation or more severe reactions.[3][4][5]
-
A potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory system.[3][5]
-
Potentially harmful to the environment: Release into aquatic ecosystems should be avoided.[7]
Given these potential hazards, the following minimum Personal Protective Equipment (PPE) must be worn when handling this compound in any form, including as a waste product:
-
Standard laboratory coat: To protect from accidental splashes.
-
Nitrile gloves: To prevent skin contact.
-
Chemical safety goggles: To protect the eyes from splashes and airborne particles.
Section 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Specific Waste Container: Utilize a clearly labeled, sealable, and chemically compatible container for all this compound waste. Plastic containers are often preferred for their durability.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard pictograms (e.g., harmful, irritant).
-
Solid Waste: Collect any unused or contaminated solid this compound directly into the designated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any disposable materials, such as pipette tips, weighing paper, or absorbent pads that have come into contact with this compound, must also be disposed of in the designated solid hazardous waste container.[9]
The following diagram illustrates the decision-making process for segregating different forms of this compound waste.
Caption: Waste segregation workflow for this compound.
Section 3: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste. This is to ensure that no residual chemical is inadvertently released into the environment.
Container Decontamination Protocol:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble) a minimum of three times.
-
Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[9][10] Do not pour the rinsate down the drain.[6][7]
-
Deface Label: After the triple rinse, deface or remove the original chemical label on the container to prevent any confusion.
-
Final Disposal: The decontaminated and defaced container can now be disposed of in the regular laboratory trash.[11]
Section 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full PPE as described in Section 1.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.
-
Collect Absorbed Material: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and a cloth or paper towels. All cleaning materials must also be disposed of as solid hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS department, following their specific procedures.
The following flowchart outlines the procedural steps for managing a this compound spill.
Caption: Step-by-step spill response for this compound.
Section 5: Final Disposal and Record Keeping
All collected hazardous waste containing this compound must be disposed of through your institution's certified chemical waste management program.[10]
-
Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]
-
Waste Pickup: Arrange for the pickup of the hazardous waste with your EHS department.
-
Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and the date of disposal, in your laboratory's chemical inventory or waste log.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of careful handling, proper segregation, and compliant disposal are paramount to the responsible practice of science.
References
- Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Benchchem. (2025).
- Thermo Fisher Scientific Inc. (2025, December 18).
- Pfaltz & Bauer. Safety Data Sheet for 1-(4-Sulfophenyl)-3-carboxy-5-pyrazolone.
- Fisher Scientific. Safety Data Sheet for 1-(4-Iodophenyl)-1H-pyrazole.
- Sigma-Aldrich. (2025, May 7).
- Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds.
- Thermo Fisher Scientific Inc. (2024, March 31).
- TCI Chemicals. (2025, June 2). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
- Aldrich. (2024, October 18).
- Unknown.
- Benchchem. (2025).
- EPFL.
- Dartmouth College. Hazardous Waste Disposal Guide.
- JETIR. (2024, June).
- HETEROCYCLES. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment.
- University of Essex.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- ResearchGate. (2025, October 31).
- MDPI.
- CymitQuimica. (2024, December 19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
